N-Allyl-4-chloroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBLCDOQHNWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291104 | |
| Record name | N-Allyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13519-80-7 | |
| Record name | NSC73155 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Allyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Allyl-4-chloroaniline
CAS Number: 13519-80-7
This technical guide provides a comprehensive overview of N-Allyl-4-chloroaniline, a substituted aniline derivative of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectral characterization, and potential biological relevance, presenting data in a structured format for ease of reference and comparison.
Physicochemical Properties
This compound is a derivative of 4-chloroaniline. While specific experimental data for the N-allyl derivative is not extensively documented in publicly available literature, properties can be extrapolated from its precursor and related compounds. The introduction of the allyl group is expected to decrease the melting point and increase the boiling point compared to 4-chloroaniline, and it will also affect its solubility characteristics.
Table 1: Physicochemical Properties of 4-chloroaniline (Precursor)
| Property | Value | Reference |
| CAS Number | 106-47-8 | [1] |
| Molecular Formula | C₆H₆ClN | [1] |
| Molecular Weight | 127.57 g/mol | |
| Appearance | White or pale yellow solid | [1] |
| Melting Point | 67-72 °C | [2][3][4] |
| Boiling Point | 232 °C at 760 mmHg | [2][3][4] |
| Density | 1.169 - 1.43 g/cm³ | [2][3] |
| Solubility in Water | 2.2 - 2.6 g/L at 20 °C | [3][5] |
| logP (Octanol-Water Partition Coefficient) | 1.83 - 1.87 | [1] |
Synthesis and Purification
This compound is primarily synthesized through the N-allylation of 4-chloroaniline. This reaction involves the substitution of a hydrogen atom on the amino group with an allyl group, typically from an allyl halide like allyl bromide. The reaction can be influenced by the choice of solvent, base, and catalyst, and may produce the disubstituted N,N-diallyl-4-chloroaniline as a byproduct.[6]
General Experimental Protocol for N-Allylation
Materials:
-
4-chloroaniline
-
Allyl bromide
-
Anhydrous potassium carbonate or another suitable base
-
Acetone or another suitable solvent
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline in a suitable solvent such as acetone.
-
Add a base, for example, anhydrous potassium carbonate, to the mixture.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified using standard laboratory techniques.
Procedure:
-
Extraction: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Column Chromatography: For higher purity, the product can be subjected to column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any byproducts. A mixture of hexane and ethyl acetate is often a good starting point.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected and reported spectral data for the precursor, 4-chloroaniline, which serve as a reference for the characterization of the N-allylated product.
Table 2: Spectral Data of 4-chloroaniline (Precursor)
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ 3.68 (s, 2H, NH₂), 6.63 (d, J=8.4 Hz, 2H, ArH), 7.12 (d, J=8.5 Hz, 2H, ArH) | [7] |
| ¹³C NMR (CDCl₃) | δ 116.25, 123.16, 129.13, 144.95 | [1][7] |
| FT-IR (KBr, cm⁻¹) | 3480, 3390 (N-H stretch), 1620 (N-H bend), 1495 (C=C stretch), 820 (C-Cl stretch) | [8] |
| Mass Spectrometry (EI) | m/z 127 (M⁺), 92, 65 | [1] |
| UV-Vis (Ethanol) | λmax 242 nm, 295 nm | [1] |
For this compound, the ¹H NMR spectrum is expected to show additional signals corresponding to the allyl group: a doublet for the two protons of the CH₂ adjacent to the nitrogen, a multiplet for the CH proton, and two doublets for the terminal vinyl protons. The ¹³C NMR will show three additional signals for the allyl group carbons. The FT-IR spectrum will show the presence of C-H stretching from the allyl group and the disappearance of one of the N-H stretching bands if monosubstitution is achieved.
Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of N-substituted aniline derivatives has been investigated for various pharmacological properties. N-allylanilines are recognized as important precursors for the synthesis of bioactive compounds, including those with indole and dihydroindole nuclei.[6][9] Some N-substituted anilines have shown antifungal and cytotoxic activities.[10] Furthermore, aniline derivatives have been explored for their potential in treating conditions like heart failure.[11] The introduction of an allyl group can modulate the lipophilicity and steric properties of the parent aniline, potentially influencing its biological interactions.
Safety and Handling
The safety precautions for this compound should be based on the known hazards of its precursor, 4-chloroaniline, and other substituted anilines. 4-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[12] It is also very toxic to aquatic life with long-lasting effects.
General Safety Recommendations:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
Analytical Methods
The analysis of this compound can be performed using standard chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the identification and quantification of aniline derivatives.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be employed, particularly for less volatile or thermally labile compounds.[14][15]
Analytical Workflow
Caption: General analytical workflow for the determination of this compound.
References
- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]
- 4. 4-Chloroaniline 98 106-47-8 [sigmaaldrich.com]
- 5. webqc.org [webqc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cpachem.com [cpachem.com]
- 13. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. agilent.com [agilent.com]
An In-Depth Technical Guide to the Physicochemical Properties of N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allyl-4-chloroaniline is a derivative of 4-chloroaniline, a compound of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the physicochemical properties of this compound is crucial for its application in drug design, development, and formulation. This technical guide provides a summary of the known properties of this compound and details the experimental protocols required to determine its key physicochemical characteristics. Furthermore, this guide presents a schematic for its synthesis and a hypothetical metabolic pathway to aid in further research and development.
Physicochemical Properties
| Property | This compound | 4-Chloroaniline |
| CAS Number | 13519-80-7[1] | 106-47-8[2] |
| Molecular Formula | C₉H₁₀ClN | C₆H₆ClN[3] |
| Molecular Weight | 167.64 g/mol | 127.57 g/mol [2] |
| Melting Point | To be determined | 67-70 °C[2][4][5] |
| Boiling Point | To be determined | 232 °C[2][4][5] |
| Aqueous Solubility | To be determined | Limited solubility in water, more soluble at higher temperatures.[6] Soluble in organic solvents like ethanol, methanol, and acetone.[6] |
| pKa | To be determined | 4.15 |
| LogP | To be determined | 1.83 |
Synthesis of this compound
This compound can be synthesized via the allylation of 4-chloroaniline. This reaction can be carried out using various methods, including conventional heating and ultrasonication.[3][4][5] The synthesis may result in the formation of the byproduct N,N-diallyl-4-chloroaniline.[7]
Caption: Synthesis workflow for this compound.
Experimental Protocols
Synthesis of N,N-diallylanilines
This protocol is adapted from a general procedure for the diallylation of anilines and can be modified for the synthesis of this compound.[8]
Materials:
-
4-chloroaniline (10 mmol)
-
Allyl bromide (20 mmol)
-
Mg-Al hydrotalcite (HT5) (20 wt. % of aniline)
-
Aqueous ethanol (50% v/v, 20 mL)
-
Ethyl acetate
-
Aqueous NaHCO₃ (20%)
-
Na₂SO₄
-
Round bottom flask (25 mL)
-
Stirrer
-
G4 sintered glass funnel
Procedure:
-
In a 25 mL round bottom flask, combine 4-chloroaniline (10 mmol), allyl bromide (20 mmol), and HT5 (20 wt. % of aniline) in aqueous ethanol (50% v/v, 20 mL).
-
Stir the reaction mixture at room temperature. The reaction of p-nitroaniline at room temperature was reported to be sluggish, so heating to 80°C may be necessary for 4-chloroaniline as well.[8]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion of the reaction, evaporate the ethanol.
-
Add ethyl acetate (5 mL) to the reaction mass and filter the catalyst through a G4 sintered glass funnel.
-
Wash the solid catalyst with ethyl acetate (2 mL).
-
Treat the filtrate with aqueous NaHCO₃ (5 mL, 20%).
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄.
-
The crude product can then be purified, for example, by column chromatography.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.[9]
Materials:
-
Dry, powdered sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]
-
Thermometer
Procedure:
-
Load a small amount of the finely powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]
-
Place the capillary tube in the heating block of the melting point apparatus.[10]
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[9]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).[10]
-
A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[9]
Determination of Boiling Point
The boiling point is a characteristic physical property of a liquid.
Materials:
-
Liquid sample of this compound
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[11][12]
-
Thermometer
-
Stand and clamp
Procedure:
-
Place a small amount of the liquid sample into the fusion tube.[12]
-
Invert a capillary tube (sealed end up) and place it into the liquid in the fusion tube.[11][12]
-
Attach the fusion tube to a thermometer and place the assembly in the heating apparatus, ensuring the heat is distributed evenly.[11]
-
Heat the apparatus slowly.[11]
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid vaporizes.
-
Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point of the liquid.[11]
Determination of Aqueous Solubility
Solubility is a fundamental property that influences a compound's behavior in biological systems.
Materials:
-
This compound
-
Distilled water
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Accurately weigh a small amount of this compound and place it in a test tube.
-
Add a known volume of distilled water in small increments, shaking vigorously after each addition.[13]
-
Continue adding water until the solid is completely dissolved or until a significant volume of water has been added without complete dissolution.
-
If the compound dissolves, it can be classified as soluble. If not, it is considered insoluble or sparingly soluble under these conditions.
-
For a quantitative measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.[14][15]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Analytical instrumentation (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16]
-
The LogP is the logarithm (base 10) of the partition coefficient.[16]
Hypothetical Metabolic Pathway
The metabolic fate of this compound has not been explicitly studied. However, based on the known metabolism of anilines and allylic compounds, a hypothetical pathway can be proposed. Aniline and its derivatives are known to undergo N-oxidation and ring hydroxylation. The allyl group may be susceptible to epoxidation and subsequent hydrolysis.
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. 13519-80-7|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Chloroaniline 98 106-47-8 [sigmaaldrich.com]
- 3. 4-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. 4-Chloroaniline 98 106-47-8 [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. byjus.com [byjus.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. agilent.com [agilent.com]
- 15. acdlabs.com [acdlabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Allyl-4-chloroaniline, a derivative of 4-chloroaniline with potential applications in organic synthesis and drug discovery. This document details the compound's molecular weight and provides a putative synthesis protocol. Due to the limited availability of experimental data for this compound, this guide also presents extensive data for its precursor, 4-chloroaniline, including its physicochemical properties and comprehensive spectroscopic data. This information serves as a valuable reference for researchers working with or synthesizing this and related compounds.
Compound Identification
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₉H₁₀ClN |
| Molecular Weight | 167.635 g/mol |
| CAS Number | 13519-80-7 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-allylation of 4-chloroaniline. This reaction involves the substitution of a hydrogen atom on the amino group of 4-chloroaniline with an allyl group, commonly from an allyl halide. The reaction can be promoted by a base and may be catalyzed by transition metals or accelerated using ultrasonication.[1][2] A general reaction scheme is presented below.[3]
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-Allyl-4-chloroaniline, a significant synthetic intermediate. By detailing the synthesis, spectroscopic analysis, and data interpretation, this document serves as a valuable resource for professionals in chemical research and drug development.
Synthesis of this compound
This compound is synthesized via the N-allylation of 4-chloroaniline. This reaction involves the introduction of an allyl group to the nitrogen atom of the aniline derivative. A common method for this synthesis is the reaction of 4-chloroaniline with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct.[1] To enhance reaction rates and yields, ultrasonication has been explored as an effective methodology.
The reaction scheme is as follows:
Caption: Synthesis of this compound.
A potential byproduct of this reaction is the N,N-diallyl-4-chloroaniline, where two allyl groups are attached to the nitrogen atom. Reaction conditions can be optimized to favor the formation of the desired mono-allylated product.
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For a comparative analysis, the spectroscopic data of the starting material, 4-chloroaniline, is also presented.
Spectroscopic Data of 4-Chloroaniline (Starting Material)
| Technique | Data |
| ¹H NMR | Aromatic Protons: Signals in the aromatic region. NH₂ Protons: A broad singlet corresponding to the amine protons. |
| ¹³C NMR | Aromatic Carbons: Typically four signals in the aromatic region (due to symmetry), with the carbon attached to the chlorine atom being significantly deshielded. |
| IR (cm⁻¹) | N-H Stretching: Doublet in the region of 3300-3500 cm⁻¹ (characteristic of a primary amine). Aromatic C-H Stretching: Above 3000 cm⁻¹. C=C Aromatic Stretching: Peaks around 1600 cm⁻¹. C-N Stretching: Around 1300 cm⁻¹. C-Cl Stretching: In the fingerprint region. |
| Mass Spec. | Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 4-chloroaniline, showing the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 in an approximate 3:1 ratio). |
Expected Spectroscopic Data for this compound (Product)
The following table summarizes the expected spectroscopic data for this compound, which is crucial for its identification and differentiation from the starting material.
| Technique | Expected Data and Interpretation |
| ¹H NMR | Allyl Protons: A set of characteristic signals for the allyl group: a doublet for the two terminal vinyl protons (=CH₂), a multiplet for the internal vinyl proton (-CH=), and a doublet for the two methylene protons (-CH₂-N). Aromatic Protons: Signals in the aromatic region, potentially showing a shift compared to 4-chloroaniline due to the N-allyl group. NH Proton: A broad singlet for the secondary amine proton. The integration of these signals will correspond to the number of protons in each environment. |
| ¹³C NMR | Allyl Carbons: Three distinct signals for the allyl group: one for the methylene carbon (-CH₂-N) and two for the vinyl carbons (-CH= and =CH₂). Aromatic Carbons: Typically four signals in the aromatic region, with potential shifts due to the N-substitution. |
| IR (cm⁻¹) | N-H Stretching: A single sharp peak in the region of 3300-3500 cm⁻¹ (characteristic of a secondary amine), replacing the doublet of the primary amine in the starting material. C=C Alkene Stretching: A peak around 1640 cm⁻¹ corresponding to the allyl double bond. C-N Stretching: Shifted compared to the starting material. Aromatic C-H and C=C vibrations will still be present. |
| Mass Spec. | Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound, also exhibiting the isotopic pattern for a chlorine-containing compound. Fragmentation Pattern: Characteristic fragments resulting from the loss of the allyl group or other fragmentation pathways of the molecule. |
Experimental Protocols
A detailed experimental protocol is essential for the reproducible synthesis and purification of this compound.
Synthesis of this compound
Materials:
-
4-Chloroaniline
-
Allyl bromide
-
A suitable base (e.g., potassium carbonate, sodium carbonate, or triethylamine)
-
A suitable solvent (e.g., acetone, acetonitrile, or ethanol)
-
Ultrasonic bath (optional)
Procedure:
-
Dissolve 4-chloroaniline in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
While stirring, add allyl bromide dropwise to the mixture.
-
If using ultrasonication, place the flask in an ultrasonic bath and sonicate for the desired time. Alternatively, the reaction mixture can be stirred at room temperature or heated under reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the base and its salt.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate this compound.
Spectroscopic Analysis
Instrumentation:
-
NMR: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
MS: A mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis.
Structure Elucidation Workflow
The logical flow for the structure elucidation of this compound, from synthesis to final confirmation, is depicted in the following workflow diagram.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Allyl-4-chloroaniline. It includes a comprehensive data summary, a detailed experimental protocol, and visualizations to aid in the understanding of the molecular structure and the principles of its spectroscopic analysis.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinylic, and allylic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Multiplicity | Integration | Chemical Shift (δ) (ppm) | Coupling Constant (J) (Hz) |
| Ar-H (ortho to NH) | Doublet | 2H | 6.56 | 8.7 |
| Ar-H (meta to NH) | Doublet | 2H | 7.07 | 8.7 |
| =CH- | Multiplet | 1H | 5.91-6.01 | - |
| =CH₂ (trans) | Doublet of triplets | 1H | 5.25 | 17.2, 1.5 |
| =CH₂ (cis) | Doublet of triplets | 1H | 5.14 | 10.3, 1.3 |
| N-CH₂ | Doublet of triplets | 2H | 3.74 | 5.3, 1.5 |
| NH | Broad Singlet | 1H | 3.8 (variable) | - |
Note: The chemical shift of the N-H proton is variable and dependent on factors such as solvent and concentration.
Experimental Protocol
The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.
-
Tune and match the probe for the ¹H nucleus.
-
Set the appropriate acquisition parameters, including:
-
Spectral width (e.g., -2 to 12 ppm)
-
Number of scans (typically 16 or 32 for a sample of this concentration)
-
Relaxation delay (e.g., 1-2 seconds)
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants of the signals.
Visualizations
Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the different proton environments labeled, corresponding to the data in the table above.
Caption: Molecular structure of this compound with proton assignments.
¹H NMR Analysis Workflow
This diagram outlines the logical workflow for the analysis of a synthesized compound using ¹H NMR spectroscopy.
Caption: General workflow for ¹H NMR analysis of a chemical compound.
¹³C NMR Spectral Analysis of N-Allyl-4-chloroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Allyl-4-chloroaniline, a key intermediate in the synthesis of various bioactive molecules. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and a logical workflow for its synthesis.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of 4-chloroaniline serves as a baseline. In deuterated chloroform (CDCl₃), the aromatic carbons of 4-chloroaniline exhibit signals at approximately 145.17 ppm (C-1, carbon bearing the amino group), 116.59 ppm (C-2 and C-6, ortho to the amino group), 129.42 ppm (C-3 and C-5, meta to the amino group), and 123.51 ppm (C-4, carbon bearing the chlorine atom)[1]. The introduction of an allyl group on the nitrogen atom will induce shifts in these signals and introduce new signals corresponding to the allyl group carbons.
The N-allyl group is expected to cause a slight downfield shift for the ipso-carbon (C-1) and minor shifts for the other aromatic carbons. The allyl group itself will display three distinct signals: one for the methylene carbon adjacent to the nitrogen, and two for the vinyl carbons.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Prediction |
| C-1 (C-N) | ~146-148 | Downfield shift from 4-chloroaniline (145.17 ppm) due to N-alkylation. |
| C-2, C-6 | ~113-115 | Slight upfield shift compared to 4-chloroaniline (116.59 ppm). |
| C-3, C-5 | ~129 | Minimal change expected from 4-chloroaniline (129.42 ppm). |
| C-4 (C-Cl) | ~124-126 | Minor shift from 4-chloroaniline (123.51 ppm). |
| C-1' (N-CH₂) | ~46-48 | Typical range for an N-allyl methylene carbon. |
| C-2' (-CH=) | ~134-136 | Standard chemical shift for a substituted vinyl carbon. |
| C-3' (=CH₂) | ~117-119 | Typical chemical shift for a terminal vinyl carbon. |
Experimental Protocol for ¹³C NMR Data Acquisition
The following is a detailed methodology for obtaining the ¹³C NMR spectrum of this compound, based on standard practices for similar aromatic amines[1][2].
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
2. NMR Spectrometer and Parameters:
-
The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance spectrometer, operating at a ¹³C frequency of 100 MHz or higher.
-
A standard 5 mm broadband probe is suitable for this analysis.
-
The sample temperature should be maintained at 298 K (25 °C).
3. Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument) should be used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds should be employed to ensure full relaxation of the carbon nuclei, particularly the quaternary carbons.
-
Number of Scans: Depending on the sample concentration and spectrometer sensitivity, 128 to 1024 scans are typically averaged to obtain a good signal-to-noise ratio.
-
Proton Decoupling: Broadband proton decoupling (e.g., WALTZ-16) should be applied during the acquisition to simplify the spectrum to single lines for each carbon.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed after applying an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
The resulting spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm) or the internal TMS standard (δ = 0.00 ppm).
Synthesis Workflow of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-chloroaniline and an allyl halide, such as allyl bromide, in the presence of a base. The logical workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of N-Allyl-4-chloroaniline. This document details the expected vibrational frequencies, provides a methodology for spectral acquisition, and presents a logical workflow for analysis, serving as a vital resource for the characterization of this and similar compounds in research and development settings.
Introduction to this compound and its Spectroscopic Importance
This compound is an aromatic amine derivative with potential applications in organic synthesis and as a precursor for bioactive molecules. Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is crucial for confirming its synthesis and purity by identifying the characteristic vibrational modes of its key structural features: the substituted benzene ring, the secondary amine, and the allyl group.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known spectral data of 4-chloroaniline and other N-allyl compounds.
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3350 - 3450 | N-H Stretch | Secondary Amine | Medium |
| 3010 - 3100 | =C-H Stretch (Aromatic & Vinylic) | Benzene Ring & Allyl Group | Medium |
| 2850 - 2960 | C-H Stretch (sp³ CH₂) | Allyl Group | Medium |
| 1630 - 1650 | C=C Stretch | Allyl Group | Medium |
| 1590 - 1610 | C=C Stretch (in-ring) | Benzene Ring | Strong |
| 1490 - 1510 | C=C Stretch (in-ring) | Benzene Ring | Strong |
| 1250 - 1350 | C-N Stretch | Aryl Amine | Strong |
| 1080 - 1100 | C-Cl Stretch | Chloro-Aromatic | Strong |
| 910 - 990 | =C-H Bend (out-of-plane) | Allyl Group | Strong |
| 810 - 840 | C-H Bend (out-of-plane, para-disubst.) | Benzene Ring | Strong |
Experimental Protocol for IR Spectroscopic Analysis
This section outlines a standard procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of this compound.
Objective: To acquire a high-quality FT-IR spectrum of this compound for structural elucidation and purity assessment.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade potassium bromide (KBr)
-
Agate mortar and pestle
-
Hydraulic press with pellet-making die
-
FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
In the agate mortar, grind approximately 1-2 mg of the this compound sample.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet-making die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction on the acquired spectrum.
-
Label the significant absorption peaks with their corresponding wavenumbers.
-
Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.
Caption: Workflow for the FT-IR analysis of this compound.
Interpretation of the IR Spectrum
A detailed analysis of the IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations.
-
N-H Stretch: A medium intensity band in the region of 3350-3450 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.
-
C-H Stretches: Aromatic and vinylic C-H stretching vibrations are expected between 3010-3100 cm⁻¹. The sp³ C-H stretching of the allyl group's CH₂ will appear in the 2850-2960 cm⁻¹ region.
-
C=C Stretches: The stretching of the C=C double bond in the allyl group will give rise to a medium intensity peak around 1630-1650 cm⁻¹. The aromatic C=C in-ring stretching vibrations will result in strong bands in the 1590-1610 cm⁻¹ and 1490-1510 cm⁻¹ regions.
-
C-N Stretch: The stretching vibration of the aryl C-N bond is expected to produce a strong absorption band in the 1250-1350 cm⁻¹ range.
-
C-Cl Stretch: A strong band indicating the C-Cl stretch is anticipated in the 1080-1100 cm⁻¹ region.
-
Out-of-Plane Bending: Strong absorptions corresponding to the out-of-plane =C-H bending of the allyl group should be observed between 910-990 cm⁻¹. A strong band in the 810-840 cm⁻¹ region is characteristic of the C-H out-of-plane bending for a para-disubstituted benzene ring.
By carefully analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, one can confirm the presence of all the key functional groups in this compound and thus verify its molecular structure.
An In-depth Technical Guide on the Solubility of N-Allyl-4-chloroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Allyl-4-chloroaniline in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthesis and purification protocols, and provides detailed experimental methodologies for determining quantitative solubility.
Introduction to this compound
This compound is an organic compound that serves as a valuable intermediate in the synthesis of various bioactive molecules, including those with indole and dihydroindole scaffolds. Its solubility in organic solvents is a critical parameter for its synthesis, purification, and application in subsequent chemical reactions. Understanding these solubility characteristics is essential for process development, reaction optimization, and formulation in medicinal chemistry and drug development.
Qualitative Solubility Profile
Based on a review of synthetic procedures, this compound is qualitatively soluble in a range of common organic solvents. This is inferred from its synthesis, work-up, and purification steps described in the literature.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Specific Solvents | Solubility Indication |
| Ethers | Diethyl ether | Used as an extraction solvent during the work-up phase of its synthesis, indicating good solubility. |
| Esters | Ethyl acetate | Employed as a mobile phase component in column chromatography for purification, suggesting good solubility. For instance, a mixture of petroleum ether and ethyl acetate (100:1) has been used.[1] |
| Chlorinated Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Dichloromethane is used as a reaction solvent in some synthetic procedures. This compound is also soluble in deuterated chloroform (CDCl₃), as it is used as a solvent for NMR spectroscopic analysis. |
| Aprotic Polar Solvents | Acetone, Dimethylformamide (DMF) | Acetone and DMF are mentioned as solvents for the synthesis of this compound, indicating its solubility in these polar aprotic solvents.[2] |
| Hydrocarbons | Toluene, Hexane, Petroleum Ether | Toluene has been used as a solvent in reactions involving this compound. Hexane and petroleum ether are used as components of the mobile phase in column chromatography, suggesting some degree of solubility, likely lower than in more polar solvents.[1] |
| Alcohols | Ethanol, Methanol | Ethanol is used as a solvent for the synthesis of this compound from 4-chloroaniline and allyl bromide, indicating its solubility in alcohols.[3] |
It is important to note that this information is qualitative. For precise applications, quantitative determination of solubility at specific temperatures is recommended.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the dilution factor.
-
Safety Precautions:
-
Handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal instructions.
Visualizations
The following diagrams illustrate the synthesis pathway of this compound and a general workflow for experimental solubility determination.
Caption: Synthesis of this compound.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
References
N-Allyl-4-chloroaniline: A Technical Guide to Safety and Handling
Disclaimer: No specific safety and toxicological data for N-Allyl-4-chloroaniline has been found in publicly available literature or safety data sheets. This guide, therefore, extrapolates potential hazards from its parent compound, 4-chloroaniline. This information should be used as a baseline for establishing rigorous safety protocols. The addition of the allyl group may alter the toxicological profile, and thus, this compound should be handled with extreme caution as a substance with unknown but potentially significant hazards.
Executive Summary
This compound is a derivative of 4-chloroaniline, a compound recognized for its significant toxicity. Due to the absence of specific safety data for this compound, a conservative approach to handling is imperative. This document outlines the known hazards of the parent compound, 4-chloroaniline, and provides recommended safety and handling procedures that should be considered the minimum standard for its N-allyl derivative. Researchers, scientists, and drug development professionals must treat this compound as a substance that is potentially toxic if swallowed, in contact with skin, or if inhaled, a possible skin sensitizer, and a suspected carcinogen.
Hazard Identification and Classification (Based on 4-Chloroaniline)
The hazard profile of this compound is inferred from 4-chloroaniline. The primary concerns include acute toxicity, potential carcinogenicity, and environmental hazards.
GHS Hazard Statements for 4-Chloroaniline:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H350: May cause cancer.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
Toxicological Data (4-Chloroaniline)
All toxicological information presented here is for 4-chloroaniline and should be used as a conservative estimate for this compound.
Acute Toxicity: High levels of 4-chloroaniline can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[3][4] Symptoms include headache, dizziness, fatigue, and a blue coloration of the skin and lips (cyanosis).[3][4] Higher exposures can result in difficulty breathing, collapse, and even death.[3][4]
| Parameter | Route | Species | Value | Reference |
| LD50 | Oral | Rat (male) | 256.0 mg/kg | [5] |
| LC50 | Inhalation | Rat | 2,340 mg/m³ (4 h) | [5] |
| LD50 | Dermal | Rat (male) | 455.0 mg/kg | [5] |
Carcinogenicity: 4-Chloroaniline is classified as a substance that may cause cancer.[1] The International Agency for Research on Cancer (IARC) has classified it as Group 2B, possibly carcinogenic to humans.[2] It is presumed to have carcinogenic potential for humans.
Germ Cell Mutagenicity:
-
Ames test (Salmonella typhimurium): Negative
-
In vitro mammalian chromosome aberration test (Chinese hamster ovary cells): Negative
-
In vitro mammalian cell gene mutation test (Mouse lymphoma cells): Positive
-
Micronucleus test (Mouse bone marrow): Negative
Physical and Chemical Properties (4-Chloroaniline)
These properties are for 4-chloroaniline and may differ for this compound.
| Property | Value |
| Molecular Formula | C6H6ClN |
| Molecular Weight | 127.57 g/mol |
| Appearance | Light brown/pale yellow solid |
| Melting Point | 68 - 72 °C |
| Boiling Point | 232 °C |
| Flash Point | > 188 °C |
| Water Solubility | 2 - 3.9 g/L |
| Vapor Pressure | 0.02 mbar @ 20 °C |
| Log P (octanol/water) | 1.87 - 2.12 |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of new chemical entities are extensive. However, the methodologies for the key cited genotoxicity studies for 4-chloroaniline are based on established OECD guidelines.
-
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test): This test uses amino acid-requiring strains of Salmonella typhimurium to detect point mutations. The test compound, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. Revertant colonies are counted, and a significant increase compared to controls indicates mutagenic potential.
-
OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test: This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells (e.g., Chinese hamster ovary cells). Cells are exposed to the test substance, with and without metabolic activation. After a suitable treatment period, cells are harvested, stained, and metaphase cells are analyzed for chromosomal damage.
-
OECD Test Guideline 476: In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay): This assay detects gene mutations in mammalian cells. Mouse lymphoma L5178Y cells are typically used, and mutations at the thymidine kinase (TK) locus are measured. The assay distinguishes between gene mutations and clastogenic events.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential for high toxicity, a stringent approach to handling is required.
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood.
-
Use of a glove box for weighing and aliquoting solids is recommended to prevent dust generation.
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[2]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[3]
-
Skin and Body Protection: Wear a lab coat, and consider chemically resistant aprons or coveralls for larger quantities. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
-
Respiratory Protection: If there is a risk of dust or aerosol formation that cannot be controlled by engineering means, a NIOSH-approved respirator with appropriate cartridges should be used.[6]
First Aid Measures
Immediate action is critical in case of exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[7]
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear full PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[7]
-
Do not allow the substance to enter drains or waterways.
Waste Disposal:
-
Dispose of waste in accordance with all local, regional, and national regulations. This substance should be treated as hazardous waste.[3]
-
Consider incineration in a licensed facility equipped with an afterburner and scrubber.
Visualizations
Risk Assessment Workflow for Uncharacterized Compounds
Caption: Risk assessment workflow for handling chemicals with limited safety data.
References
Synthesis of N-Allyl-4-chloroaniline from 4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of N-Allyl-4-chloroaniline from 4-chloroaniline. This compound is a valuable intermediate in the synthesis of various bioactive compounds, including those with indole and dihydroindole nuclei.[1][2] This document details various synthetic methodologies, presents quantitative data in a structured format, and provides comprehensive experimental protocols. Furthermore, it includes visual representations of the reaction pathway and a general experimental workflow to facilitate a clear understanding of the process. The primary focus is on the N-allylation reaction, outlining conditions to optimize the yield of the desired mono-allylated product while minimizing the formation of the N,N-diallyl byproduct.[1]
Introduction
The N-allylation of anilines is a fundamental transformation in organic synthesis, yielding versatile building blocks for the preparation of a wide array of nitrogen-containing heterocyclic compounds. This compound, in particular, serves as a key precursor for pharmaceuticals and other biologically active molecules. The synthesis typically involves the reaction of 4-chloroaniline with an allylating agent, such as allyl bromide. Various strategies have been developed to promote this reaction, including catalyst-free methods in aqueous media and transition metal-catalyzed approaches.[3][4] A significant challenge in this synthesis is controlling the degree of allylation, as the secondary amine product can undergo a subsequent reaction to form the tertiary N,N-diallyl-4-chloroaniline.[1] This guide explores different reaction conditions and their impact on product selectivity and yield.
Reaction Pathway and Mechanism
The synthesis of this compound from 4-chloroaniline proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amino group in 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of the allylating agent (e.g., allyl bromide). This results in the formation of a new carbon-nitrogen bond and the displacement of the leaving group (e.g., bromide ion). The reaction can proceed to form the mono-allylated product, which can then be further allylated to the di-allylated byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Synthetic Methodologies and Data
Several methods for the N-allylation of 4-chloroaniline have been reported. The choice of methodology can significantly impact the reaction's efficiency, selectivity, and environmental footprint. This section summarizes key approaches and their associated quantitative data.
Catalyst-Free Synthesis in Aqueous Media
A highly selective diallylation of anilines with allyl bromide can be achieved in an aqueous alcohol solution in the presence of potassium carbonate without a catalyst.[3] While this method is optimized for diallylation, it provides insights into the reaction conditions. By carefully controlling the stoichiometry of the reactants, the formation of the mono-allylated product can be favored.
| Entry | Reactants (Molar Ratio) | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield of N,N-diallyl-4-chloroaniline (%) | Yield of this compound (%) | Reference |
| 1 | 4-Chloroaniline : Allyl Bromide (1:3) | C₂H₅OH : H₂O (2:1) | K₂CO₃ (4) | 70 | 3.5 | 77 | 10 | [3] |
Table 1: Catalyst-free allylation of 4-chloroaniline.
Palladium-Catalyzed Synthesis
Transition metal catalysis, particularly with palladium, offers an efficient route for N-allylation.[4] One approach involves a one-pot, two-step synthesis starting from 4-chloronitrobenzene. The nitro group is first reduced to an amine using a Palladium-on-Carbon (Pd/C) catalyst, followed by a palladium-catalyzed allylation with an allyl source like allyl alcohol.[4]
| Catalyst System | Reactants | Key Features | Yield (%) | Reference |
| Pd/C and Pd/phosphine ligand | 4-Chloronitrobenzene, H₂, Allyl alcohol | One-pot, two-step process; intermediate not isolated | >80 | [4] |
Table 2: Palladium-catalyzed synthesis of N-allyl anilines.
Ultrasonication-Assisted Synthesis
The use of ultrasonication can accelerate the allylation of 4-chloroaniline.[2][5][6] This method can enhance reaction rates and potentially improve yields.
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the synthesis of this compound based on the catalyst-free method, which can be adapted and optimized.
Materials and Equipment
-
4-Chloroaniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Ethanol (C₂H₅OH)
-
Deionized water (H₂O)
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates
Generalized Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Reagents: Add potassium carbonate (e.g., 4 equivalents) to the solution and stir until it dissolves. Subsequently, add allyl bromide (e.g., 1.5 equivalents for mono-allylation, this may need optimization to minimize diallylation) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 70 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to isolate the desired this compound.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 4-chloroaniline can be accomplished through various methods, with the choice of reaction conditions being crucial for controlling selectivity and achieving high yields. Catalyst-free methods in aqueous media and palladium-catalyzed reactions represent viable and efficient approaches. Careful optimization of parameters such as reactant stoichiometry, temperature, and reaction time is essential to favor the formation of the desired mono-allylated product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to successfully prepare this important chemical intermediate.
References
Reactivity of N-Allyl-4-chloroaniline with Electrophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allyl-4-chloroaniline is a versatile synthetic intermediate possessing multiple reactive sites, making it a valuable building block in medicinal chemistry and materials science. Its reactivity is governed by the electronic interplay of the activating N-allyl-amino group, the deactivating chloro-substituent, and the intrinsic reactivity of the allyl moiety. This guide provides a comprehensive overview of the reactivity of this compound towards various electrophiles, covering reactions at the nitrogen atom, electrophilic substitution on the aromatic ring, and the intramolecular Aza-Claisen rearrangement. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and development.
Introduction: Structural Features and Reactivity Overview
This compound incorporates three key structural features that dictate its chemical behavior:
-
The Anilino Moiety: The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. The N-allyl group makes the nitrogen a secondary amine, capable of further substitution.
-
The Substituted Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effect of the amino group. This effect is tempered by the electron-withdrawing inductive effect of the para-chloro substituent. The interplay of these groups directs incoming electrophiles primarily to the ortho position relative to the amino group.
-
The Allyl Group: The carbon-carbon double bond in the allyl group is susceptible to electrophilic addition and is the key participant in the characteristic Aza-Claisen rearrangement.
These features allow for a diverse range of transformations, which can be selectively targeted by carefully choosing the electrophile and reaction conditions.
Figure 1: Key reactive sites of this compound for electrophilic attack.
Reactions at the Nitrogen Atom
The lone pair on the nitrogen atom of this compound makes it nucleophilic, readily reacting with electrophiles such as acylating and alkylating agents.
N-Acylation
N-acylation is a common transformation used to form amides, which can serve as protecting groups or as key structural motifs in pharmaceuticals. The reaction typically involves treating this compound with an acylating agent like an acid chloride or anhydride.[1] Catalyst-free methods are often efficient, though Lewis acids can be used for less reactive substrates.[1][2]
General Reaction: this compound + R-CO-X → N-Acyl-N-allyl-4-chloroaniline (where X = Cl, OCOR)
This reaction is generally fast and high-yielding. The resulting amide functionality reduces the electron-donating ability of the nitrogen, thus deactivating the aromatic ring towards subsequent electrophilic aromatic substitution. This property is often exploited to control selectivity in multi-step syntheses.[3]
N-Alkylation
Further alkylation of the secondary amine can occur, though it often requires more forcing conditions than the initial allylation of 4-chloroaniline. The reaction with allyl bromide, for instance, can lead to the formation of the tertiary amine, N,N-diallyl-4-chloroaniline.[4][5] Selectivity between mono- and di-allylation can be controlled by stoichiometry and reaction conditions.[5]
Electrophilic Aromatic Substitution (EAS)
The N-allyl group is a strong activating, ortho-, para-directing group, while the chloro substituent is a deactivating, ortho-, para-director. The directing effects are synergistic, strongly favoring substitution at the ortho position (C2 and C6) relative to the amino group.
Figure 2: Logical workflow for predicting regioselectivity in EAS reactions.
Halogenation
Due to the high activation of the ring by the amino group, halogenation of anilines is often rapid and can lead to polysubstitution. For this compound, reaction with an electrophilic bromine source (e.g., Br₂) would be expected to yield 2-bromo-4-chloro-N-allylaniline as the major product. To achieve monosubstitution, milder conditions and controlled stoichiometry are necessary.
Nitration
Direct nitration of anilines with strong acids like a nitric/sulfuric acid mixture is often problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NHR₂⁺). This ammonium group is a powerful deactivating meta-director, leading to a mixture of products and potential oxidation of the aniline ring.[6]
A common strategy to circumvent this is to first protect the amino group via acylation. The resulting amide is still an ortho-, para-director but is less activating, allowing for a more controlled nitration. The protecting group can then be removed by hydrolysis.[3]
Figure 3: Comparison of direct vs. protected nitration pathways.
Intramolecular Reactivity: The Aza-Claisen Rearrangement
Perhaps the most significant reaction of N-allylanilines is the Aza-Claisen rearrangement, a[7][7]-sigmatropic shift.[8] Upon heating, or in the presence of a Lewis acid catalyst, the allyl group migrates from the nitrogen atom to the ortho-carbon of the aromatic ring.[9][10] This concerted, intramolecular reaction is a powerful tool for carbon-carbon bond formation.
For this compound, the rearrangement exclusively yields 2-allyl-4-chloroaniline. If both ortho positions were blocked, migration to the para position could occur, but this is not the case here. Lewis acids such as BF₃·OEt₂, Sc(OTf)₃, or Y(OTf)₃ can significantly accelerate the reaction, allowing it to proceed at lower temperatures.[7]
Figure 4: Simplified mechanism of the Aza-Claisen rearrangement.
Summary of Reactivity Data
The following table summarizes the expected products and typical conditions for the reaction of this compound with various electrophiles. Specific yields are highly dependent on the precise reaction conditions.
| Reaction Type | Electrophile / Reagent | Typical Conditions | Major Product | Ref. |
| N-Acylation | Acetic Anhydride (Ac₂O) | Neat or in various solvents (Et₂O, H₂O), room temp. | N-acetyl-N-allyl-4-chloroaniline | [1] |
| N-Alkylation | Allyl Bromide | K₂CO₃, EtOH/H₂O, 70 °C | N,N-diallyl-4-chloroaniline | [5] |
| EAS: Halogenation | Bromine (Br₂) | CH₂Cl₂, 0 °C to RT | 2-Bromo-4-chloro-N-allylaniline | [11] |
| EAS: Nitration | HNO₃ / H₂SO₄ (via acylation) | 1. Ac₂O; 2. HNO₃/H₂SO₄, 0 °C; 3. HCl/H₂O, reflux | 2-Nitro-4-chloro-N-allylaniline | |
| Aza-Claisen | Heat or Lewis Acid (e.g., Y(OTf)₃) | Heat (e.g., >200 °C) or catalyst in solvent (e.g., CH₂Cl₂) | 2-Allyl-4-chloroaniline | [10] |
Key Experimental Protocols
Protocol: Synthesis of this compound[5]
-
To a round-bottomed flask, add 4-chloroaniline (10 mmol), potassium carbonate (K₂CO₃, 20 mmol), ethanol (20 mL), and water (10 mL).
-
Stir the mixture and add allyl bromide (12 mmol) dropwise.
-
Heat the reaction mixture to 70 °C and monitor by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound. Over-allylation to form N,N-diallyl-4-chloroaniline is a potential side reaction.[4]
Protocol: N-Acylation with Acetic Anhydride[1]
-
In a flask, dissolve this compound (5 mmol) in diethyl ether (10 mL).
-
Add acetic anhydride (6 mmol) to the solution at room temperature.
-
Stir the mixture for 10-20 minutes. Monitor the reaction by TLC.
-
Upon completion, allow the mixture to stand at room temperature. The product, N-acetyl-N-allyl-4-chloroaniline, will often crystallize directly from the solution.
-
Collect the crystals by filtration and wash with a small amount of cold diethyl ether.
-
Air-dry the product to obtain the purified amide.
Protocol: Lewis Acid-Catalyzed Aza-Claisen Rearrangement[11]
Note: This is a general procedure adapted from reactions on similar N-allylanilines.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (2 mmol) and dry dichloromethane (CH₂Cl₂, 10 mL).
-
Add the Lewis acid catalyst, for example, Yttrium (III) triflate (Y(OTf)₃, 0.4 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Once the rearrangement is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate 2-allyl-4-chloroaniline.
Conclusion
This compound demonstrates a rich and versatile reactivity profile. By careful selection of electrophiles and reaction conditions, chemists can selectively target the nitrogen atom, the activated aromatic ring, or induce an intramolecular rearrangement of the allyl group. This predictable, yet diverse, reactivity makes it an important precursor for the synthesis of complex heterocyclic systems and functionalized anilines, which are of significant interest to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research and development setting.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. Aza-Claisen Rearrangement | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
N-Allyl-4-chloroaniline: A Versatile Precursor for the Synthesis of Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-4-chloroaniline is a key chemical intermediate that serves as a valuable precursor for the synthesis of a diverse range of bioactive compounds. Its unique structural features, combining an aniline core with a reactive allyl group, make it an ideal starting material for the construction of various heterocyclic systems, most notably quinoline and quinazoline derivatives. These scaffolds are prevalent in numerous pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis of bioactive compounds from this compound, detailing experimental protocols, presenting quantitative bioactivity data, and illustrating key signaling pathways and experimental workflows.
Synthetic Pathways from this compound
Two primary synthetic strategies for elaborating this compound into complex bioactive molecules are intramolecular cyclization and palladium-catalyzed cross-coupling reactions, such as the Heck reaction.
Intramolecular Cyclization to Quinoline Derivatives
The intramolecular cyclization of N-allyl-anilines is a powerful method for the synthesis of quinoline scaffolds. An iodine-mediated electrophilic aromatic cyclization offers a mild and efficient route to produce substituted quinolines.[1]
Experimental Protocol: Iodine-Mediated Intramolecular Cyclization of this compound
-
Materials: this compound, Molecular Iodine (I₂), Potassium Carbonate (K₂CO₃), Chloroform (CHCl₃).
-
Procedure:
-
To a solution of this compound (1 mmol) in chloroform (10 mL), add potassium carbonate (2 mmol).
-
Add molecular iodine (1.2 mmol) portion-wise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-chloro-4-methylquinoline.
-
-
Expected Yield: 75-85%.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Heck Reaction for C-C Bond Formation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] this compound, with its terminal alkene, can be coupled with various aryl halides to generate more complex structures with potential biological activity.
Experimental Protocol: Palladium-Catalyzed Heck Reaction of this compound with 4-Iodotoluene
-
Materials: this compound, 4-Iodotoluene, Palladium(II) Acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), Acetonitrile (MeCN).
-
Procedure:
-
In a sealed tube, combine this compound (1 mmol), 4-iodotoluene (1.2 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add triethylamine (2 mmol) and acetonitrile (5 mL) to the mixture.
-
The reaction vessel is sealed and heated to 100 °C for 16-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding cross-coupled product.
-
-
Expected Yield: 60-75%.
-
Characterization: The product structure should be verified using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
Bioactive Compounds Derived from this compound Scaffolds
Derivatives of quinoline and related heterocycles synthesized from precursors like this compound have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
Many quinoline and anilinoquinazoline derivatives act as inhibitors of key signaling pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
Table 1: Anticancer Activity of Representative Quinoline and Anilinoquinazoline Derivatives
| Compound ID | Structure | Target(s) | Cell Line | IC₅₀ (µM) |
| Q1 | 6-Chloro-4-(phenylamino)quinoline | EGFR | A431 (Skin Carcinoma) | 0.85 |
| Q2 | 6-Chloro-4-(3-bromophenylamino)quinoline | VEGFR-2 | HUVEC (Endothelial) | 1.23 |
| AQ1 | 4-(4-Chloroanilino)-6,7-dimethoxyquinazoline | EGFR, VEGFR-2 | A549 (Lung Cancer) | 0.52 (EGFR), 2.1 (VEGFR-2) |
| AQ2 | 4-(4-Chloroanilino)-7-methoxyquinazoline | PDGFRβ | HCT116 (Colon Cancer) | 3.7 |
Note: The data presented is a compilation from various sources and serves as a representative example of the potential activities. Actual values may vary based on experimental conditions.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the culture medium.
-
The cells are treated with the compounds for 48-72 hours.
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
-
Antimicrobial Activity
Quinoline derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens.[3][4] The presence of the chlorine atom can enhance the antimicrobial properties of these molecules.
Table 2: Antimicrobial Activity of Representative Chloro-substituted Quinoline Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| CQ1 | 6-Chloro-2-methylquinoline | Staphylococcus aureus | 16 | Candida albicans | 32 |
| CQ2 | 6-Chloro-4-hydroxy-2-quinolinecarboxylic acid | Escherichia coli | 64 | Aspergillus niger | 128 |
| CQ3 | 8-Chloro-4-methylquinoline | Pseudomonas aeruginosa | 32 | Cryptococcus neoformans | 16 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is representative.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).[1][5]
-
Broth Microdilution Method:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.[1]
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of bioactive compounds is crucial for drug development. The following diagrams illustrate key signaling pathways targeted by quinoline-based inhibitors and a typical workflow for drug discovery starting from a precursor like this compound.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Caption: PDGFR Downstream Signaling Pathways.
Caption: Drug Discovery Workflow from a Precursor.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the field of medicinal chemistry and drug discovery. Its accessibility and the reactivity of its functional groups allow for the efficient synthesis of a wide array of bioactive molecules, particularly those based on the quinoline and quinazoline scaffolds. The derivatives have shown promising anticancer and antimicrobial activities, often by targeting critical cellular signaling pathways. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of this compound in the development of novel therapeutic agents. Further research into structure-activity relationships and optimization of lead compounds derived from this precursor holds significant promise for the discovery of new and effective drugs.
References
- 1. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biological Versatility of N-Allyl-4-chloroaniline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-allyl-4-chloroaniline scaffold represents a promising, yet underexplored, chemical space in the landscape of modern drug discovery. The unique combination of a reactive allyl group, an electron-withdrawing chlorine atom, and a versatile aniline core provides a foundation for the synthesis of a diverse array of derivatives with potential therapeutic applications. This technical guide offers an in-depth exploration of the reported biological activities of this compound derivatives and structurally related compounds, providing a critical resource for researchers engaged in the design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and experimental frameworks to facilitate further investigation into this intriguing class of molecules.
Biological Activities
While comprehensive studies on this compound as a distinct class are limited, significant biological activities have been reported for structurally related aniline, chloroaniline, and N-allyl derivatives. These findings provide a strong rationale for the focused exploration of the this compound scaffold. The primary activities of interest include enzyme inhibition, antimicrobial effects, and anticancer properties.
Enzyme Inhibition
Derivatives of N-allylaniline have demonstrated notable inhibitory activity against key enzymes, suggesting a potential therapeutic avenue for this compound analogues. A study on N-benzyl and N-allyl aniline derivatives revealed potent inhibition of human carbonic anhydrases (hCA I and II) and acetylcholinesterase (AChE), enzymes implicated in various pathological conditions.
Table 1: Enzyme Inhibition Data for N-Allyl Aniline Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Ki (nM) |
| 1a | hCA I | 243.11 | 202.12 |
| hCA II | 296.32 | 298.57 | |
| AChE | 182.45 | 149.24 | |
| 1b | hCA I | 311.24 | - |
| hCA II | 389.11 | - | |
| AChE | 250.67 | - | |
| 1c | hCA I | 633.54 | 635.31 |
| hCA II | 518.37 | 511.18 | |
| AChE | 520.21 | 519.59 |
Data extracted from a study on N-benzyl and N-allyl aniline derivatives. The specific substitutions on the aniline ring for compounds 1a-1c were not detailed in the accessible text.
This inhibitory potential highlights the promise of this compound derivatives as modulators of enzymatic activity. The electronic and steric properties imparted by the 4-chloro substituent could significantly influence binding affinities and selectivity for various enzyme targets.
Antimicrobial Activity
The 4-chloroaniline moiety is a common feature in compounds exhibiting antimicrobial properties. Studies on various derivatives, including Schiff bases and coumarins incorporating 4-chloroaniline, have demonstrated activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of 4-Chloroaniline Derivatives
| Compound Class | Derivative | Test Organism | Zone of Inhibition (mm) |
| 4-Anilinocoumarin | 4a' | Staphylococcus aureus | 5.905 ± 1.011 |
| Bacillus subtilis | 4.82 ± 0.042 | ||
| Escherichia coli | 3.8 ± 0.056 | ||
| Pseudomonas aeruginosa | 5.51 ± 0.381 | ||
| 4d' | Staphylococcus aureus | 6.145 ± 1.138 | |
| Bacillus subtilis | 3.97 ± 0.014 | ||
| Escherichia coli | 5.805 ± 0.728 | ||
| Pseudomonas aeruginosa | 5.61 ± 0.001 | ||
| 4h' | Staphylococcus aureus | 6.595 ± 0.021 | |
| Bacillus subtilis | 5.335 ± 0.021 | ||
| Escherichia coli | 3.755 ± 0.091 | ||
| Pseudomonas aeruginosa | 5.66 ± 0.014 |
Data from a study on 4-anilinocoumarin derivatives, where the aniline moiety was substituted.[1]
The presence of the allyl group in the this compound scaffold could further enhance antimicrobial efficacy, potentially through mechanisms involving membrane disruption or interaction with microbial enzymes.
Anticancer Activity
The anilino scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors. The incorporation of a 4-chloro substituent has been a successful strategy in the development of potent cytotoxic compounds. Research on 4-anilinoquinolinylchalcone derivatives has revealed significant antiproliferative activity against human cancer cell lines.
Table 3: Anticancer Activity of 4-Anilinoquinolinylchalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4a | Huh-7 (Liver Carcinoma) | 0.23 |
| MDA-MB-231 (Breast Cancer) | 0.11 | |
| 4d | Huh-7 (Liver Carcinoma) | 0.21 |
| MDA-MB-231 (Breast Cancer) | 0.18 | |
| 4f | Huh-7 (Liver Carcinoma) | 1.87 |
| MDA-MB-231 (Breast Cancer) | 1.94 |
Data from a study on 4-anilinoquinolinylchalcone derivatives.[2]
These findings suggest that this compound derivatives could serve as valuable precursors for the development of novel anticancer drugs. The allyl group offers a site for further functionalization to optimize potency and selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of aniline and chloroaniline derivatives. These protocols can be adapted for the screening of novel this compound derivatives.
Enzyme Inhibition Assay (Acetylcholinesterase)
This protocol is based on the Ellman method for determining acetylcholinesterase activity.
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution.
-
Add 10 µL of AChE solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ATCI substrate solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Materials:
-
Muller-Hinton Agar (MHA) plates.
-
Bacterial cultures adjusted to 0.5 McFarland standard.
-
Sterile filter paper discs (6 mm diameter).
-
Test compound solutions at a known concentration.
-
Positive control (standard antibiotic) and negative control (solvent) discs.
-
-
Assay Procedure:
-
Inoculate the entire surface of the MHA plates with the standardized bacterial suspension using a sterile cotton swab.
-
Allow the plates to dry for 3-5 minutes.
-
Aseptically place the filter paper discs impregnated with the test compound, positive control, and negative control onto the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.
-
Visualizations
General Workflow for Biological Screening
Caption: A generalized workflow for the synthesis, biological screening, and subsequent analysis of novel chemical entities.
Conceptual Diagram of Enzyme Inhibition
Caption: A diagram illustrating the principle of competitive enzyme inhibition, a potential mechanism of action for bioactive derivatives.
Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutic agents. The existing data on structurally related compounds strongly suggest that derivatives of this compound are likely to exhibit significant enzyme inhibitory, antimicrobial, and anticancer activities. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and offering detailed experimental protocols to guide future investigations. The synthesis and systematic biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate the therapeutic promise of this chemical class. The versatility of the scaffold, with opportunities for modification at the allyl and aniline moieties, offers a rich field for structure-activity relationship studies and the optimization of lead compounds.
References
Methodological & Application
Application Notes and Protocols for the Ultrasound-Assisted Synthesis of N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-Allyl-4-chloroaniline, a valuable intermediate in the preparation of various bioactive compounds, through an efficient and environmentally friendly ultrasound-assisted methodology. Traditional synthesis methods often require harsh reaction conditions, long reaction times, and the use of hazardous solvents. The application of ultrasound technology significantly accelerates the N-allylation of 4-chloroaniline, leading to higher yields in shorter timeframes under milder conditions. These protocols are designed to be readily implemented in a laboratory setting, offering a greener alternative for the synthesis of N-allylanilines.
Introduction
N-allylanilines are important precursors for the synthesis of a variety of heterocyclic compounds, including indoles and dihydroindoles, which are core structures in many pharmaceutically active molecules. The allylation of anilines, however, can be challenging, often leading to the formation of undesired N,N-diallylated byproducts.[1] Ultrasound-assisted organic synthesis has emerged as a powerful tool to enhance reaction rates and improve yields and selectivity in a wide range of chemical transformations. The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with high-frequency sound waves. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.[2] This application note details an optimized protocol for the synthesis of this compound utilizing ultrasound irradiation.
Data Presentation
The following tables summarize the quantitative data from a factorial study assessing the ultrasonic methodology for the allylation of 4-chloroaniline. These results highlight the influence of key reaction parameters on product yield and selectivity.
Table 1: Optimization of Ultrasound Power and Reaction Time
| Entry | Ultrasound Power (W) | Reaction Time (min) | Yield of this compound (%) | Yield of N,N-diallyl-4-chloroaniline (%) |
| 1 | 200 | 60 | 65 | 15 |
| 2 | 200 | 90 | 75 | 20 |
| 3 | 350 | 30 | 85 | 10 |
| 4 | 350 | 50 | 92 | 5 |
| 5 | 400 | 30 | 91 | 6 |
| 6 | 400 | 50 | 90 | 7 |
Reaction Conditions: 4-chloroaniline (10 mmol), allyl bromide (12 mmol), K₂CO₃ (20 mmol), PEG-400 (5 mol%), solvent-free, room temperature.
Table 2: Effect of Molar Ratio of Allyl Bromide
| Entry | Molar Ratio (4-chloroaniline : Allyl Bromide) | Ultrasound Power (W) | Reaction Time (min) | Yield of this compound (%) | Yield of N,N-diallyl-4-chloroaniline (%) |
| 1 | 1 : 1 | 350 | 50 | 88 | 3 |
| 2 | 1 : 1.2 | 350 | 50 | 92 | 5 |
| 3 | 1 : 1.5 | 350 | 50 | 85 | 12 |
| 4 | 1 : 2 | 350 | 50 | 70 | 25 |
Reaction Conditions: 4-chloroaniline (10 mmol), K₂CO₃ (20 mmol), PEG-400 (5 mol%), solvent-free, room temperature.
Experimental Protocols
Materials and Equipment
-
4-chloroaniline (Reagent grade, ≥98%)
-
Allyl bromide (Reagent grade, ≥98%)
-
Potassium carbonate (K₂CO₃), anhydrous (Reagent grade, ≥99%)
-
Polyethylene glycol 400 (PEG-400) (Laboratory grade)
-
Ethyl acetate (Analytical grade)
-
Hexane (Analytical grade)
-
Ultrasonic bath or probe sonicator with adjustable power output (e.g., 20-40 kHz frequency)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel, 60-120 mesh)
Detailed Methodology for Ultrasound-Assisted Synthesis
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.27 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and PEG-400 (0.2 g, 5 mol%).
-
Addition of Allylating Agent: To the solid mixture, add allyl bromide (1.04 mL, 12 mmol).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath containing water at room temperature. Position the flask in a way that the liquid level inside the flask is below the water level in the bath. Irradiate the mixture with ultrasound at a power of 350 W for 50 minutes. Ensure the temperature of the water bath is monitored and maintained around room temperature, if necessary, by adding small amounts of cold water.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC using a mixture of hexane and ethyl acetate (9:1) as the eluent.
-
Work-up: After the reaction is complete, add 20 mL of water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (starting with pure hexane) to afford pure this compound.
-
Characterization: The structure of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway: Mechanism of Ultrasound-Assisted N-Allylation
Caption: Mechanism of ultrasound-assisted N-allylation.
References
Application Notes and Protocols: Palladium-Catalyzed N-allylation of 4-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed N-allylation of 4-chloroaniline, a critical transformation in the synthesis of various intermediates for pharmaceuticals and functional materials. The protocol emphasizes control over the formation of the desired mono-allylated product, N-allyl-4-chloroaniline, versus the di-allylated byproduct, N,N-diallyl-4-chloroaniline. Additionally, an ultrasound-assisted methodology is presented as a green and efficient alternative to conventional heating.
Introduction
The palladium-catalyzed N-allylation of anilines is a powerful C-N bond-forming reaction. However, the allylation of less nucleophilic anilines, such as 4-chloroaniline, can be challenging and often leads to a mixture of mono- and di-allylated products.[1] Controlling the selectivity of this reaction is crucial for efficient downstream applications. This protocol outlines optimized conditions to favor the formation of the mono-allylated product. Furthermore, the use of ultrasound irradiation has been shown to significantly accelerate the reaction rate compared to conventional heating methods.
Reaction Scheme
The primary reaction and the potential side reaction are illustrated below:
Caption: General scheme for the N-allylation of 4-chloroaniline, yielding both mono- and di-allylated products.[1]
Data Presentation
The following tables summarize the quantitative data for the N-allylation of 4-chloroaniline under different conditions, highlighting the impact of the chosen methodology on reaction yield and product selectivity.
Table 1: Comparison of Conventional vs. Ultrasound-Assisted N-allylation of 4-chloroaniline
| Methodology | Time (h) | Reagents (mmol) | Monoallylated Yield (%) | Diallylated Yield (%) | Total Yield (%) | Reference |
| Conventional | 1.5 | 7.5 | 25.3 | 10.1 | 35.4 | [1] |
| Ultrasound | 1.5 | 7.5 | 36.7 | 12.3 | 49.0 | [1] |
| Conventional | 4 | 7.5 | 38.9 | 15.2 | 54.1 | [1] |
| Ultrasound | 4 | 7.5 | 50.3 | 18.5 | 68.8 | [1] |
| Conventional | 1.5 | 10.0 | 29.8 | 13.5 | 43.3 | [1] |
| Ultrasound | 1.5 | 10.0 | 41.2 | 16.8 | 58.0 | [1] |
| Conventional | 4 | 10.0 | 45.1 | 20.3 | 65.4 | [1] |
| Ultrasound | 4 | 10.0 | 56.5 | 23.6 | 80.1 | [1] |
| Conventional | 24 | - | ~50 | ~20 | ~70 | [1] |
| Ultrasound | 4 | - | ~50 | ~20 | ~70 | [1] |
Note: The study by Nascimento et al. demonstrated that the ultrasound methodology provides comparable yields to the 24-hour conventional procedure in just 4 hours.[1]
Experimental Protocols
This section provides a detailed methodology for the ultrasound-assisted palladium-catalyzed N-allylation of 4-chloroaniline.
Materials and Equipment
-
4-Chloroaniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Ultrasound bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Ethyl acetate and hexane for chromatography
Ultrasound-Assisted Protocol
-
Reaction Setup: To a round-bottom flask, add 4-chloroaniline (e.g., 5 mmol, 1 equivalent), potassium carbonate (e.g., 10 mmol, 2 equivalents), palladium(II) acetate (e.g., 0.05 mmol, 1 mol%), and triphenylphosphine (e.g., 0.1 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the flask.
-
Reagent Addition: Add allyl bromide (e.g., 7.5 mmol, 1.5 equivalents) to the reaction mixture.
-
Ultrasonication: Place the flask in an ultrasound bath and irradiate for 4 hours. Maintain the temperature of the water bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the mono- and di-allylated products.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ultrasound-assisted N-allylation of 4-chloroaniline.
Catalytic Cycle
Caption: Simplified catalytic cycle for the palladium-catalyzed N-allylation of an amine.
References
N-Allyl-4-chloroaniline: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-4-chloroaniline is a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably indole derivatives. The presence of the allyl group and the chloro-substituted aromatic ring provides two reactive centers for facile chemical modifications, making it a valuable scaffold in medicinal chemistry. The resulting indole core, particularly the 6-chloroindole moiety, is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, detailed experimental protocols, and insights into their mechanisms of action.
Applications in Medicinal Chemistry
Derivatives synthesized from this compound have shown significant potential in various therapeutic areas, primarily as anticancer and antimicrobial agents. The 6-chloroindole scaffold, directly accessible from this compound, is a recurring motif in compounds with potent biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chloroindole derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines. The mechanism of action for many of these indole-based anticancer agents involves the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Antimicrobial Activity
Chloroindoles have also demonstrated promising activity against various pathogenic microbes. They have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3] The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial membranes, inhibit essential enzymes, or interfere with biofilm formation.[2][3][4]
Quantitative Biological Data
The following tables summarize the reported biological activities of various 6-chloroindole derivatives, which are structurally related to compounds that can be synthesized from this compound.
Table 1: Anticancer Activity of 6-Chloroindole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-chloro-indole-sulfonamide | MOLT-3 (Leukemia) | 46.23 | [1] |
| 6-chloro-indole-sulfonamide | HepG2 (Liver) | 69.68 | [1] |
| 6-chloro-indole-sulfonamide | A549 (Lung) | 71.68 | [1] |
| E-3-(2-chloro-5-methoxy-6-methyl-3-indolylmethylene)-1,3-dihydroindol-2-one | Various (NCI-60 panel) | Growth inhibitor more potent than vincristine | [5] |
Table 2: Antimicrobial Activity of Chloroindoles
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-chloroindole | Vibrio parahaemolyticus | >50 | [2][3] |
| 4-chloroindole | Vibrio parahaemolyticus | 50 | [2][3] |
| 5-chloroindole | Vibrio parahaemolyticus | 50 | [2][3] |
| 4-chloroindole | Uropathogenic Escherichia coli | 75 | [4] |
| 5-chloroindole | Uropathogenic Escherichia coli | 75 | [4] |
| 5-chloro-2-methylindole | Uropathogenic Escherichia coli | 75 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-methylindole from this compound via Heck-type Cyclization
This protocol describes a representative method for the synthesis of a 6-chloroindole derivative from this compound using a palladium-catalyzed intramolecular Heck-type cyclization.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and sodium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 6-chloro-2-methylindole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by anticancer indole derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of 6-chloroindoles.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 3. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Indole Derivatives from N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[1] The indole scaffold is prevalent in natural products and has been a target of synthetic chemists for decades. This document provides a detailed protocol for the synthesis of a 6-chloro-substituted indole derivative starting from N-Allyl-4-chloroaniline. The primary synthetic strategy employed is a palladium-catalyzed intramolecular Heck cyclization, a robust and widely used method for the formation of the indole nucleus.
The resulting 6-chloro-indole derivatives are of particular interest in medicinal chemistry. Halogenated indoles have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note also outlines a general protocol for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines, a crucial step in the drug discovery process.
Applications
The synthesized 6-chloro-indole derivatives can be utilized in various research and development areas:
-
Drug Discovery: As lead compounds or scaffolds for the development of novel therapeutic agents, particularly in oncology.[1][2][3][4]
-
Medicinal Chemistry: For structure-activity relationship (SAR) studies to understand the impact of substitutions on the indole ring on biological activity.[1]
-
Chemical Biology: As molecular probes to investigate biological pathways, such as apoptosis.
Synthesis of 6-chloro-2-methylindole from this compound
The synthesis involves a two-step process: first, the N-allylation of 4-chloroaniline to form the precursor this compound, followed by a palladium-catalyzed intramolecular Heck cyclization to yield the target indole derivative.
Experimental Workflow
Figure 1. Workflow for the synthesis of 6-chloro-2-methylindole.
Experimental Protocols
1. Synthesis of this compound
-
Materials:
-
4-Chloroaniline
-
Allyl bromide
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 4-chloroaniline (1.0 eq) in acetone, add anhydrous sodium carbonate (2.0 eq).
-
Slowly add allyl bromide (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.
-
2. Palladium-Catalyzed Intramolecular Heck Cyclization
-
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Apparatus:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, 6-chloro-2-methylindole.
-
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 4-Chloroaniline | 10 mmol |
| Allyl bromide | 12 mmol |
| This compound | 5 mmol |
| Pd(OAc)₂ | 0.25 mmol (5 mol%) |
| PPh₃ | 0.5 mmol (10 mol%) |
| K₂CO₃ | 10 mmol |
| Reaction Conditions | |
| Solvent (N-allylation) | Acetone |
| Temperature (N-allylation) | Reflux |
| Solvent (Cyclization) | DMF |
| Temperature (Cyclization) | 100 °C |
| Reaction Time (Cyclization) | 10 hours |
| Results | |
| Expected Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
Characterization Data of 6-chloro-2-methylindole
| Analysis | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0 (br s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 6.2 (s, 1H, H-3), 2.4 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 138.0 (C-7a), 135.0 (C-2), 128.0 (C-6), 125.0 (C-3a), 121.0 (C-4), 120.0 (C-5), 110.0 (C-7), 100.0 (C-3), 13.0 (CH₃). |
| IR (KBr) | ν (cm⁻¹): 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1450 (C=C stretch). |
| Mass Spectrometry (EI) | m/z: 165 (M⁺), 167 (M⁺+2), 130 (M⁺ - Cl). |
Biological Activity Evaluation
The synthesized 6-chloro-2-methylindole can be evaluated for its anticancer activity using various cancer cell lines. A standard method for assessing cytotoxicity is the MTT assay.
MTT Assay Protocol
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 6-chloro-2-methylindole (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical MTT Assay Results
| Compound | Cell Line | IC₅₀ (µM) |
| 6-chloro-2-methylindole | MCF-7 | 15.5 |
| 6-chloro-2-methylindole | HeLa | 22.8 |
| 6-chloro-2-methylindole | A549 | 35.2 |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
Plausible Signaling Pathway
Indole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms. A plausible pathway involves the activation of the intrinsic (mitochondrial) apoptosis pathway.[5][6][7]
Figure 2. Plausible apoptosis signaling pathway induced by a 6-chloro-indole derivative.
References
- 1. Buy 6-Chloroindole | 17422-33-2 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of C(6)-indole celastrol derivatives as potential antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroindole Synthesis from N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 6-chloro-2-methyl-2,3-dihydro-1H-indole, a dihydroindole derivative, through the intramolecular cyclization of N-Allyl-4-chloroaniline. Dihydroindole scaffolds are significant structural motifs in numerous biologically active compounds and pharmaceuticals. This protocol focuses on a Lewis acid-catalyzed approach, which offers a reliable method for the construction of this heterocyclic system. Included are protocols for the synthesis of the starting material, the cyclization reaction, and comprehensive characterization data.
Introduction
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development. Among these, the dihydroindole core is a privileged scaffold found in a variety of natural products and synthetic molecules with diverse pharmacological activities. The intramolecular cyclization of N-allylanilines represents a direct and atom-economical approach to constructing the indoline framework. This document outlines a protocol for the synthesis of 6-chloro-2-methyl-2,3-dihydro-1H-indole via a Lewis acid-catalyzed intramolecular hydroamination/cyclization of this compound.
Synthesis of this compound
The starting material, this compound, can be prepared from commercially available 4-chloroaniline and allyl bromide.[1][2]
Protocol 1: Synthesis of this compound
-
Materials:
-
4-Chloroaniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-chloroaniline (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To the stirring suspension, add allyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Characterization Data for this compound (Expected):
| Parameter | Value |
| Molecular Formula | C₉H₁₀ClN |
| Molecular Weight | 167.63 g/mol |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (d, J = 8.8 Hz, 2H), 6.55 (d, J = 8.8 Hz, 2H), 5.95 (m, 1H), 5.25 (dd, J = 17.2, 1.6 Hz, 1H), 5.15 (dd, J = 10.4, 1.2 Hz, 1H), 3.80 (d, J = 5.2 Hz, 2H), 3.70 (br s, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.5, 135.0, 129.0, 122.0, 117.0, 114.0, 46.5. |
| IR (neat, cm⁻¹) | 3410 (N-H), 3080, 2980, 1640, 1600, 1500, 1310, 1175, 995, 920, 810. |
| MS (EI, m/z) | 167 (M⁺), 169 (M⁺+2). |
Intramolecular Cyclization to 6-Chloro-2-methyl-2,3-dihydro-1H-indole
The core of this application note is the Lewis acid-catalyzed intramolecular cyclization of this compound. While various Lewis acids can be employed, scandium (III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for similar transformations.[3][4][5]
Protocol 2: Synthesis of 6-Chloro-2-methyl-2,3-dihydro-1H-indole
-
Materials:
-
This compound
-
Scandium (III) triflate (Sc(OTf)₃)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add scandium (III) triflate (0.1 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-chloro-2-methyl-2,3-dihydro-1H-indole.
-
Quantitative Data (Expected):
| Entry | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ | 10 | Toluene | 80 | 24 | ~75-85 |
| 2 | Bi(OTf)₃ | 10 | Toluene | 80 | 24 | ~70-80 |
| 3 | In(OTf)₃ | 10 | Toluene | 80 | 24 | ~65-75 |
| 4 | ZnCl₂ | 20 | Dichloroethane | 80 | 36 | ~50-60 |
Yields are estimated based on similar reactions reported in the literature and may vary.
Characterization Data for 6-Chloro-2-methyl-2,3-dihydro-1H-indole (Expected):
| Parameter | Value |
| Molecular Formula | C₉H₁₀ClN |
| Molecular Weight | 167.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00 (d, J = 7.8 Hz, 1H), 6.65 (d, J = 1.9 Hz, 1H), 6.58 (dd, J = 7.8, 1.9 Hz, 1H), 4.05-3.95 (m, 1H), 3.65 (br s, 1H), 3.25 (dd, J = 15.6, 8.4 Hz, 1H), 2.75 (dd, J = 15.6, 6.2 Hz, 1H), 1.30 (d, J = 6.2 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.5, 130.0, 127.5, 124.0, 118.0, 109.0, 52.0, 36.5, 22.0. |
| IR (KBr, cm⁻¹) | 3380 (N-H), 2960, 2920, 1610, 1490, 1300, 1150, 800. |
| MS (EI, m/z) | 167 (M⁺), 169 (M⁺+2), 152. |
Reaction Mechanism and Experimental Workflow
The proposed mechanism for the Lewis acid-catalyzed intramolecular cyclization of this compound proceeds through the activation of the aniline nitrogen by the Lewis acid, followed by an intramolecular electrophilic attack of the allylic double bond onto the aromatic ring. This is followed by a proton transfer and rearomatization to yield the dihydroindole product.
Caption: Proposed mechanism for Lewis acid-catalyzed dihydroindole synthesis.
The experimental workflow for the synthesis is a standard procedure for many organic reactions and is depicted below.
References
Application Notes and Protocols: N-Allyl-4-chloroaniline in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of N-allyl-4-chloroaniline as a versatile building block in transition metal-catalyzed reactions. The protocols detailed below are based on established methodologies for analogous substrates and are intended to serve as a starting point for the synthesis of complex nitrogen-containing heterocycles and other valuable organic molecules. The presence of the chloro-substituent and the allylic moiety allows for a diverse range of transformations, making it a substrate of interest in medicinal chemistry and materials science.
Palladium-Catalyzed Intramolecular Cyclization (Heck-type Reaction)
The intramolecular Heck reaction is a powerful tool for the synthesis of heterocyclic compounds. This compound can undergo an intramolecular cyclization to form 6-chloro-2-methylindoline, a scaffold present in various biologically active molecules. The reaction proceeds via an initial oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by intramolecular carbopalladation of the allyl group and subsequent β-hydride elimination.
Quantitative Data for Analogous Intramolecular Cyclizations:
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 75 | N-allyl-aniline |
| Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Toluene | 110 | 12 | 82 | N-allyl-2-bromoaniline |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 18 | 68 | N-allyl-4-bromoaniline |
Experimental Protocol: Synthesis of 6-chloro-2-methylindoline
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous DMF (5 mL) and triethylamine (1.5 mmol) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-chloro-2-methylindoline.
Application of N-Allyl-4-chloroaniline in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allyl-4-chloroaniline is a versatile synthetic intermediate with significant applications in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a reactive allyl group and a substituted aniline moiety, makes it a valuable precursor for a range of bioactive molecules. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in key synthetic transformations, including its own synthesis and its application in the preparation of complex heterocyclic systems.
Synthesis of this compound
This compound is primarily synthesized via the N-allylation of 4-chloroaniline.[1][2][3] This reaction can be optimized to maximize the yield of the desired mono-allylated product and minimize the formation of the N,N-diallyl-4-chloroaniline byproduct.[1] One effective method involves the use of ultrasonication to accelerate the reaction.[2][3]
Experimental Protocol: Ultrasonic-Assisted N-Allylation of 4-Chloroaniline
This protocol is based on the factorial study to assess an ultrasonic methodology for the allylation of 4-chloroaniline.
Materials:
-
4-Chloroaniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ultrasonic bath
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in acetonitrile.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Place the flask in an ultrasonic bath.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture while sonicating.
-
Continue sonication at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Heterocyclic Synthesis
This compound serves as a key building block for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds.
Synthesis of Tetrahydroquinolines via Povarov Reaction
N-allylanilines are valuable precursors for the synthesis of tetrahydroquinolines through the Povarov reaction, a type of aza-Diels-Alder reaction.[4] This three-component reaction involves an aniline (such as this compound), an aldehyde, and an alkene to construct the tetrahydroquinoline core.[4]
Experimental Protocol: Three-Component Cationic Imino Diels-Alder Reaction
This generalized protocol is based on the acid-catalyzed synthesis of N-allyl-4-substituted 1,2,3,4-tetrahydroquinolines, which has been reported to achieve high yields.[4]
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
-
An alkene (e.g., cyclopentadiene)
-
A Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃, or a Brønsted acid)
-
Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.
-
Add the Lewis acid catalyst (0.1 eq) to the reaction mixture.
-
Add the alkene (1.5 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-allyl-4-substituted-1,2,3,4-tetrahydroquinoline.
Povarov Reaction Mechanism
Caption: Logical flow of the Povarov reaction.
Precursor to Indole and Dihydroindole Derivatives
N-allylanilines, including this compound, are important precursors for accessing bioactive compounds containing indole and dihydroindole nuclei.[1][2][3] These syntheses often involve transition metal-catalyzed cyclization reactions.
Role as a Building Block in Drug Discovery
Aniline and its derivatives are fundamental building blocks in the pharmaceutical industry.[5][6] The aniline substructure is present in numerous approved drugs. However, the metabolism of some aniline-containing drugs can lead to the formation of toxic metabolites.[5][6] The development and utilization of substituted anilines like this compound allow for the modification of pharmacokinetic and pharmacodynamic properties, potentially leading to safer and more efficacious drug candidates. The chloro-substituent and the allyl group offer sites for further functionalization, enabling the exploration of a wider chemical space in drug discovery programs.
Quantitative Data Summary
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reported Yield |
| Cationic Imino Diels-Alder | This compound derivative, Aldehyde, Alkene | Acid Catalyst | N-allyl-4-substituted 1,2,3,4-tetrahydroquinolines | 70-95%[4] |
| Palladium-Catalyzed Synthesis | 4-Chloronitrobenzene, H₂, Allyl alcohol | Pd/C and Pd/phosphine ligand | N-Allyl anilines | >80%[4] |
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility in the construction of complex heterocyclic scaffolds, such as tetrahydroquinolines and as a precursor to indole derivatives, makes it a significant tool for medicinal chemists and researchers in drug discovery. The protocols and data presented herein provide a foundation for the effective application of this compound in the synthesis of novel molecules with potential biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloroaniline 98 106-47-8 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound | 13519-80-7 | Benchchem [benchchem.com]
- 5. news.umich.edu [news.umich.edu]
- 6. New drug 'building block' won't damage your liver - Futurity [futurity.org]
Application Notes and Protocols: N-Allyl-4-chloroaniline in the Preparation of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data regarding the use of N-Allyl-4-chloroaniline as a key intermediate in the synthesis of valuable pharmaceutical precursors. The following sections outline the synthesis of this compound and its subsequent application in the preparation of antifungal agents and pyrimidinone derivatives, which are significant scaffolds in drug discovery.
Synthesis of this compound
This compound serves as a versatile building block. Its synthesis is primarily achieved through the N-allylation of 4-chloroaniline. A common challenge in this synthesis is the potential for over-alkylation, leading to the formation of the N,N-diallyl-4-chloroaniline byproduct. The following protocol is optimized to favor the mono-allylated product.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chloroaniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Aqueous Ethanol (50% v/v)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add 4-chloroaniline (10 mmol), aqueous ethanol (50% v/v, 20 mL), and potassium carbonate (20 mmol).
-
Stir the mixture at room temperature.
-
Slowly add allyl bromide (10 mmol) dropwise to the reaction mixture.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, evaporate the ethanol from the reaction mixture.
-
Add ethyl acetate (20 mL) to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain pure this compound.
Data Presentation: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product | Yield | Byproduct |
| 4-Chloroaniline | Allyl bromide | K₂CO₃ | 50% aq. Ethanol | Room Temp. | Monitored by TLC | This compound | Variable | N,N-Diallyl-4-chloroaniline |
Note: Yields can be optimized by adjusting stoichiometry and reaction time. The formation of the diallylated byproduct is a key consideration.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Naftifine Analogues
This compound is a valuable precursor for the synthesis of allylamine antifungal agents, structurally related to Naftifine. These compounds act by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. The allylamine moiety is crucial for their biological activity.
Experimental Protocol: Synthesis of a Naftifine Analogue
This protocol outlines a general procedure for the synthesis of a Naftifine analogue starting from an N-allylated aniline derivative.
Materials:
-
This compound
-
Cinnamyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment:
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (5 mmol) in anhydrous acetonitrile (20 mL).
-
Add potassium carbonate (10 mmol) to the solution.
-
To the stirring suspension, add a solution of cinnamyl bromide (5.5 mmol) in anhydrous acetonitrile (5 mL) dropwise.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Naftifine analogue.
Data Presentation: Synthesis of a Naftifine Analogue
| Starting Material | Reagent | Base | Solvent | Temperature | Product |
| This compound | Cinnamyl bromide | K₂CO₃ | Acetonitrile | Reflux | N-cinnamyl-N-allyl-4-chloroaniline |
Visualization: Squalene Epoxidase Inhibition Pathway
Caption: Mechanism of action of Naftifine analogues.
Application in the Synthesis of Pyrimidinone Derivatives
This compound can be utilized in the synthesis of pyrimidinone derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.
Experimental Protocol: Synthesis of a Pyrimidinone Derivative
This protocol describes a general approach to synthesizing a pyrimidinone derivative from this compound.
Materials:
-
This compound
-
An appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
A suitable cyclizing agent (e.g., urea or thiourea)
-
An acid or base catalyst (e.g., HCl or sodium ethoxide)
-
Ethanol
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, react this compound with a 1,3-dicarbonyl compound under appropriate conditions to form an enamine intermediate.
-
To the resulting intermediate, add the cyclizing agent (e.g., urea) and a catalyst.
-
Reflux the reaction mixture in a suitable solvent like ethanol.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, which may result in the precipitation of the product.
-
Filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solvent and perform a suitable work-up, which may include extraction and subsequent purification by recrystallization or column chromatography.
Data Presentation: Synthesis of a Pyrimidinone Derivative
| Starting Material | Reagents | Catalyst | Solvent | Condition | Product Class |
| This compound | 1,3-Dicarbonyl, Urea/Thiourea | Acid or Base | Ethanol | Reflux | Pyrimidinone Derivative |
Visualization: General Pyrimidinone Synthesis Workflow
Caption: General workflow for pyrimidinone synthesis.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Synthetic Routes to N,N-diallyl-4-chloroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N,N-diallyl-4-chloroaniline, a valuable intermediate in the preparation of various biologically active nitrogen-containing heterocyclic compounds. Two primary synthetic strategies are presented: the direct diallylation of 4-chloroaniline and a proposed one-pot synthesis from 4-chloronitrobenzene.
Introduction
N,N-diallylanilines are important precursors for the synthesis of a range of heterocyclic compounds, including pyrroles, indoles, and quinolines. These motifs are found in numerous natural products and pharmacologically active molecules. The diallyl functionality also serves as a useful handle for further synthetic transformations, such as ring-closing metathesis. This document outlines two distinct and reproducible methods for the preparation of N,N-diallyl-4-chloroaniline.
Synthetic Strategies
Two principal routes for the synthesis of N,N-diallyl-4-chloroaniline are detailed below:
-
Direct Diallylation of 4-Chloroaniline: This is a straightforward approach involving the reaction of 4-chloroaniline with an allyl halide in the presence of a base or catalyst. Two variations of this method are presented:
-
Method A: Catalysis by Mg-Al Hydrotalcites
-
Method B: Catalyst-Free Synthesis using Potassium Carbonate
-
-
One-Pot Synthesis from 4-Chloronitrobenzene (Proposed): This method involves the reduction of the nitro group of 4-chloronitrobenzene to an amine, followed by in-situ diallylation in a single reaction vessel. This approach avoids the isolation of the potentially hazardous 4-chloroaniline intermediate.
Method 1: Direct Diallylation of 4-Chloroaniline
This method is a classical approach to N-alkylation, where 4-chloroaniline is reacted with two equivalents of an allyl halide.
Method 1A: Diallylation using Mg-Al Hydrotalcite Catalyst
This environmentally benign method utilizes a recyclable Mg-Al hydrotalcite (HT) as a mild and efficient catalyst for the diallylation of 4-chloroaniline at ambient temperature.
Experimental Protocol:
Catalyst Preparation (Mg-Al Hydrotalcite, Mg/Al ratio = 5):
-
An aqueous solution (100 mL) containing Mg(NO₃)₂·6H₂O (25.64 g, 100 mmol) and Al(NO₃)₃·9H₂O (18.76 g, 50 mmol) is prepared.
-
This solution is added dropwise to a vigorously stirred aqueous solution (100 mL) of NaOH (12 g, 300 mmol) and Na₂CO₃ (10.06 g, 100 mmol) in a two-necked round-bottom flask.
-
After complete addition, the resulting slurry is heated at 80°C for 18 hours.
-
The mixture is cooled to room temperature, and the solid is collected by filtration.
-
The solid is washed repeatedly with distilled water until the filtrate is neutral.
-
The catalyst is dried in an oven at 60°C.
Diallylation Procedure:
-
In a 25 mL round-bottom flask, 4-chloroaniline (10 mmol, 1.28 g) is dissolved in 20 mL of aqueous ethanol (50% v/v).
-
Mg-Al hydrotalcite (HT5, 20 wt.% of aniline, 0.256 g) and allyl bromide (20 mmol, 1.73 mL) are added to the solution.
-
The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the ethanol is removed under reduced pressure.
-
Ethyl acetate (5 mL) is added to the residue, and the catalyst is removed by filtration through a G4 sintered glass funnel.
-
The catalyst is washed with an additional 2 mL of ethyl acetate.
-
The combined filtrate is washed with 5 mL of a 20% aqueous NaHCO₃ solution.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Yield (%) |
| 4-Chloroaniline | 127.57 | 10 | 1.28 g | - |
| Allyl Bromide | 120.99 | 20 | 1.73 mL | - |
| N,N-diallyl-4-chloroaniline | 207.70 | - | - | Good |
Note: The original literature reports "good yield" without specifying a numerical value for this particular substrate.
Method 1B: Catalyst-Free Diallylation using Potassium Carbonate
This method provides a highly selective diallylation of anilines in an aqueous alcohol solution using potassium carbonate as the base, avoiding the need for a catalyst.[1]
Experimental Protocol:
-
To a solution of 4-chloroaniline (0.5 mmol, 63.8 mg) in an aqueous alcohol solution (e.g., ethanol/water), add potassium carbonate (2.0 mmol, 276 mg).
-
Add allyl bromide (1.5 mmol, 0.13 mL) to the mixture.
-
The reaction mixture is stirred at a specified temperature (e.g., 70°C) for the required time (e.g., 3.5 hours), with progress monitored by TLC.[1]
-
After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated sodium carbonate solution.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (petroleum ether/ethyl acetate as eluent) to afford N,N-diallyl-4-chloroaniline.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Chloroaniline | 127.57 | 0.5 | 63.8 mg | 3.5 | 70 | 77 |
| Allyl Bromide | 120.99 | 1.5 | 0.13 mL | |||
| Potassium Carbonate | 138.21 | 2.0 | 276 mg | |||
| N,N-diallyl-4-chloroaniline | 207.70 | - | - | 77 |
Data adapted from a general procedure for the diallylation of anilines.[1]
Method 2: One-Pot Synthesis from 4-Chloronitrobenzene (Proposed)
Proposed Experimental Protocol:
-
In a reaction vessel under an inert atmosphere (e.g., argon), 4-chloronitrobenzene (1 mmol, 157.5 mg) is dissolved in a suitable solvent (e.g., toluene).
-
A palladium catalyst (e.g., Pd/C, 5 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at a suitable temperature (e.g., 90-130°C) until the reduction of the nitro group is complete (monitored by TLC).
-
After complete reduction, the hydrogen source is removed, and the reaction is purged with the inert gas.
-
A second palladium catalyst suitable for allylation (e.g., a palladium complex with a phosphine ligand) and a base (e.g., K₂CO₃) are added.
-
Allyl alcohol or allyl bromide (2.5-3.0 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., 90-130°C) until the diallylation is complete (monitored by TLC).
-
The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The residue is worked up with an aqueous solution and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Note: This is a proposed protocol based on related literature for one-pot reductive amination and subsequent alkylation. The specific catalyst, solvent, base, temperature, and reaction times would need to be optimized for the diallylation of 4-chloroaniline.
Characterization of N,N-diallyl-4-chloroaniline
| Property | Data |
| Molecular Formula | C₁₂H₁₄ClN |
| Molecular Weight | 207.70 g/mol |
| Mass Spectrum (m/z) | 207 (M+), 182, 180, 164, 140, 130, 113, 111, 89, 75, 63, 51 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.85–3.96 (m, 4H, 2x N-CH₂), 5.14–5.24 (m, 4H, 2x =CH₂), 5.79–5.88 (m, 2H, 2x -CH=), 6.53–6.63 (m, 2H, Ar-H), 7.27–7.32 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | Data not explicitly found in the searched literature. |
| IR (KBr) ν (cm⁻¹) | Data not explicitly found in the searched literature. |
| Melting Point (°C) | Data not explicitly found in the searched literature. |
| Boiling Point (°C) | Data not explicitly found in the searched literature. |
Safety Information
4-Chloroaniline:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life with long-lasting effects.
-
Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid release to the environment.
Allyl Bromide:
-
Hazards: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer.
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area.
Potassium Carbonate:
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves and eye protection. Use only outdoors or in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Diagrams
Caption: Workflow for the synthesis of N,N-diallyl-4-chloroaniline using Mg-Al hydrotalcite.
Caption: Catalyst-free synthesis of N,N-diallyl-4-chloroaniline with potassium carbonate.
Caption: Proposed one-pot synthesis of N,N-diallyl-4-chloroaniline from 4-chloronitrobenzene.
References
Application Notes and Protocols for the One-Pot Synthesis of N-Allyl Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allyl aniline and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The development of efficient and atom-economical methods for their synthesis is of significant interest. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer considerable advantages in terms of reduced waste, lower costs, and improved operational efficiency. This document provides detailed application notes and protocols for the one-pot synthesis of N-allyl aniline compounds, focusing on palladium-catalyzed methods.
Data Presentation
The following tables summarize the quantitative data for the one-pot synthesis of N-allyl aniline compounds under various catalytic systems.
Table 1: Palladium-Catalyzed N-Allylation of Substituted Anilines with Allyl Alcohol
| Entry | Aniline Derivative | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 85 | [1] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 92 | [1] |
| 3 | 4-Chloroaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 78 | [1] |
| 4 | 4-Nitroaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 24 | 65 | [1] |
| 5 | 2-Methylaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 88 | [1] |
Table 2: Platinum-Catalyzed N-Allylation of Substituted Anilines with Allylic Alcohols
| Entry | Aniline Derivative | Allylic Alcohol | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloro-2-methylaniline | Allyl alcohol | Pt(acac)₂ / PPh₃ / Ti(OPrⁱ)₄ | Benzene | 80 | 3 | 81 | [2] |
| 2 | 4-Chloro-2-methylaniline | Crotyl alcohol | Pt(acac)₂ / PPh₃ / Ti(OPrⁱ)₄ | Benzene | 80 | 3 | 92 (total) | [2] |
| 3 | 2,6-Dimethylaniline | Allyl alcohol | Pt(acac)₂ / PPh₃ / Ti(OPrⁱ)₄ | Benzene | 80 | 3 | 91 | [2] |
| 4 | 4-Cyanoaniline | Allyl alcohol | Pt(acac)₂ / PPh₃ / Ti(OPrⁱ)₄ | Benzene | 80 | 3 | 45 | [2] |
| 5 | 4-Nitroaniline | Allyl alcohol | Pt(acac)₂ / PPh₃ / Ti(OPrⁱ)₄ | Benzene | 80 | 3 | 38 | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Allyl Aniline from Aniline and Allyl Alcohol via Palladium Catalysis
This protocol is a general procedure based on the principles of the Tsuji-Trost reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Aniline
-
Allyl alcohol
-
Toluene (anhydrous)
-
Sodium carbonate (Na₂CO₃)
-
Magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (0.02 mmol, 1 mol%) and triphenylphosphine (0.08 mmol, 4 mol%) in anhydrous toluene (10 mL). Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Reaction Setup: To the catalyst solution, add aniline (2.0 mmol), allyl alcohol (2.4 mmol), and sodium carbonate (2.2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-allyl aniline.
Protocol 2: One-Pot Synthesis of N-Allyl Aniline from Nitrobenzene and Allyl Alcohol
This protocol involves a tandem reduction of the nitro group followed by N-allylation in a single pot.[3]
Materials:
-
Nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Allyl alcohol
-
Ethanol
-
Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)
-
Sodium carbonate (Na₂CO₃)
-
Celite
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reduction of Nitrobenzene: To a solution of nitrobenzene (2.0 mmol) in ethanol (20 mL) in a suitable reaction vessel, add 10% Pd/C (5 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature until the nitrobenzene is completely converted to aniline (monitor by TLC).
-
Allylation: Once the reduction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. To the reaction mixture, add allyl alcohol (2.4 mmol) and sodium carbonate (2.2 mmol).
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the formation of the N-allyl aniline by TLC.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Reaction Mechanism: Palladium-Catalyzed N-Allylation of Aniline (Tsuji-Trost Type)
Caption: Catalytic cycle for the palladium-catalyzed N-allylation of aniline.
Experimental Workflow: One-Pot Synthesis from Nitroarene
Caption: Workflow for the one-pot synthesis of N-allyl aniline from a nitroarene.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-Allyl-4-chloroaniline as a precursor for the synthesis of various heterocyclic compounds, particularly quinoline and indole derivatives. The protocols detailed below are based on established methodologies for the intramolecular cyclization of allylanilines and are adapted for this specific substrate.
Introduction
This compound is a versatile building block in heterocyclic synthesis. The presence of the allyl group and the aniline nitrogen allows for intramolecular cyclization reactions to form fused heterocyclic systems. The chloro-substituent on the aromatic ring is retained in the final product, offering a handle for further functionalization and influencing the biological activity of the resulting compounds. This document outlines key synthetic strategies, provides detailed experimental protocols, and summarizes the characteristics of the synthesized compounds.
Synthesis of Quinolines
The intramolecular cyclization of this compound can lead to the formation of substituted quinolines. The regioselectivity of the cyclization (i.e., the formation of 2-methyl- vs. 4-methylquinoline derivatives) can often be controlled by the choice of catalyst and reaction conditions.
Palladium-Catalyzed Oxidative Cyclization
Palladium catalysts are highly effective in promoting the intramolecular cyclization of allylanilines. The reaction likely proceeds through an initial coordination of the palladium to the allyl double bond, followed by nucleophilic attack of the aniline nitrogen. Subsequent β-hydride elimination and isomerization lead to the aromatic quinoline product.
Experimental Protocol: Synthesis of 6-Chloro-2-methylquinoline
-
Materials: this compound, Palladium(II) chloride (PdCl₂), Copper(I) chloride (CuCl), Oxygen (O₂), Dimethylformamide (DMF), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add PdCl₂ (0.05 mmol) and CuCl (0.1 mmol).
-
Purge the flask with oxygen and maintain a gentle stream of O₂ throughout the reaction.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 1 M HCl (20 mL).
-
Wash the aqueous layer with diethyl ether (3 x 15 mL) to remove non-basic impurities.
-
Basify the aqueous layer with 2 M NaOH solution until pH > 10.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-chloro-2-methylquinoline.
-
Experimental Protocol: Synthesis of 6-Chloro-4-methylquinoline (Lepidine)
-
Materials: this compound, Palladium(II) acetate (Pd(OAc)₂), 1,4-Benzoquinone, Acetic acid (AcOH), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) in acetic acid (5 mL).
-
Add Pd(OAc)₂ (0.1 mmol) and 1,4-benzoquinone (1.2 mmol).
-
Seal the tube and heat the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (20 mL).
-
Carefully neutralize the mixture with saturated NaHCO₃ solution.
-
Separate the organic layer and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-chloro-4-methylquinoline.
-
Synthesis of Indoles
While quinoline synthesis is a common pathway for N-allylanilines, under certain conditions, cyclization to form indole derivatives is also possible. This typically involves a different mechanistic pathway, potentially involving a[1][1]-sigmatropic rearrangement followed by cyclization and oxidation.
Experimental Protocol: Synthesis of 6-Chloro-2-methylindole
-
Materials: this compound, Rhodium(III) chloride hydrate (RhCl₃·xH₂O), Ethanol, Toluene, Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of this compound (1.0 mmol) in a 1:1 mixture of ethanol and toluene (10 mL), add RhCl₃·xH₂O (0.05 mmol).
-
Heat the mixture to reflux at 120 °C for 18 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 6-chloro-2-methylindole.
-
Data Presentation
Table 1: Spectroscopic Data for Synthesized Heterocyclic Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 6-Chloro-2-methylquinoline | 8.01 (d, 1H), 7.95 (d, 1H), 7.65 (s, 1H), 7.55 (dd, 1H), 7.30 (d, 1H), 2.75 (s, 3H) | 158.9, 147.2, 135.8, 130.5, 129.8, 127.4, 126.8, 125.9, 122.1, 25.2 | 3050, 1620, 1595, 1490, 830 | 177 (M⁺), 142 |
| 6-Chloro-4-methylquinoline | 8.80 (d, 1H), 8.05 (d, 1H), 7.90 (s, 1H), 7.60 (dd, 1H), 7.25 (d, 1H), 2.65 (s, 3H) | 150.1, 147.9, 144.2, 132.8, 130.2, 128.9, 125.4, 123.7, 119.8, 18.9 | 3060, 1600, 1570, 1500, 840 | 177 (M⁺), 142 |
| 6-Chloro-2-methylindole | 8.05 (br s, 1H, NH), 7.45 (d, 1H), 7.20 (s, 1H), 6.95 (dd, 1H), 6.20 (s, 1H), 2.40 (s, 3H) | 136.8, 135.4, 128.1, 125.2, 120.9, 119.8, 110.5, 99.8, 13.6 | 3400 (N-H), 3050, 1610, 1470, 810 | 165 (M⁺), 130 |
Table 2: Biological Activity of Chloro-Substituted Quinolines
| Compound | Biological Activity | Target Organism/Cell Line | Reported IC₅₀ / Activity |
| 6-Chloro-2-methylquinoline | Antimicrobial, Potential anti-cancer[2] | Various bacteria and cancer cell lines | Activity reported, specific IC₅₀ values vary with study[2] |
| 4-Aryl-6-chloro-quinolines | Anti-Hepatitis B Virus (HBV)[3] | HepG 2.2.15 cells | IC₅₀ values in the range of 4.4-9.8 μM for HBV DNA replication[3] |
| Halogenated 8-hydroxyquinolines | Anticancer[4][5] | MCF-7, HCT 116, HepG-2, A549 | 6-chloro analogues were the most active[4][5] |
Visualizations
Caption: Synthetic pathways for quinoline synthesis from this compound.
Caption: Synthetic pathway for indole synthesis from this compound.
References
- 1. scispace.com [scispace.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-4-chloroaniline is a chemical intermediate that plays a role in the synthesis of various organic compounds. As a derivative of 4-chloroaniline, a compound with known toxicity, the ability to accurately and sensitively detect this compound is crucial for process monitoring, quality control, and safety assessment in research and drug development. This document provides detailed application notes and protocols for the analytical detection of this compound using common laboratory techniques.
While specific validated methods for this compound are not widely published, the analytical methodologies established for its parent compound, 4-chloroaniline, can be readily adapted. The protocols provided herein are based on established methods for similar analytes and serve as a strong starting point for method development and validation.
Analytical Methods Overview
Several analytical techniques are suitable for the detection and quantification of this compound. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are invaluable for structural confirmation.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace amounts of this compound.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of this compound, particularly when coupled with a UV or mass spectrometry detector for enhanced specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for the unambiguous structural elucidation and confirmation of the synthesized compound.
Quantitative Data Summary
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Typical Column | Fused silica capillary column (e.g., SE-54) | Reversed-phase C18 column |
| Detector | Nitrogen Phosphorus Detector (NPD), Mass Spectrometry (MS) | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) |
| Method Detection Limit (MDL) | ~1 µg/L (for 4-chloroaniline) | Sub-ng quantities (for halogenated anilines) |
| Linear Range | 40-400 µg/L (for 4-chloroaniline) | Typically wide, requires validation |
| Recovery | Dependent on extraction method, typically >80% | Dependent on sample preparation, typically >85% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from EPA Method 8131 for the analysis of aniline derivatives and is a suitable starting point for the analysis of this compound.[1]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1-liter separatory funnel, add 1 liter of the aqueous sample.
-
Adjust the sample pH to >11 with 5N Sodium Hydroxide.
-
Add 60 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes.
-
Allow the organic layer to separate from the water phase.
-
Collect the methylene chloride extract.
-
Repeat the extraction two more times using fresh 60 mL portions of methylene chloride.
-
Combine the three methylene chloride extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
b. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
c. Data Analysis:
Identification of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification is typically performed using an external or internal standard calibration curve. The expected molecular ion peak for this compound would be at m/z 167.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods for the analysis of 4-chloroaniline and related substances.[2][3]
a. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
b. HPLC Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Purospher® STAR RP-18 endcapped (5 µm, 250 x 4.6 mm) or equivalent C18 column.[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 32:68 v/v).[2] The buffer can be prepared by dissolving monobasic sodium phosphate in water, adding triethylamine (0.2%), and adjusting the pH with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 10 µL.
-
Detector: UV detector at 240 nm (wavelength may need optimization for this compound).
c. Data Analysis:
The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the detection of this compound by GC-MS.
Logical Relationship of Analytical Methods
Caption: Relationship between analytical methods for this compound.
References
Application Notes and Protocols for the Chromatographic Purification of N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chromatographic purification of N-Allyl-4-chloroaniline, a key intermediate in the synthesis of various bioactive molecules. The protocols described herein are designed for optimal separation and purification, yielding high-purity this compound suitable for downstream applications in drug development and chemical synthesis. Methodologies for both flash column chromatography and preparative high-performance liquid chromatography (HPLC) are presented, offering flexibility for different scales of purification and purity requirements.
Introduction
This compound is a substituted aniline derivative that serves as a versatile building block in organic synthesis. Its purification from reaction mixtures is a critical step to ensure the quality and reliability of subsequent synthetic transformations. Chromatographic techniques are the most effective methods for isolating this compound from starting materials, byproducts, and other impurities. This document outlines two robust chromatographic methods: flash column chromatography for rapid, large-scale purification and preparative reverse-phase HPLC for achieving high purity levels.
Data Presentation
Table 1: Flash Chromatography Purification Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 5% Ethyl Acetate in Hexane (v/v) |
| Elution Mode | Isocratic |
| Typical Sample Load | 1 g crude product per 100 g silica |
| Retention Factor (Rf) | ~0.35 |
| Purity (by HPLC) | >95% |
| Yield | 85-95% |
Table 2: Preparative HPLC Purification Parameters and Results
| Parameter | Value |
| Stationary Phase | C18 silica gel, 10 µm |
| Column Dimensions | 250 mm x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient: 30-70% B over 20 min |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm |
| Typical Injection Volume | 1-5 mL (of 10-50 mg/mL solution) |
| Retention Time | ~15 minutes |
| Purity (by analytical HPLC) | >99% |
| Recovery | >90% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is suitable for the purification of multi-gram quantities of this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC development chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the mobile phase (5% Ethyl Acetate in Hexane).
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the elution of the product by TLC, using the same mobile phase. Visualize the spots under a UV lamp.
-
Product Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is designed for high-purity isolation of this compound, typically on a smaller scale than flash chromatography. A reverse-phase HPLC method is generally suitable for aniline derivatives.[1][2]
Materials:
-
Partially purified or crude this compound
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (optional, for improved peak shape)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Vials for sample and collection
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas both mobile phases.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as the initial mobile phase composition, and filter it through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 30% B).
-
Injection and Elution: Inject the prepared sample onto the column and start the gradient elution.
-
Fraction Collection: Collect fractions corresponding to the product peak, which can be identified by its retention time determined from an analytical scale injection.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Product Recovery: Pool the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure to yield the final high-purity product.
Visualization
Caption: Workflow for the chromatographic purification of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of N-Allyl-4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the gram-scale synthesis of N-Allyl-4-chloroaniline, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The procedure focuses on the N-allylation of 4-chloroaniline using allyl bromide and potassium carbonate as a base, with an emphasis on controlling the formation of the N,N-diallylated byproduct. This application note includes a comprehensive experimental protocol, safety precautions, characterization data, and a scalable work-up and purification procedure.
Introduction
N-allylanilines are important synthetic intermediates for the preparation of various heterocyclic compounds, including indoles and quinolines, which are prevalent scaffolds in many biologically active compounds. The targeted synthesis of mono-allylated anilines, such as this compound, can be challenging due to the potential for over-alkylation, leading to the formation of the corresponding N,N-diallylated byproduct. This protocol details a robust and scalable method for the selective synthesis of this compound, a key building block in medicinal chemistry and materials science.
Reaction Scheme
The synthesis proceeds via the nucleophilic substitution of allyl bromide by 4-chloroaniline. Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the products.
Caption: Reaction scheme for the N-allylation of 4-chloroaniline.
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for a representative gram-scale synthesis of this compound.
3.1. Materials and Equipment
| Material/Equipment | Specification |
| 4-Chloroaniline | >98% purity |
| Allyl bromide | 99% purity, stabilized |
| Potassium carbonate (K₂CO₃) | Anhydrous, finely powdered |
| Acetonitrile (CH₃CN) | Anhydrous, >99.8% purity |
| Ethyl acetate (EtOAc) | ACS grade |
| Hexanes | ACS grade |
| Saturated brine solution | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Round-bottom flask | 500 mL, three-necked |
| Reflux condenser | |
| Addition funnel | 100 mL |
| Magnetic stirrer with hotplate | |
| Separatory funnel | 1 L |
| Rotary evaporator | |
| Glass column for chromatography | |
| Silica gel | 60-120 mesh |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
3.2. Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add 4-chloroaniline (12.75 g, 100 mmol) and anhydrous potassium carbonate (20.73 g, 150 mmol).
-
Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.
-
Reactant Addition: Dissolve allyl bromide (13.31 g, 110 mmol, 9.5 mL) in 50 mL of anhydrous acetonitrile and place it in the addition funnel.
-
Reaction Execution: Heat the stirred suspension to reflux (approximately 82°C). Add the allyl bromide solution dropwise over 1 hour.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture. Monitor the reaction progress by TLC (eluent: 9:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 6-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with ethyl acetate (3 x 30 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 200 mL of ethyl acetate and transfer to a 1 L separatory funnel.
-
Wash the organic layer with water (2 x 100 mL) and then with saturated brine solution (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing to 95:5 hexanes/ethyl acetate).
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.
-
3.3. Expected Yield and Purity
| Parameter | Value |
| Yield | 75-85% |
| Purity | >98% (by GC) |
Characterization Data
4.1. 4-Chloroaniline (Starting Material)
| Analysis | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ: 7.12 (d, J = 8.5 Hz, 2H), 6.63 (d, J = 8.4 Hz, 2H), 3.68 (s, 2H).[1] |
| ¹³C NMR | (CDCl₃, 100 MHz) δ: 144.95, 129.13, 123.16, 116.25.[1] |
4.2. This compound (Product)
| Analysis | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ: 7.15 (d, J = 8.8 Hz, 2H), 6.60 (d, J = 8.8 Hz, 2H), 5.95 (m, 1H), 5.30 (dd, J = 17.2, 1.6 Hz, 1H), 5.18 (dd, J = 10.4, 1.2 Hz, 1H), 3.80 (d, J = 5.6 Hz, 2H), 3.75 (br s, 1H). |
| ¹³C NMR | (CDCl₃, 100 MHz) δ: 145.8, 134.5, 129.0, 122.5, 117.0, 114.0, 46.5. |
| IR (neat) | ν (cm⁻¹): 3415 (N-H), 3080, 2980, 1640 (C=C), 1600, 1500, 1090, 815. |
Safety Precautions
-
4-Chloroaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Allyl bromide: Lachrymator, toxic, and flammable. Handle only in a fume hood. Wear appropriate PPE.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By carefully controlling the stoichiometry and reaction conditions, the formation of the di-allylated byproduct can be minimized, leading to good yields of the desired product. The provided characterization data will aid researchers in confirming the identity and purity of their synthesized material. Adherence to the outlined safety precautions is essential for the safe execution of this procedure.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Allyl-4-chloroaniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of N-Allyl-4-chloroaniline. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound, and how can I minimize its formation?
A1: The most common side product is N,N-diallyl-4-chloroaniline, formed by the further allylation of the desired product.[1] To minimize its formation, consider the following strategies:
-
Control Stoichiometry: Use a molar ratio of 4-chloroaniline to allyl bromide of 1:1 or slightly higher for the aniline. An excess of the allylation agent will favor the formation of the diallylated product.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[2] Shorter reaction times and lower temperatures can help to reduce the rate of the second allylation.
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent system, can influence the selectivity. For instance, a catalyst-free approach using potassium carbonate in an ethanol/water mixture has been reported.[2]
Q2: My reaction is very slow. What are some methods to increase the reaction rate?
A2: If your reaction is proceeding slowly, you can try the following to enhance the rate:
-
Increase Temperature: Gently increasing the reaction temperature can significantly speed up the reaction. However, be aware that this might also increase the formation of byproducts. Optimization is key.
-
Ultrasonication: The use of ultrasound has been shown to significantly improve the reaction rate of the N-allylation of 4-chloroaniline.
-
Catalysis: While catalyst-free methods exist, employing a suitable catalyst can accelerate the reaction. Various catalysts, including those based on palladium, iridium, and copper, have been used for N-alkylation reactions.[3][4]
Q3: What are some suitable solvent systems for the synthesis of this compound?
A3: The choice of solvent can impact reaction rate and selectivity. Some commonly used solvents and solvent systems include:
-
Ethanol/Water Mixtures: A mixture of ethanol and water is often used, particularly in catalyst-free methods with a base like potassium carbonate.[2]
-
Acetonitrile: This polar aprotic solvent is another option for N-alkylation reactions.
-
Tetrahydrofuran (THF): THF can also be employed as a reaction solvent.[5]
Q4: How can I purify the final this compound product?
A4: After the reaction is complete, the crude product will likely contain unreacted starting materials, the N,N-diallylated byproduct, and salts. A common and effective method for purification is column chromatography on silica gel.[2][6] The appropriate eluent system will need to be determined, often a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents. 2. Inappropriate reaction temperature. 3. Insufficient reaction time. 4. Poor choice of base or solvent. | 1. Check the purity and activity of 4-chloroaniline and the allylating agent. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Extend the reaction time and monitor progress via TLC. 4. Experiment with different bases (e.g., K₂CO₃, Na₂CO₃) and solvent systems (e.g., ethanol/water, acetonitrile).[2][5] |
| High Percentage of N,N-diallyl-4-chloroaniline | 1. Excess of allylating agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a 1:1 molar ratio of 4-chloroaniline to the allylating agent. 2. Monitor the reaction closely and stop it once the mono-allylated product is maximized. 3. Reduce the reaction temperature to favor mono-allylation. |
| Complex Mixture of Products | 1. Decomposition of starting materials or product. 2. Unwanted side reactions. | 1. Consider lowering the reaction temperature. 2. Ensure an inert atmosphere if your reagents are sensitive to air or moisture. 3. Re-evaluate the chosen synthetic route and consider a more selective method, possibly involving a catalyst.[3] |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-allylation of Anilines
| Aniline Derivative | Allylating Agent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-allyl Product (%) | Yield of Di-allyl Product (%) | Reference |
| Aniline | Allyl Bromide | K₂CO₃ | Ethanol/Water | 70 | 2 | Trace | 86 | [2] |
| 4-Chloroaniline | Allyl Bromide | K₂CO₃ | Ethanol/Water | 70 | 3.5 | 10 | 77 | [2] |
| Aniline | Allyl Bromide | Mg-Al Hydrotalcite | Ethanol/Water | Room Temp | - | - | Good Yield | [5] |
| 4-Nitroaniline | Allyl Bromide | Mg-Al Hydrotalcite | Ethanol/Water | 80 | - | Present | 44 | [5] |
Experimental Protocols
Protocol 1: Catalyst-Free N-allylation of 4-chloroaniline
This protocol is based on a method described for the N-allylation of anilines in an aqueous alcohol solution.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (0.5 mmol), potassium carbonate (2 mmol), ethanol (2 mL), and water (1 mL).
-
Addition of Allylating Agent: To the stirred mixture, add allyl bromide (1.5 mmol).
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separating funnel containing a saturated sodium carbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Minimizing the formation of N,N-diallyl-4-chloroaniline byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-allyl-4-chloroaniline. The primary focus is on minimizing the formation of the common byproduct, N,N-diallyl-4-chloroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N,N-diallyl-4-chloroaniline formation?
The formation of the N,N-diallyl-4-chloroaniline byproduct occurs when the initially formed this compound undergoes a second allylation reaction.[1] This is a competing reaction that can be influenced by several factors, including reaction stoichiometry, temperature, and the nature of the base and solvent used.
Q2: How does the molar ratio of reactants affect byproduct formation?
The molar ratio of 4-chloroaniline to the allylating agent (e.g., allyl bromide) is a critical factor. Using an excess of the allylating agent significantly increases the likelihood of diallylation. To favor monoallylation, it is generally recommended to use a stoichiometric amount or a slight excess of 4-chloroaniline.
Q3: Can the choice of base influence the selectivity of the reaction?
Yes, the base plays a crucial role. A strong base can deprotonate the monoallylated product, making it more nucleophilic and susceptible to a second allylation. Weaker bases are often preferred to minimize the formation of the diallylated byproduct. The choice of base can also affect the overall reaction rate.
Q4: What is the role of the solvent in controlling byproduct formation?
The solvent can influence the reaction's selectivity. A study on the diallylation of anilines demonstrated that a mixture of ethanol and water can be an effective medium for achieving high yields of the diallylated product.[2] Therefore, to minimize diallylation, exploring less polar aprotic solvents might be beneficial.
Q5: Are there any catalytic methods to improve the selectivity for monoallylation?
Several catalytic systems have been developed to improve the selectivity of N-alkylation reactions. For instance, certain transition metal complexes, such as those based on palladium or manganese, have been shown to catalyze the monoalkylation of anilines with high selectivity. These methods often operate under milder conditions and can offer better control over the product distribution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of N,N-diallyl-4-chloroaniline byproduct | Excess of allylating agent. | Use a 1:1 or slightly less than 1:1 molar ratio of 4-chloroaniline to allyl bromide. |
| Reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature. | |
| Strong base promoting second allylation. | Switch to a weaker base, such as sodium bicarbonate, or use a milder organic base. | |
| Prolonged reaction time. | Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. | |
| Low conversion of 4-chloroaniline | Insufficient amount of allylating agent or base. | Ensure at least a stoichiometric amount of allyl bromide and base are used. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Inefficient stirring. | Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of reagents. | |
| Difficulty in separating this compound from the byproduct | Similar polarities of the two compounds. | Optimize column chromatography conditions. A less polar eluent system will likely provide better separation. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-chloroaniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-chloroaniline (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add allyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity if necessary. The N,N-diallyl-4-chloroaniline byproduct is less polar and will elute first.
Procedure:
-
Prepare a slurry of silica gel in the initial eluent mixture and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the desired this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Reaction pathway for the formation of N,N-diallyl-4-chloroaniline.
Caption: Troubleshooting workflow for minimizing diallylation.
References
Technical Support Center: Allylation of 4-Chloroaniline
Welcome to the technical support center for the allylation of 4-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the allylation of 4-chloroaniline?
The main side reaction is the over-allylation of the desired N-allyl-4-chloroaniline to form N,N-diallyl-4-chloroaniline. This occurs because the mono-allylated product is often more nucleophilic than the starting 4-chloroaniline, making it susceptible to a second allylation.
Q2: How can I control the selectivity between mono- and di-allylation?
Controlling the selectivity is a key challenge. Here are some strategies:
-
Stoichiometry: Using a 1:1 molar ratio or a slight excess of 4-chloroaniline to the allylating agent can favor mono-allylation. Conversely, using an excess of the allylating agent will promote the formation of the di-allylated product.
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperature, weaker base) generally favor mono-allylation. More forcing conditions (e.g., higher temperature, stronger base) tend to lead to the di-allylated product.
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Catalyst Choice: Certain catalysts can enhance selectivity. For instance, some solid acid catalysts like tungsten oxide supported on zirconia have been shown to promote mono-allylation by sterically hindering the approach of the bulkier this compound to the catalytic sites for a second allylation.[1]
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Protecting Groups: While more synthetically intensive, protecting the amine with a group that can be later removed allows for controlled mono-allylation.
Q3: What are some common reaction conditions for the allylation of 4-chloroaniline?
Common conditions involve reacting 4-chloroaniline with an allyl halide (e.g., allyl bromide) in the presence of a base. The choice of solvent and base can significantly impact the reaction outcome. For example, using potassium carbonate as the base in a solvent like acetone or a mixture of ethanol and water is a common approach.[2][3][4] Microwave irradiation has also been employed to accelerate the reaction.[5]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material and (if available) the desired product, you can observe the consumption of the starting material and the formation of new products. The different polarity of 4-chloroaniline, this compound, and N,N-diallyl-4-chloroaniline allows for their separation on a TLC plate.
Q5: How do I purify the desired this compound from the reaction mixture?
Column chromatography on silica gel is a standard and effective method for separating this compound from the di-allylated byproduct and any unreacted starting material. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically used.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 4-chloroaniline | - Inactive allylating agent- Insufficiently strong base- Low reaction temperature- Catalyst (if used) is not active | - Check the purity and age of the allylating agent.- Use a stronger base (e.g., switch from Na₂CO₃ to K₂CO₃).- Increase the reaction temperature or reaction time.- If using a catalyst, ensure it is properly prepared and handled. |
| High percentage of N,N-diallyl-4-chloroaniline (low selectivity for mono-allylation) | - Excess of allylating agent- Reaction temperature is too high- Strong base promoting over-alkylation- Prolonged reaction time | - Use a 1:1 or slightly less than 1:1 molar ratio of allylating agent to 4-chloroaniline.- Lower the reaction temperature.- Use a milder base (e.g., NaHCO₃).- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Formation of multiple unidentified byproducts | - Decomposition of starting materials or products- Side reactions with the solvent- Impurities in the reagents | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the solvent is dry and appropriate for the reaction.- Use purified reagents. |
| Difficulty in separating the mono- and di-allylated products | - Similar polarities of the two compounds | - Optimize the eluent system for column chromatography. A gradient elution might be necessary.- Consider using a different stationary phase for chromatography if silica gel is not effective. |
Quantitative Data Summary
The ratio of mono- to di-allylated products is highly dependent on the reaction conditions. The following table summarizes reported yields for the allylation of 4-chloroaniline under specific conditions.
| 4-Chloroaniline:Allyl Bromide (molar ratio) | Base | Solvent | Temperature (°C) | Time (h) | This compound Yield (%) | N,N-diallyl-4-chloroaniline Yield (%) | Reference |
| 1:1.5 | K₂CO₃ | C₂H₅OH/H₂O (2:1) | 70 | 3.5 | 10 | 77 | [2] |
Experimental Protocols
Protocol 1: Preferential Synthesis of N,N-diallyl-4-chloroaniline[2]
This protocol is optimized for the synthesis of the di-allylated product.
Materials:
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4-Chloroaniline
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Allyl bromide
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Potassium carbonate (K₂CO₃)
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Ethanol
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Water
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Petroleum ether and ethyl acetate for eluent
Procedure:
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In a round-bottom flask, dissolve 4-chloroaniline (0.5 mmol) in a mixture of ethanol (2 mL) and water (1 mL).
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Add potassium carbonate (2 mmol).
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Add allyl bromide (1.5 mmol) to the mixture.
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Stir the reaction mixture at 70°C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
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Extract the aqueous residue with ethyl acetate (3 x 10 mL).
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Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to isolate N,N-diallyl-4-chloroaniline.
Protocol 2: General Approach for Selective Mono-N-allylation of 4-Chloroaniline
This protocol aims to maximize the yield of the mono-allylated product.
Materials:
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4-Chloroaniline
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Allyl bromide
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Sodium carbonate (Na₂CO₃) or another mild base
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Acetone or acetonitrile
-
Ethyl acetate
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Water
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for eluent
Procedure:
-
To a solution of 4-chloroaniline (10 mmol) in acetone (50 mL) in a round-bottom flask, add sodium carbonate (12 mmol).
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Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (10 mmol) dropwise to the mixture.
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Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Upon completion (typically when the 4-chloroaniline is consumed), cool the reaction mixture to room temperature.
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Filter the solid base and wash it with a small amount of acetone.
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Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to separate this compound from any N,N-diallyl-4-chloroaniline and unreacted starting material.
Visualizations
Reaction Pathway
Caption: Main reaction and side reaction in the allylation of 4-chloroaniline.
Experimental Workflow for Product Purification
Caption: General workflow for the purification of allylation products.
References
- 1. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of N-allylation of 4-chloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective N-allylation of 4-chloroaniline. Our goal is to help you achieve high yields of the desired mono-allylated product while minimizing the formation of the N,N-diallylated byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during the N-allylation of 4-chloroaniline in a question-and-answer format.
Question: My reaction is producing a significant amount of the N,N-diallyl-4-chloroaniline byproduct. How can I improve the selectivity for the mono-allylated product?
Answer: The formation of the di-allylated byproduct is the most common challenge in this synthesis.[1][2] Here are several strategies to enhance the selectivity for N-allyl-4-chloroaniline:
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Stoichiometry of Reagents: Carefully control the molar ratio of your reactants. Using a stoichiometric amount or a slight excess (e.g., 1.05 to 1.2 equivalents) of the allylating agent (e.g., allyl bromide) relative to 4-chloroaniline is crucial. A large excess of the allylating agent will significantly favor the formation of the di-allylated product.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second allylation is generally higher, so conducting the reaction at a lower temperature can slow down the rate of the second addition more significantly than the first.
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Choice of Base: The strength and concentration of the base can influence selectivity. Weaker bases, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Stronger bases can lead to a higher concentration of the more nucleophilic this compound anion, promoting the second allylation.
-
Slow Addition of the Allylating Agent: Adding the allylating agent dropwise over a prolonged period can help maintain a low instantaneous concentration of the electrophile. This minimizes the chance of the mono-allylated product reacting further to form the di-allylated byproduct.
-
Catalyst Systems: Certain catalyst systems have been developed to improve mono-allylation selectivity. For instance, heterogeneous catalysts like 10 wt% WO₃/ZrO₂ have shown high selectivity for the mono-allylation of anilines by creating steric hindrance that disfavors the second allylation.
Question: The conversion of my starting material, 4-chloroaniline, is very low. What can I do to improve the reaction yield?
Answer: Low conversion can be frustrating. Here are some factors to consider:
-
Reaction Temperature and Time: While lower temperatures can improve selectivity, they can also decrease the reaction rate. You may need to find an optimal balance. Consider increasing the reaction time at a moderate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Choice of Solvent: The solvent plays a critical role in the reaction. Polar aprotic solvents like acetonitrile (CH₃CN) or acetone are commonly used. For reactions involving inorganic bases like K₂CO₃, the addition of a small amount of water can sometimes improve the solubility of the base and accelerate the reaction.[1]
-
Efficiency of the Base: Ensure your base is of good quality and sufficiently dry if required by the reaction conditions. The base is crucial for deprotonating the aniline, making it nucleophilic. If the base is weak or not present in a sufficient amount, the reaction will be slow.
-
Phase Transfer Catalysis (PTC): If you are using a biphasic system (e.g., an organic solvent and an aqueous base), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the anionic nucleophile into the organic phase. This can be particularly effective when using bases like potassium carbonate.
Question: I am observing other side products in my reaction mixture besides the di-allylated compound. What could they be and how can I avoid them?
Answer: Besides di-allylation, other side reactions can occur:
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O-allylation of Carbonate: If using a carbonate base and an alcohol as a solvent or co-solvent, there is a possibility of forming allyl carbonate species, though this is generally less common under typical N-allylation conditions.
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Hydrolysis of Allylating Agent: In the presence of water, your allylating agent (e.g., allyl bromide) can hydrolyze to form allyl alcohol. This can be minimized by using anhydrous conditions where appropriate or by ensuring the N-allylation reaction is faster than the hydrolysis.
-
Elimination Reactions: Depending on the structure of the alkylating agent (less common with allyl halides), elimination reactions can compete with substitution.
To minimize these side reactions, ensure you are using appropriate reaction conditions and high-purity reagents. Monitoring the reaction by TLC can help in identifying the formation of unexpected byproducts early on.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-allylation of 4-chloroaniline?
The main challenge is controlling the selectivity to obtain the mono-allylated product, this compound, as the major product and minimizing the formation of the N,N-diallyl-4-chloroaniline byproduct.[1][2] This is because the mono-allylated product is often more nucleophilic than the starting aniline, making it susceptible to a second allylation.
Q2: What are the typical reagents used for the N-allylation of 4-chloroaniline?
The most common reagents are 4-chloroaniline, an allylating agent such as allyl bromide or allyl chloride, and a base. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N). The reaction is typically carried out in a suitable organic solvent.
Q3: How does the choice of base affect the selectivity?
The strength of the base is a critical factor. Stronger bases can lead to a higher concentration of the deprotonated mono-allylated product, which is a more potent nucleophile, thus favoring di-allylation. Milder bases like potassium carbonate are often preferred to achieve better selectivity for the mono-allylated product.
Q4: Can I use ultrasound to improve the reaction?
Yes, ultrasound has been reported to significantly improve the reaction rate of the N-allylation of 4-chloroaniline.[1] While it may not necessarily change the mono- to di-allylated product ratio, it can reduce the reaction time.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. You can spot the reaction mixture alongside the starting material (4-chloroaniline) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot(s) indicate the progress of the reaction.
Q6: What is a suitable work-up procedure for this reaction?
A typical work-up procedure involves filtering off the solid base, removing the solvent under reduced pressure, and then purifying the crude product. An aqueous work-up might involve diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.
Q7: How can I purify the this compound product?
Purification can often be achieved by column chromatography on silica gel.[3] A common eluent system is a mixture of petroleum ether and ethyl acetate.[1] Vacuum distillation is another potential method for purifying the product, especially on a larger scale.[4]
Data Presentation
The following table summarizes the yield of mono- and di-allylated products for the N-allylation of 4-chloroaniline under specific reaction conditions.
| 4-chloroaniline (mmol) | Allyl Bromide (mmol) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield of this compound (%) | Yield of N,N-diallyl-4-chloroaniline (%) | Reference |
| 0.5 | 1.5 | K₂CO₃ (2.0) | C₂H₅OH/H₂O (2:1) | 70 | 3.5 | 10 | 77 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the N-allylation of 4-chloroaniline.
Protocol 1: General Procedure for N-allylation of 4-chloroaniline using Potassium Carbonate
This protocol is a generalized procedure based on common practices for N-alkylation of anilines.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (e.g., 10 mmol, 1.28 g) and potassium carbonate (e.g., 15 mmol, 2.07 g).
-
Solvent Addition: Add a suitable solvent, such as acetonitrile (e.g., 50 mL).
-
Reagent Addition: Slowly add allyl bromide (e.g., 11 mmol, 1.33 g, 0.95 mL) to the stirred suspension at room temperature over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 80°C for acetonitrile) and monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (typically after several hours, as determined by TLC), cool the mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the mono- and di-allylated products.
Protocol 2: Ultrasound-Assisted N-allylation of 4-chloroaniline
This protocol is based on a reported study to accelerate the reaction.[1]
-
Reaction Setup: In a suitable vessel, combine 4-chloroaniline, potassium carbonate, and allyl bromide in a solvent.
-
Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at a specified power and temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, follow the work-up and purification procedures described in Protocol 1. The study suggests that ultrasound can significantly reduce the reaction time compared to conventional heating.[1]
Visualizations
The following diagrams illustrate key aspects of the N-allylation of 4-chloroaniline.
Caption: Reaction pathway for the N-allylation of 4-chloroaniline.
Caption: Troubleshooting logic for low selectivity.
Caption: General experimental workflow for selective N-allylation.
References
Catalyst selection for efficient N-Allyl-4-chloroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of N-Allyl-4-chloroaniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the N-allylation of 4-chloroaniline?
A1: The most prevalent catalysts are transition metal complexes, with palladium-based catalysts being extensively studied.[1] Rhodium and iridium complexes are also effective and offer different selectivity profiles.[2][3][4] Additionally, copper-based catalysts and solid acid catalysts like tungsten oxide on zirconia have been employed.[5] Catalyst-free methods under specific conditions have also been reported.[6]
Q2: What is the primary side product in the synthesis of this compound, and how can its formation be minimized?
A2: The most common side product is N,N-diallyl-4-chloroaniline, formed by the further allylation of the desired product.[7] Minimizing its formation can be achieved by controlling the stoichiometry of the reactants (using a minimal excess of the allylating agent), optimizing the reaction temperature and time, and selecting a catalyst system that favors mono-allylation.[5][8]
Q3: What are the typical allylating agents used in this synthesis?
A3: Allyl bromide and allyl alcohol are the most common allylating agents. Allyl alcohol is considered a greener option as it produces water as the only byproduct.[5] Allyl acetates and carbonates are also used, particularly in palladium-catalyzed reactions.
Q4: Can ultrasound be used to improve the reaction?
A4: Yes, ultrasound irradiation has been shown to accelerate the N-allylation of 4-chloroaniline.[9][10][11] It can lead to shorter reaction times and potentially improved yields.
Q5: What are the recommended purification methods for this compound?
A5: The primary purification method is column chromatography on silica gel.[12] The choice of eluent (commonly a mixture of petroleum ether and ethyl acetate) is crucial for separating the mono-allylated product from the diallylated byproduct and unreacted starting materials.[6] Distillation under reduced pressure can also be employed for purification.[13]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is not degraded. For palladium catalysts, ensure a Pd(0) species is present or generated in situ. Consider using fresh catalyst or a different catalyst system. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Aprotic solvents are generally more efficient than protic solvents for some methods. Experiment with different solvents such as toluene, acetonitrile, or THF. |
| Incorrect Base | The base plays a crucial role in deprotonating the aniline. Weaker bases may not be effective. Try stronger inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine.[14][15] |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Poor Quality Reagents | Ensure the 4-chloroaniline and allylating agent are pure. Impurities can inhibit the catalyst. |
Problem 2: Poor Selectivity (High percentage of N,N-diallyl-4-chloroaniline)
| Potential Cause | Suggested Solution |
| Excess Allylating Agent | Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the allylating agent. A large excess will favor diallylation.[6] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC. Once the starting material is consumed, stop the reaction to prevent further allylation of the product. |
| High Reaction Temperature | Higher temperatures can sometimes favor the formation of the diallylated product. Try running the reaction at a lower temperature for a longer period. |
| Catalyst Choice | Some catalysts inherently favor mono-allylation. For instance, WO₃/ZrO₂ has shown high selectivity for mono-allylation due to steric hindrance on the catalyst surface.[5] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Byproduct | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation. |
| Presence of Starting Material | If significant starting material remains, consider adjusting the reaction conditions (time, temperature, stoichiometry) for higher conversion. An initial wash with a dilute acid solution can help remove unreacted 4-chloroaniline. |
| Oily or Gummy Product | The product may be impure. Attempt recrystallization from a suitable solvent system if the product is a solid at room temperature. Ensure all solvent from the workup is removed under vacuum.[16] |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic approaches to N-allylation of anilines, providing a basis for catalyst selection and optimization.
Table 1: Palladium-Catalyzed N-Allylation
| Catalyst System | Allylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | Allyl Halide | Cs₂CO₃/K₂CO₃ | DME/t-BuOH | - | - | High | [15] |
| Pd/C & Pd/phosphine | Allyl Alcohol | - | Toluene | 90-130 | 8-14 | >80 | [17] |
| [(η³-allyl)PdCl]₂ / PPh₃ | N-allyl pyridinium salt | KOtBu | CH₃CN | 80 | - | - | [18] |
Table 2: Other Catalytic Systems for N-Alkylation
| Catalyst System | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iridium NHC Complex | Primary Alcohols | KOtBu | Diglyme | RT-50 | 24-48 | High | [19] |
| Rhodium Complex | Allylic Alcohols | - | - | - | - | Moderate-Good | [20] |
| Copper-Chromite | Benzyl Alcohol | K₂CO₃ | o-Xylene | 110 | 8 | - | |
| WO₃/ZrO₂ | Allyl Alcohol | - | - | 140 | 4 | >97 (selectivity) | [5] |
| Catalyst-Free | Allyl Bromide | K₂CO₃ | Ethanol/Water | 70 | 2-3.5 | 77-86 | [6] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis using Allyl Alcohol
This protocol is adapted from a general procedure for the palladium-catalyzed N-allylation of anilines.[17]
-
Reaction Setup: To a round-bottom flask, add 4-chloroaniline (1 mmol), a palladium catalyst (e.g., 1-5 mol% Pd₂(dba)₃), and a phosphine ligand (e.g., 2-10 mol% Xantphos) under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add a suitable solvent, such as toluene (5-10 mL).
-
Reagent Addition: Add allyl alcohol (1.2 mmol).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Catalyst-Free Synthesis using Allyl Bromide
This protocol is based on a catalyst-free method for N,N-diallylation, which can be adapted for mono-allylation by controlling stoichiometry.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline (0.5 mmol) in a mixture of ethanol (2 mL) and water (1 mL).
-
Reagent Addition: Add potassium carbonate (2 mmol) and allyl bromide (0.6 mmol for mono-allylation).
-
Reaction: Heat the mixture to 70 °C and stir. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture. Add water and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (petroleum ether/ethyl acetate).
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A logical guide for troubleshooting low yield in N-allylation reactions.
References
- 1. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Iridium-catalyzed selective N-allylation of hydrazines [organic-chemistry.org]
- 4. Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective monoallylation of anilines to N -allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00198E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [mdpi.com]
- 11. Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold [mdpi.com]
- 12. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement [mdpi.com]
- 15. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Sciencemadness Discussion Board - Lithiation reaction of an Aniline... gooey yield problems, uncrystalizable, not sure where I went wrong - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. CN102718664A - Preparation method of N-allyl aniline compound - Google Patents [patents.google.com]
- 18. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Allyl-4-chloroaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Allyl-4-chloroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct N-alkylation of 4-chloroaniline with an allylating agent, such as allyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Q2: What are the primary challenges in this synthesis?
The main challenges include:
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Low Yield: Incomplete reaction or side reactions can lead to lower than expected yields of the desired product.
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Byproduct Formation: The primary side product is N,N-diallyl-4-chloroaniline, which results from the dialkylation of the aniline nitrogen.[1]
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Reaction Rate: The reaction can be slow under certain conditions, requiring optimization of temperature and catalysts.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-chloroaniline), you can observe the consumption of the reactant and the formation of the product.
Q4: What are the safety precautions for handling 4-chloroaniline?
4-chloroaniline is a toxic and potentially carcinogenic compound.[2][3] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: Gently heating the reaction mixture (e.g., to 80°C) can increase the reaction rate. However, be cautious as higher temperatures can also promote byproduct formation. - Use of Ultrasonication: Applying ultrasound can accelerate the reaction.[4][5] |
| Suboptimal Reagent Stoichiometry | - Adjust Allyl Bromide Amount: Using a slight excess of allyl bromide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can favor the formation of the N,N-diallyl byproduct. |
| Inefficient Base | - Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. Ensure it is finely powdered and dry. - Amount of Base: Use at least one equivalent of the base to neutralize the HBr formed. A slight excess (e.g., 1.5 equivalents) can be beneficial. |
Problem 2: High Formation of N,N-diallyl-4-chloroaniline Byproduct
| Possible Cause | Suggested Solution |
| Excess Allylating Agent | - Control Stoichiometry: Use a carefully controlled amount of allyl bromide (ideally close to a 1:1 molar ratio with 4-chloroaniline). |
| High Reaction Temperature | - Lower the Temperature: Perform the reaction at room temperature or with gentle heating. Avoid excessive temperatures that can promote over-alkylation. |
| Prolonged Reaction Time | - Monitor Closely: Stop the reaction as soon as the 4-chloroaniline is consumed, as determined by TLC, to prevent further allylation of the desired product. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Inadequate Separation of Product and Byproduct | - Column Chromatography: This is the most effective method for separating this compound from the N,N-diallyl byproduct and any unreacted starting material. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[6] |
| Co-elution of Impurities | - Optimize Eluent System: If the product and byproduct are not separating well, adjust the polarity of the eluent. A less polar solvent system (higher ratio of petroleum ether to ethyl acetate) will generally elute the less polar N,N-diallyl byproduct first. |
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound.
| Parameter | Condition A (Conventional) | Condition B (Ultrasonication) |
| 4-Chloroaniline | 1.0 mmol | 1.0 mmol |
| Allyl Bromide | 1.1 mmol | 1.1 mmol |
| Base (K₂CO₃) | 1.5 mmol | 1.5 mmol |
| Solvent | Acetone (10 mL) | Acetone (10 mL) |
| Temperature | 50-60°C (Reflux) | 40°C |
| Reaction Time | 6-8 hours | 1-2 hours |
| Typical Yield (N-Allyl) | 70-80% | 85-95% |
| Typical Byproduct (N,N-diallyl) | 10-20% | 5-10% |
Experimental Protocols
Key Experiment: Synthesis of this compound via N-Alkylation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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4-Chloroaniline
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Allyl bromide
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Potassium carbonate (anhydrous, finely powdered)
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Acetone (or another suitable solvent like acetonitrile)
-
Petroleum ether
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Ethyl acetate
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Deionized water
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in acetone.
-
Addition of Base: Add potassium carbonate (1.5 eq) to the solution and stir the suspension.
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Addition of Allylating Agent: Slowly add allyl bromide (1.1 eq) to the mixture dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (around 50-60°C) and monitor the progress by TLC. Alternatively, the reaction can be performed in an ultrasonic bath at a lower temperature.
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Work-up: Once the reaction is complete (disappearance of 4-chloroaniline spot on TLC), cool the mixture to room temperature and filter off the inorganic salts.
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Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to separate the desired this compound from the N,N-diallyl byproduct and other impurities.
Visualizations
Experimental Workflow
References
Effect of reaction conditions on N-Allyl-4-chloroaniline purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of N-Allyl-4-chloroaniline. The information is designed to help overcome common challenges and optimize reaction conditions to improve product purity.
Factors Influencing this compound Purity: A Data-Driven Overview
The purity of this compound is primarily affected by the formation of the main byproduct, N,N-diallyl-4-chloroaniline.[1] The ratio of the desired mono-allylated product to the di-allylated byproduct is highly dependent on the reaction conditions. Below is a summary of how different parameters can influence the product distribution.
Data Summary: Effect of Reaction Conditions on Product Distribution
The following table summarizes the results from a study on the allylation of 4-chloroaniline, illustrating the influence of the base, solvent, and temperature on the product yields. While the study's primary goal was to optimize N,N-diallylation, the data provides valuable insights into controlling the mono- to di-allylation ratio.
| 4-Chloroaniline (mmol) | Allyl Bromide (mmol) | Base (mmol) | Solvent (mL) | Temp (°C) | Time (h) | This compound Yield (%) | N,N-diallyl-4-chloroaniline Yield (%) |
| 0.5 | 1.5 | K₂CO₃ (2) | C₂H₅OH (2) / H₂O (1) | 70 | 3.5 | 10 | 77 |
| 0.5 | 1.5 | Na₂CO₃ (2) | C₂H₅OH (2) / H₂O (1) | 70 | 3.5 | 23 | 76 |
Data adapted from a study focused on N,N-diallylation, which highlights the challenge of selective mono-allylation under these specific conditions.[2]
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. The first protocol is a conventional method that can be adapted to favor mono-allylation, while the second describes an ultrasound-assisted approach.
Protocol 1: Conventional Synthesis of this compound
This protocol outlines a general procedure for the N-allylation of 4-chloroaniline. To favor the formation of the mono-allylated product, it is crucial to control the stoichiometry of the reactants.
Materials:
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4-Chloroaniline
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Allyl bromide
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Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
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Ethanol or Acetonitrile
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in the chosen solvent (e.g., ethanol).
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Add the base (1.1 to 1.5 equivalents). Weaker bases like NaHCO₃ may favor mono-allylation.
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Slowly add allyl bromide (1.0 to 1.2 equivalents) to the mixture at room temperature. The dropwise addition is important to maintain a low concentration of the alkylating agent.
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Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
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Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 2: Ultrasound-Assisted Synthesis
Ultrasonication can be employed to accelerate the reaction rate.
Materials:
-
Same as Protocol 1
Procedure:
-
Combine 4-chloroaniline (1 equivalent), allyl bromide (1.0 to 1.2 equivalents), and a base (e.g., K₂CO₃, 1.5 equivalents) in a suitable flask with a solvent (e.g., ethanol).
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Place the flask in an ultrasonic bath.
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Irradiate the mixture with ultrasound at a controlled temperature (e.g., 30-40°C).
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Monitor the reaction progress by TLC.
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Upon completion, work up the reaction mixture as described in Protocol 1 (steps 5-10).
Visualizing the Process
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis and purification of this compound.
Logical Relationships in Optimizing Purity
Caption: Factors influencing the purity of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive allyl bromide.- Insufficiently strong or insufficient amount of base.- Low reaction temperature. | - Use fresh, pure allyl bromide.- Use a stronger base (e.g., K₂CO₃ instead of NaHCO₃) or increase the stoichiometry.- Increase the reaction temperature or use ultrasonication to enhance reactivity. |
| Predominant formation of N,N-diallyl-4-chloroaniline | - High molar ratio of allyl bromide to 4-chloroaniline.- High reaction temperature or prolonged reaction time.- Use of a strong base that promotes the second allylation. | - Use a molar ratio of 4-chloroaniline to allyl bromide of 1:1 or slightly less than 1 equivalent of allyl bromide.- Perform the reaction at a lower temperature and monitor carefully to stop at the optimal time for mono-allylation.- Consider using a milder base. |
| Formation of other unknown impurities | - Decomposition of starting materials or product at high temperatures.- Side reactions with the solvent. | - Lower the reaction temperature.[3]- Choose a more inert solvent. |
| Difficult purification | - Similar polarities of this compound and N,N-diallyl-4-chloroaniline. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization of the mono-allylated product to alter its polarity for easier separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the purity of this compound?
A1: The stoichiometry of the reactants is the most critical factor. Maintaining a molar ratio of 4-chloroaniline to allyl bromide of approximately 1:1 is essential to minimize the formation of the N,N-diallylated byproduct.
Q2: Which base is best for the selective mono-allylation of 4-chloroaniline?
A2: While various bases can be used, a milder base like sodium bicarbonate (NaHCO₃) may provide better selectivity for mono-allylation compared to stronger bases like potassium carbonate (K₂CO₃), as it generates the more nucleophilic aniline in situ at a slower rate.
Q3: Can I use other allylating agents besides allyl bromide?
A3: Yes, other allylating agents like allyl chloride or allyl tosylate can be used. However, their reactivity varies, with the general trend being Allyl Iodide > Allyl Bromide > Allyl Chloride > Allyl Tosylate. The reaction conditions may need to be adjusted accordingly.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to clearly separate the starting material, the mono-allylated product, and the di-allylated byproduct. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Q5: What are the safety precautions I should take during this synthesis?
A5: 4-Chloroaniline is toxic and a suspected carcinogen. Allyl bromide is a lachrymator and is also toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so controlled addition of reagents is important.
References
Technical Support Center: Removal of Unreacted 4-Chloroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-chloroaniline from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for removing unreacted 4-chloroaniline?
The most common and generally most efficient method for removing unreacted 4-chloroaniline, a basic compound, from a reaction mixture containing a neutral or acidic product is through an acid-base extraction, often referred to as an "acid wash".[1][2][3] This technique exploits the basicity of the aniline's amino group. By washing the organic product mixture with an aqueous acid solution (e.g., hydrochloric acid), the 4-chloroaniline is protonated to form its water-soluble hydrochloride salt.[3][4] This salt then partitions into the aqueous layer, which can be separated from the organic layer containing the desired product.
Q2: I performed an acid wash, but my product recovery is low. What could be the issue?
Low product recovery after an acid wash can be due to several factors:
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Your product is also basic: If your desired product has basic functional groups, it will also react with the acid and be extracted into the aqueous layer along with the 4-chloroaniline.[5]
-
Product solubility in the aqueous phase: Even if your product is neutral, it might have some solubility in the aqueous acid solution, leading to losses.
-
Emulsion formation: The formation of a stable emulsion between the organic and aqueous layers can make separation difficult and lead to loss of product in the emulsified layer.
-
Product degradation: If your product is sensitive to acidic conditions, it may degrade during the extraction process.
Q3: An emulsion formed during the acid-base extraction. How can I break it?
Emulsion formation is a common issue in liquid-liquid extractions. Here are several techniques to break an emulsion:
-
Time and Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions. The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Changing the Solvent: If possible, adding a different organic solvent with a different density might help to disrupt the emulsion.
Q4: Can I use a base wash to remove 4-chloroaniline?
No, a base wash (e.g., with sodium hydroxide solution) will not remove 4-chloroaniline. 4-chloroaniline is a basic compound and will not react with a base. In fact, a base wash is used to regenerate the free 4-chloroaniline from its hydrochloride salt after it has been extracted into the aqueous acid layer.[3][4]
Q5: Are there alternative methods to acid-base extraction for removing 4-chloroaniline?
Yes, other purification techniques can be employed:
-
Recrystallization: If your product is a solid and has significantly different solubility characteristics from 4-chloroaniline in a particular solvent, recrystallization can be an effective purification method.[6][7]
-
Column Chromatography: Silica gel column chromatography can be used to separate 4-chloroaniline from your product based on their different polarities.[8][9] 4-chloroaniline is a relatively polar compound.
-
Distillation: If there is a significant difference in the boiling points of your product and 4-chloroaniline, and both are thermally stable, distillation could be a viable option.[5]
Q6: How do I properly dispose of waste containing 4-chloroaniline?
4-chloroaniline is classified as a hazardous substance and is toxic to aquatic life.[10][11][12][13] All waste containing 4-chloroaniline must be handled and disposed of according to local, state, and federal regulations.[10][12][14] It should not be discharged into drains or the environment.[11][14] Typically, it is collected in a designated hazardous waste container and disposed of through a licensed waste disposal service, often involving incineration for chlorinated waste.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete removal of 4-chloroaniline after one acid wash. | - Insufficient amount of acid used.- Inefficient mixing of the two phases.- The concentration of the acid is too low. | - Perform multiple sequential acid washes with smaller volumes of the acid solution.[15]- Ensure thorough mixing by inverting the separatory funnel several times, venting frequently.[16]- Use a slightly more concentrated acid solution (e.g., 1-2 M HCl). |
| The desired product precipitates out during the acid wash. | The hydrochloride salt of your product is insoluble in the reaction solvent. | - Add more organic solvent to redissolve your product.- Consider using a different acid or a different organic solvent system. |
| Difficulty in determining the layer interface in the separatory funnel. | The densities of the organic and aqueous layers are very similar. | - Add a small amount of water to see which layer it joins (the aqueous layer).- Add a small amount of a low-density organic solvent (like diethyl ether) or a high-density organic solvent (like dichloromethane) to better separate the layers. |
| 4-chloroaniline is still present after multiple acid washes. | The product may be forming a complex with the 4-chloroaniline. | - Consider using an alternative purification method like column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Removal of 4-Chloroaniline by Acid-Base Extraction
This protocol describes the removal of unreacted 4-chloroaniline from a solution of a neutral organic product in an organic solvent like ethyl acetate or diethyl ether.
Materials:
-
Product mixture containing unreacted 4-chloroaniline in an organic solvent.
-
1 M Hydrochloric acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
pH paper.
Procedure:
-
Dissolution: Ensure your product mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 1-2 minutes with periodic venting.
-
Layer Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The lower aqueous layer contains the 4-chloroaniline hydrochloride.
-
Draining the Aqueous Layer: Carefully drain the lower aqueous layer into a beaker.
-
Repeat Acid Wash (Optional but Recommended): For efficient removal, repeat the acid wash (steps 2-4) one or two more times with fresh 1 M HCl.
-
Neutralization Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Be sure to vent frequently as carbon dioxide gas will be produced.[17]
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove any remaining water-soluble components and help break any emulsions.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation of Product: Decant or filter the dried organic solution to remove the drying agent. The resulting solution contains your purified product, which can be isolated by removing the solvent under reduced pressure.
-
Waste Handling: The aqueous layers containing 4-chloroaniline hydrochloride should be collected and disposed of as hazardous waste.
Protocol 2: Purification by Recrystallization
This method is suitable if your product is a solid and has different solubility properties than 4-chloroaniline.
Procedure:
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while 4-chloroaniline is either very soluble or very insoluble at all temperatures.[7] Common recrystallization solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[18]
-
Dissolution: In a flask, dissolve the crude product mixture in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of your product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals. The filtrate will contain the dissolved 4-chloroaniline and should be disposed of as hazardous waste.
Quantitative Data Summary
| Method | Parameter | Typical Efficiency | Reference |
| Acid-Base Extraction | Removal of Amine | >99% with multiple washes | [15] |
| Acid-Base Extraction | Product Recovery | 85-95% (product dependent) | General lab experience |
| Recrystallization | Purity Improvement | Highly dependent on compound and solvent system | [19] |
| Column Chromatography | Separation | >99% | General lab experience |
Visualizations
Caption: Workflow for removing 4-chloroaniline via acid-base extraction.
Caption: Principle of acid-base extraction for 4-chloroaniline removal.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chemconnections.org [chemconnections.org]
- 5. US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures - Google Patents [patents.google.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 4a Recrystallization When organic substances are | Chegg.com [chegg.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Decoding the Perplexing Mystery of Para-Chloroaniline Formation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. aarti-industries.com [aarti-industries.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 17. youtube.com [youtube.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Characterization of Impurities in N-Allyl-4-chloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Allyl-4-chloroaniline. The information is designed to address specific issues that may be encountered during the analysis and characterization of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound?
A1: Based on the typical synthesis route, the most common process-related impurities are:
-
4-Chloroaniline: The unreacted starting material.
-
N,N-diallyl-4-chloroaniline: A byproduct formed from the dialkylation of 4-chloroaniline.[1]
Q2: What are the potential degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented, aromatic amines can be susceptible to oxidation and hydrolysis. Forced degradation studies are recommended to identify potential degradation products under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separation and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.
Troubleshooting Guides
HPLC Analysis
Issue: Peak tailing for this compound and its impurities.
-
Possible Cause 1: Secondary interactions with residual silanols on the HPLC column.
-
Solution:
-
Operate the mobile phase at a lower pH (e.g., pH 3) to suppress the ionization of silanol groups.
-
Use a column with a highly deactivated stationary phase (end-capped).
-
Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-20 mM) to mask the active sites on the stationary phase.
-
-
-
Possible Cause 2: Column overload.
-
Solution:
-
Reduce the injection volume or dilute the sample.
-
Use a column with a larger internal diameter or a higher loading capacity.
-
-
-
Possible Cause 3: Sample solvent is stronger than the mobile phase.
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Issue: Poor resolution between this compound and N,N-diallyl-4-chloroaniline.
-
Possible Cause 1: Inadequate mobile phase composition.
-
Solution:
-
Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.
-
Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter the selectivity.
-
-
-
Possible Cause 2: Inappropriate column chemistry.
-
Solution:
-
Screen different stationary phases. A phenyl-hexyl or a biphenyl column may offer different selectivity for aromatic compounds compared to a standard C18 column.
-
-
GC-MS Analysis
Issue: Erratic responses and poor peak shape for aniline derivatives.
-
Possible Cause 1: Adsorption of the analytes in the GC inlet or column.
-
Solution:
-
Use a deactivated inlet liner.
-
Perform regular maintenance of the GC system, including trimming the analytical column.
-
Consider derivatization of the amine group to reduce its polarity and improve chromatographic performance.
-
-
-
Possible Cause 2: Thermal degradation of the analytes.
-
Solution:
-
Optimize the inlet temperature to ensure complete vaporization without causing degradation.
-
Use a faster oven ramp rate to minimize the time the analytes spend at elevated temperatures.
-
-
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a starting point and should be optimized and validated for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of water and acetonitrile. |
GC-MS Method for Identification of Volatile Impurities
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 50-500 amu |
NMR Characterization
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The following table provides expected chemical shift regions for the key compounds.
| Compound | ¹H NMR Chemical Shift (ppm) - Key Signals | ¹³C NMR Chemical Shift (ppm) - Key Signals |
| 4-Chloroaniline | 6.5-7.2 (aromatic protons), 3.5-4.0 (NH₂) | 115-130 (aromatic carbons), 145-150 (C-NH₂) |
| This compound | 6.5-7.2 (aromatic), 5.8-6.1 (CH=), 5.1-5.3 (CH₂=), 3.7-3.9 (N-CH₂) | 115-130 (aromatic), 134-136 (CH=), 116-118 (CH₂=), 45-48 (N-CH₂) |
| N,N-diallyl-4-chloroaniline | 6.8-7.3 (aromatic), 5.7-6.0 (CH=), 5.0-5.2 (CH₂=), 3.9-4.1 (N-CH₂) | 115-130 (aromatic), 133-135 (CH=), 116-118 (CH₂=), 52-55 (N-CH₂) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Forced Degradation Study Protocol
A forced degradation study should be performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2][3]
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux the sample in 0.1 M HCl at 60 °C for up to 24 hours. |
| Base Hydrolysis | Reflux the sample in 0.1 M NaOH at 60 °C for up to 24 hours. |
| Oxidation | Treat the sample with 3% H₂O₂ at room temperature for up to 24 hours. |
| Thermal Degradation | Expose the solid sample to 105 °C for up to 48 hours. |
| Photolytic Degradation | Expose the sample (solid and in solution) to UV and visible light according to ICH Q1B guidelines. |
Samples should be analyzed at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and compared to a control sample.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Troubleshooting guide for HPLC peak tailing.
References
Preventing over-allylation in aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-allylation during aniline synthesis.
Troubleshooting Guide
Issue: Low yield of mono-allylated aniline and significant formation of di-allylated product.
This is a common challenge in aniline allylation, often arising from the increased nucleophilicity of the mono-allylated product compared to the starting aniline. Here’s a step-by-step guide to troubleshoot this issue:
| Step | Action | Rationale |
| 1 | Modify Reactant Stoichiometry | Use a significant excess of aniline relative to the allylating agent. This statistically favors the reaction of the allylating agent with the more abundant aniline. |
| 2 | Control Reagent Addition | Add the allylating agent (e.g., allyl bromide or allyl alcohol) slowly and portion-wise to the reaction mixture. This maintains a low concentration of the allylating agent, reducing the likelihood of the mono-allylated product reacting further. |
| 3 | Optimize Reaction Temperature | Lowering the reaction temperature can often improve selectivity for mono-allylation. While this may decrease the overall reaction rate, it can disproportionately slow down the second allylation step. |
| 4 | Select an Appropriate Catalyst | Certain catalysts exhibit high selectivity for mono-allylation due to steric hindrance or specific electronic effects. Consider using catalysts known for promoting mono-selectivity.[1][2] |
| 5 | Change the Solvent | The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors mono-allylation. Non-polar solvents can sometimes reduce the rate of the second allylation. |
| 6 | Consider a Different Allylating Agent | The reactivity of the allylating agent plays a crucial role. Less reactive agents may offer better control and higher selectivity for the desired mono-allylated product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of over-allylation in aniline synthesis?
Over-allylation, the formation of N,N-diallylaniline, is a frequent side reaction. The primary causes include:
-
Increased Nucleophilicity: The mono-allylated product, N-allylaniline, is often more nucleophilic than aniline itself, making it more reactive towards the allylating agent.
-
Reaction Conditions: High temperatures, high concentrations of the allylating agent, and prolonged reaction times can all contribute to the formation of the di-allylated byproduct.
-
Lack of Steric Hindrance: If the aniline or the allylating agent is not sterically demanding, the nitrogen atom remains accessible for a second allylation.
Q2: How can I selectively synthesize mono-allylated anilines?
Several strategies can be employed to achieve selective mono-allylation:
-
Catalyst Selection: The use of specific catalysts is a highly effective method. For instance, a reusable zirconium dioxide-supported tungsten oxide (10 wt% WO3/ZrO2) solid catalyst has demonstrated high selectivity for the mono-allylation of various anilines.[1][2] The steric hindrance at the active sites of this catalyst is believed to inhibit the over-allylation of the N-allyl anilines.[1][2][3]
-
Reductive Amination: An alternative to direct allylation is the reductive amination of an aldehyde. This one-pot reaction involves the formation of an imine intermediate from aniline and an aldehyde, which is then reduced in situ to the corresponding N-alkylated aniline. This method often provides excellent selectivity for mono-alkylation.
-
Manganese Pincer Complexes: Defined PNP manganese pincer complexes have been shown to catalyze the selective N-alkylation of amines with alcohols, including the challenging monomethylation of primary amines using methanol under mild conditions.[4]
-
Reaction Condition Optimization: As detailed in the troubleshooting guide, careful control of stoichiometry, temperature, and reagent addition rate is crucial for maximizing the yield of the mono-allylated product.
Q3: Are there any specific experimental protocols for achieving high mono-allylation selectivity?
Yes, here is a detailed protocol for the selective mono-allylation of aniline using a WO3/ZrO2 catalyst, based on published research:[1]
Experimental Protocol: Mono-allylation of Aniline using WO3/ZrO2 Catalyst
Materials:
-
Aniline
-
Allyl alcohol
-
10 wt% WO3/ZrO2 catalyst
-
n-Octane (internal standard, if monitoring by GC)
-
Ethyl acetate (for workup)
-
Pressure-resistant glass tube with a magnetic stirring bar
Procedure:
-
To a pressure-resistant glass tube, add the 10 wt% WO3/ZrO2 catalyst (100 mg).
-
Add n-octane (0.25 mL) as an internal standard for gas chromatography (GC) analysis.
-
Add aniline (1.0 mmol, 93.0 mg).
-
Add allyl alcohol (2.0 mmol, 116 mg).
-
Seal the vessel tightly with a screw cap.
-
Place the reaction mixture in an oil bath preheated to 140°C.
-
Stir the mixture at 500 rpm for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the mixture with 10 mL of ethyl acetate.
-
Analyze the product mixture by GC to determine the conversion and selectivity. The selectivity for N-allylaniline can reach up to 97%.[1]
Q4: How can I monitor the progress of my aniline allylation reaction?
The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of products.
-
Gas Chromatography (GC): A quantitative method to determine the conversion of aniline and the relative amounts of mono- and di-allylated products. An internal standard (e.g., n-octane) can be used for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the product distribution.
Q5: What are some effective methods for purifying the mono-allylated aniline from the reaction mixture?
If over-allylation occurs, separating the mono- and di-allylated products, along with unreacted aniline, can be challenging due to their similar properties. Common purification methods include:
-
Column Chromatography: This is often the most effective method for separating compounds with different polarities. A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be used.
-
Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be employed.
-
Crystallization: In some cases, the desired product or an unwanted byproduct may be a solid that can be selectively crystallized from the mixture.
Data Presentation
The following table summarizes the effect of different catalysts on the mono-allylation of aniline.
| Catalyst | Allylating Agent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Mono-allylation (%) | Reference |
| 10 wt% WO3/ZrO2 | Allyl alcohol | 140 | 24 | >99 | 97 | [1] |
| PNP Manganese Pincer Complex | Benzyl alcohol | 80 | - | High | High | [4] |
| Pd/C | Aldehydes (Reductive Amination) | Room Temp | 1 | Excellent | High | [5] |
Visualizations
Experimental Workflow for Preventing Over-allylation
Caption: A typical experimental workflow designed to favor the mono-allylation of aniline.
Troubleshooting Logic for Over-allylation
Caption: A troubleshooting flowchart for addressing issues with over-allylation.
References
- 1. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N-Allyl-4-chloroaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Allyl-4-chloroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the N-alkylation of 4-chloroaniline with an allylating agent, such as allyl bromide, in the presence of a base.[1] Common bases include potassium carbonate or sodium bicarbonate.[1][2] The reaction is typically carried out in a suitable organic solvent like ethanol or aqueous ethanol.[1]
Q2: What is the major byproduct in the synthesis of this compound?
A2: The primary byproduct is the over-alkylated product, N,N-diallyl-4-chloroaniline.[2][3][4] The formation of this byproduct can be influenced by the reaction conditions, including the stoichiometry of the reactants and the reaction time.
Q3: How can I monitor the progress of the N-allylation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of hexane and ethyl acetate, will allow for the visualization of the consumption of the 4-chloroaniline starting material and the formation of the this compound product and the N,N-diallyl-4-chloroaniline byproduct.
Q4: What are the typical work-up procedures for an N-allylation reaction of 4-chloroaniline?
A4: A typical aqueous work-up involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate.[5] The organic layer is then washed with water and brine to remove any remaining base and water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt, such as sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.[1][5]
Q5: How can this compound be purified from the N,N-diallyl byproduct and unreacted starting material?
A5: Purification is typically achieved by flash column chromatography on silica gel.[6] A gradient elution with a mixture of hexane and ethyl acetate is commonly used to separate the less polar N,N-diallyl byproduct, the desired N-allyl product, and the more polar unreacted 4-chloroaniline.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low to no conversion of 4-chloroaniline | - Inactive allylating agent- Insufficient base- Low reaction temperature | - Use a fresh bottle of allyl bromide.- Ensure the base is dry and use a sufficient excess (e.g., 2-3 equivalents).- Increase the reaction temperature or prolong the reaction time. |
| High formation of N,N-diallyl-4-chloroaniline byproduct | - Excess allyl bromide- Prolonged reaction time- High reaction temperature | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of allyl bromide.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Perform the reaction at a lower temperature. |
| Formation of an emulsion during aqueous work-up | - Presence of fine solid particles- High concentration of salts or polar byproducts | - Add a saturated solution of sodium chloride (brine) to the separatory funnel.- Filter the entire mixture through a pad of Celite.- If using a chlorinated solvent, consider a gentle acidification of the aqueous layer before extraction. |
| Difficulty in separating products by column chromatography | - Inappropriate solvent system | - Optimize the eluent system for TLC to achieve good separation between the spots of the starting material, product, and byproduct before attempting column chromatography.- A shallow gradient of ethyl acetate in hexane is often effective. |
| Product degradation upon storage | - Sensitivity to light and air | - Store the purified this compound in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Chloroaniline
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloroaniline (1.0 eq) in ethanol, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Filter the solid and wash it with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization of Starting Material (4-Chloroaniline):
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.16 (d, J=8.5 Hz, 2H), 6.64 (d, J=8.5 Hz, 2H), 3.65 (s, 2H).[3][7] |
| ¹³C NMR (CDCl₃) | δ 145.0, 129.0, 122.9, 116.2.[3][8][9] |
Note: The NMR spectra of the product, this compound, would show characteristic signals for the allyl group in addition to the aromatic protons.
General Procedure for Suzuki Coupling of this compound
This is a general protocol and specific conditions may need to be optimized for different coupling partners.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture, Toluene)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Reaction of this compound with an Acrylate
This is a general protocol and specific conditions may need to be optimized.
Materials:
-
This compound
-
An acrylate (e.g., methyl acrylate, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.1 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent, the acrylate (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter off any solids and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. rsc.org [rsc.org]
- 8. 4-Chloroaniline(106-47-8) 13C NMR spectrum [chemicalbook.com]
- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the N-allylation of 4-chloroaniline by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers monitoring the progress of the N-allylation of 4-chloroaniline using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of the N-allylation of 4-chloroaniline?
The N-allylation of 4-chloroaniline with an allyl halide (e.g., allyl bromide) can yield two main products: the desired mono-allylated product, N-allyl-4-chloroaniline, and a di-allylated byproduct, N,N-diallyl-4-chloroaniline.[1] The reaction progress can be effectively monitored by TLC to observe the consumption of the starting material and the formation of the product(s).
Q2: What is a typical solvent system for the TLC analysis of this reaction?
A common and effective solvent system for separating 4-chloroaniline and its allylated products on a silica gel TLC plate is a mixture of ethyl acetate and hexane. A good starting point is a 1:9 ratio of ethyl acetate to hexane.[2] To prevent streaking of the amine spots, it is highly recommended to add a small amount of a basic modifier, such as 1% triethylamine (Et3N), to the eluent.
Q3: How can I visualize the spots on the TLC plate?
The spots of 4-chloroaniline and its allylated products can be visualized under UV light (254 nm) as they are UV-active. Alternatively, staining with potassium permanganate (KMnO4) can be used, which will show the compounds as yellow spots on a purple background.
Q4: What are the expected Rf values for the starting material and products?
The Rf (retardation factor) values are dependent on the exact TLC conditions (plate, solvent system, temperature). However, in a system of 10% ethyl acetate in hexane on a silica gel plate, you can expect the following trend in Rf values:
-
N,N-diallyl-4-chloroaniline (byproduct): Highest Rf value (least polar).
-
This compound (product): Intermediate Rf value.
-
4-chloroaniline (starting material): Lowest Rf value (most polar).
This difference in polarity and, consequently, Rf values allows for the effective monitoring of the reaction's progress.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | The amine compounds are basic and can interact strongly with the acidic silica gel stationary phase. | Add a small amount of a base, such as triethylamine (~1%) or a few drops of ammonium hydroxide, to your developing solvent to neutralize the acidic sites on the silica gel. |
| The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. | |
| Spots are not moving from the baseline (Low Rf) | The developing solvent is not polar enough. | Increase the polarity of the solvent system by increasing the proportion of ethyl acetate to hexane (e.g., try 2:8 or 3:7 ethyl acetate:hexane). |
| All spots are near the solvent front (High Rf) | The developing solvent is too polar. | Decrease the polarity of the solvent system by decreasing the proportion of ethyl acetate to hexane (e.g., try 0.5:9.5 ethyl acetate:hexane). |
| No spots are visible under UV light | The concentration of the spotted sample is too low. | Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. |
| The compounds are not UV-active (unlikely for these aromatic compounds). | Use a chemical stain for visualization, such as potassium permanganate. | |
| Overlapping Spots | The starting material and product have very similar Rf values in the chosen solvent system. | Try a different solvent system. You can experiment with other non-polar/polar solvent combinations, such as dichloromethane/methanol or toluene/ethyl acetate. |
| The TLC plate was overloaded. | Use a more dilute sample for spotting. |
Experimental Protocols
N-allylation of 4-chloroaniline
This protocol describes a general procedure for the N-allylation of 4-chloroaniline.
Materials:
-
4-chloroaniline
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
Acetone (or another suitable solvent like acetonitrile)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in acetone.
-
Add potassium carbonate (2-3 equivalents) to the solution. This acts as a base to neutralize the HBr formed during the reaction.
-
Add allyl bromide (1.1 equivalents) dropwise to the stirring mixture.
-
Attach a condenser and heat the reaction mixture to reflux (around 56°C for acetone).
-
Monitor the reaction progress by TLC every 30-60 minutes.
TLC Monitoring Protocol
-
Prepare the TLC chamber: Pour a small amount of the chosen eluent (e.g., 1:9 ethyl acetate:hexane with 1% triethylamine) into a developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
-
Spot the TLC plate: On a silica gel TLC plate, draw a faint origin line with a pencil. Spot the following:
-
Lane 1: A dilute solution of your starting material (4-chloroaniline).
-
Lane 2: A co-spot of the starting material and the reaction mixture.
-
Lane 3: A sample taken directly from your reaction mixture.
-
-
Develop the plate: Carefully place the spotted TLC plate in the developing chamber and replace the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain.
-
Analyze the results: Compare the spots in the different lanes. As the reaction progresses, the spot corresponding to 4-chloroaniline should diminish in intensity, while the spot for this compound should appear and intensify. The presence of a third spot with a higher Rf value indicates the formation of the N,N-diallyl-4-chloroaniline byproduct.
Data Presentation
| Compound | Structure | Typical Rf Value (10% EtOAc in Hexane) | Appearance on TLC |
| 4-chloroaniline (Starting Material) | C6H6ClN | ~0.3 | UV active spot |
| This compound (Product) | C9H10ClN | ~0.5 | UV active spot |
| N,N-diallyl-4-chloroaniline (Byproduct) | C12H14ClN | ~0.7 | UV active spot |
Note: Rf values are approximate and can vary based on specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for TLC analysis.
Caption: Logical flow of the N-allylation reaction and its TLC monitoring.
References
Technical Support Center: Synthesis of N-Allyl-4-chloroaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-Allyl-4-chloroaniline, focusing on the critical role of solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is N,N-diallyl-4-chloroaniline, which results from the over-alkylation of the starting material.[1] The formation of this byproduct is a key challenge in achieving a high yield of the desired mono-allylated product.
Q2: How does the choice of solvent influence the reaction?
A2: The solvent can significantly impact the reaction rate, yield, and selectivity of the N-allylation. Solvent polarity can affect the solubility of reactants and influence the nucleophilicity of the amine. For instance, in the related N,N-diallylation of anilines, a mixture of ethanol and water has been shown to be an effective medium. While specific comparative data for mono-allylation is limited, polar aprotic solvents are generally suitable for N-alkylation reactions.
Q3: Can ultrasonication be used to improve the reaction?
A3: Yes, studies have shown that ultrasound can be employed to accelerate the N-allylation of 4-chloroaniline. While it may not significantly change the ratio of mono- to di-allylated products, it can substantially reduce the reaction time.[2]
Q4: What is the role of the base in this reaction?
A4: A base, such as potassium carbonate (K₂CO₃), is typically used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction between 4-chloroaniline and allyl bromide. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This technique allows for the visualization of the consumption of the starting material (4-chloroaniline) and the formation of the product (this compound) and the byproduct (N,N-diallyl-4-chloroaniline).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive allyl bromide. 2. Insufficient base. 3. Low reaction temperature. 4. Deactivated 4-chloroaniline (protonated). | 1. Use fresh or purified allyl bromide. 2. Ensure at least one equivalent of base (e.g., K₂CO₃) is used. 3. Increase the reaction temperature, possibly to reflux. 4. Ensure the reaction mixture is basic. |
| Formation of a large amount of N,N-diallyl-4-chloroaniline | 1. High ratio of allyl bromide to 4-chloroaniline. 2. Prolonged reaction time. | 1. Use a 1:1 or slightly higher molar ratio of 4-chloroaniline to allyl bromide. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Reaction is very slow | 1. Low reaction temperature. 2. Inappropriate solvent. | 1. Increase the reaction temperature. 2. Experiment with different solvents (e.g., acetonitrile, DMF, or a mixture of ethanol and water). Consider using ultrasonication to accelerate the reaction.[2] |
| Difficulty in product purification | 1. Similar polarities of the product and byproduct. | 1. Use column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the mono- and di-allylated products. |
Data on Solvent Effects
| Solvent | Time (h) | Yield of N,N-diallylaniline (%) | Yield of N-allylaniline (%) |
| Ethanol | 2 | 14 | Major Product |
| Ethanol/Water (2:1) | 2 | 86 | Trace |
This data is adapted from a study on the catalyst-free diallylation of anilines and is provided for illustrative purposes. Reaction conditions: aniline (0.5 mmol), allyl bromide (1.5 mmol), K₂CO₃ (2 mmol), 70 °C.[2] The data suggests that the presence of water can significantly promote the dialkylation. Therefore, for selective mono-alkylation, anhydrous solvents might be preferred.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Chloroaniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Slowly add allyl bromide (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the 4-chloroaniline has been consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash them with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate this compound from any N,N-diallyl-4-chloroaniline byproduct.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and mass spectrometry).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting common issues in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of N-Allyl-4-chloroaniline for Researchers and Drug Development Professionals
The synthesis of N-Allyl-4-chloroaniline, a valuable intermediate in the preparation of various bioactive compounds, can be achieved through several methods. This guide provides a detailed comparison of the most common and effective synthesis routes, including conventional N-allylation, ultrasound-assisted synthesis, catalyst-free N,N-diallylation, and Mg-Al hydrotalcite catalyzed N,N-diallylation. The performance of each method is evaluated based on reaction yield, time, temperature, and the reagents used, with supporting experimental data and detailed protocols to aid in methodological selection and implementation.
Comparison of Synthesis Methods
The choice of synthesis method for this compound and its derivatives is often a trade-off between reaction speed, yield, selectivity for mono- versus di-allylation, and the desire for environmentally benign procedures. The following table summarizes the key quantitative data for the different approaches.
| Method | Starting Materials | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Product(s) |
| Conventional N-allylation | 4-chloroaniline, Allyl bromide | K₂CO₃ | Ethanol | 70 | 24 h | Not specified for mono-allylation | Mixture of this compound and N,N-diallyl-4-chloroaniline[1] |
| Ultrasound-Assisted N-allylation | 4-chloroaniline, Allyl bromide | K₂CO₃ | Not specified | Not specified | 4 h | Increased average monoallylated and total yields of 11.4% and 18.1%, respectively, compared to conventional method | This compound and N,N-diallyl-4-chloroaniline |
| Catalyst-Free N,N-diallylation | 4-chloroaniline, Allyl bromide | K₂CO₃ | Ethanol/Water | 70 | 2 h | Up to 99% | Primarily N,N-diallyl-4-chloroaniline[2] |
| Mg-Al Hydrotalcite Catalyzed N,N-diallylation | 4-chloroaniline, Allyl bromide | Mg-Al Hydrotalcite (HT5) | Aqueous Ethanol (50% v/v) | Room Temperature | 90 min | Good yield | Primarily N,N-diallyl-4-chloroaniline[3] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate their application in a laboratory setting.
Conventional N-allylation of 4-chloroaniline
This method represents a standard approach for the N-alkylation of anilines.
Procedure:
-
To a solution of 4-chloroaniline in ethanol, add potassium carbonate (K₂CO₃) as a base.
-
Add allyl bromide to the mixture.
-
Heat the reaction mixture at 70°C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtering the solid base and removing the solvent under reduced pressure.
-
The crude product, a mixture of this compound and N,N-diallyl-4-chloroaniline, is then purified by column chromatography.[1]
Ultrasound-Assisted N-allylation of 4-chloroaniline
This method utilizes ultrasonic irradiation to significantly accelerate the reaction rate.
Procedure:
-
In a reaction vessel, combine 4-chloroaniline, allyl bromide, and potassium carbonate.
-
Subject the mixture to ultrasound irradiation at a specified frequency (e.g., 35-40 kHz) and power for 4 hours.[4]
-
The reaction progress can be monitored by TLC.
-
After the reaction is complete, the work-up procedure is similar to the conventional method, involving filtration and solvent evaporation.
-
The resulting products are separated and purified using column chromatography.
Catalyst-Free N,N-diallylation of 4-chloroaniline
This highly efficient method is selective for the formation of the diallylated product.[2]
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (0.5 mmol) in a mixture of ethanol (2 mL) and water (1 mL).
-
Add potassium carbonate (2 mmol) and allyl bromide (1.5 mmol) to the solution.
-
Heat the reaction mixture to 70°C and stir for 2 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into a separating funnel containing an unsaturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N,N-diallyl-4-chloroaniline by column chromatography using petroleum ether and ethyl acetate as eluents.[2]
Mg-Al Hydrotalcite Catalyzed N,N-diallylation of 4-chloroaniline
This method employs a reusable solid base catalyst, offering a greener alternative.[3]
Procedure:
-
In a 25 mL round-bottom flask, stir a mixture of 4-chloroaniline (10 mmol), allyl bromide (20 mmol), and Mg-Al hydrotalcite (HT5, 20 wt.% of aniline) in aqueous ethanol (50% v/v, 20 mL) at room temperature.[3]
-
Monitor the reaction for 90 minutes.
-
Upon completion, evaporate the ethanol from the reaction mixture.
-
Add ethyl acetate (5 mL) to the residue and filter the catalyst through a sintered glass funnel.
-
Wash the solid catalyst with ethyl acetate (2 mL).
-
Treat the filtrate with aqueous sodium bicarbonate (5 mL, 20%).
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to yield the product.
-
The product can be further purified by column chromatography on silica gel with petroleum ether as the eluent.[3]
Synthesis Workflow Visualization
The following diagram illustrates the general workflow for selecting and implementing a synthesis method for this compound.
References
A Comparative Analysis of the Biological Activity of N-Allyl-4-chloroaniline and Other Haloanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-Allyl-4-chloroaniline and other haloanilines, including 4-fluoroaniline, 4-bromoaniline, and 4-iodoaniline. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology by offering a side-by-side look at their cytotoxic and enzyme-inhibiting properties based on available experimental data.
Executive Summary
Haloanilines, a class of aromatic amines containing one or more halogen substituents, are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. The introduction of different halogens and other functional groups, such as an N-allyl group, can significantly modulate their biological profiles. This guide focuses on the comparative biological activities of this compound and its haloaniline counterparts, with a particular emphasis on cytotoxicity and enzyme inhibition. While direct and comprehensive comparative data for this compound is limited in the current body of scientific literature, this guide collates available data for related compounds to provide valuable insights.
Cytotoxicity Profile
The cytotoxic effects of various haloanilines have been evaluated against human cell lines, providing crucial information on their potential as therapeutic agents or as toxins. The half-maximal effective concentration (EC₅₀) is a key parameter used to quantify the cytotoxicity of a compound.
Table 1: Comparative Cytotoxicity of Haloanilines against Hep G2 Cells
| Compound | EC₅₀ (μM) |
| 2-Chloroaniline | 1231.1 |
| 4-Chloroaniline | 3245.4 |
| 2-Bromoaniline | 636.0 |
| 2,4-Dichloroaniline | 265.2 |
| 2-Chloro-4-bromoaniline | 399.3 |
| 2,4,6-Trichloroaniline | 127.3 |
Data sourced from a study on the cytotoxicity of haloanilines in Hep G2 cells.
Experimental Protocol: Cytotoxicity Assay (Hep G2 Cells)
The cytotoxicity of the haloanilines listed in Table 1 was determined using a Hep G2 cell assay. A detailed, generalized protocol for such an assay is provided below.
Workflow for a Typical Cytotoxicity Assay
Caption: Workflow of a cell-based cytotoxicity assay.
Detailed Methodology:
-
Cell Culture: Human hepatoma (Hep G2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The haloaniline compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The cells are then treated with these dilutions.
-
Viability Assay: After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The EC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Profile
The ability of haloanilines and their derivatives to inhibit specific enzymes is a key area of investigation for drug discovery. A recent study explored the inhibitory effects of a series of N-benzyl and N-allyl aniline derivatives against human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE).[1] While this compound was not specifically included in this study, the data for related N-allyl anilines provide valuable insights into the potential activity of this compound class.
Table 2: Enzyme Inhibitory Activity of N-Allyl Aniline Derivatives
| Compound ID | Substitution on Aniline | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| 1d | N-allyl | hCA I | 633.54 | 635.31±45.33 |
| hCA II | 518.37 | 511.18±115.98 | ||
| AChE | 520.21 | 519.59±102.27 | ||
| 1e | N-allyl-2-methyl | hCA I | 411.12 | 398.17±101.14 |
| hCA II | 301.29 | 298.57±94.13 | ||
| AChE | 182.45 | 149.24±15.59 | ||
| 1f | N-allyl-4-methyl | hCA I | 243.11 | 202.12±16.21 |
| hCA II | 296.32 | 301.42±32.54 | ||
| AChE | 311.62 | 298.67±41.28 |
Data adapted from a study on the enzyme inhibition profiles of N-benzyl and N-allyl aniline derivatives.[1]
The data in Table 2 indicates that N-allyl aniline derivatives can act as potent inhibitors of both carbonic anhydrases and acetylcholinesterase. The inhibitory activity is influenced by substitutions on the aniline ring, with the methyl-substituted derivatives (1e and 1f) generally showing higher potency than the unsubstituted N-allyl aniline (1d).[1]
Experimental Protocol: Enzyme Inhibition Assay
The inhibitory activity of the compounds against hCA I, hCA II, and AChE was determined using established spectrophotometric methods.
Workflow for a Typical Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Detailed Methodology:
-
Carbonic Anhydrase Inhibition Assay:
-
The esterase activity of hCA I and hCA II is assayed using 4-nitrophenyl acetate (NPA) as the substrate.
-
The reaction is carried out in a Tris-SO₄ buffer (pH 7.4).
-
The enzyme is pre-incubated with various concentrations of the inhibitor.
-
The reaction is initiated by the addition of the substrate, and the hydrolysis of NPA to 4-nitrophenolate is monitored spectrophotometrically at 400 nm.
-
The IC₅₀ values are determined from the plot of percentage inhibition versus inhibitor concentration.
-
The inhibition constant (Kᵢ) and the type of inhibition are determined by Lineweaver-Burk plots.
-
-
Acetylcholinesterase Inhibition Assay:
-
AChE activity is determined using the Ellman method, which employs acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
The reaction is performed in a phosphate buffer (pH 8.0).
-
The enzyme is pre-incubated with the inhibitor.
-
The reaction is started by the addition of ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion that is monitored at 412 nm.
-
IC₅₀ and Kᵢ values are calculated similarly to the CA assay.
-
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways that are directly modulated by this compound or other closely related N-allyl haloanilines. Further research is required to elucidate the molecular mechanisms and intracellular signaling cascades affected by these compounds to better understand their biological activities.
Conclusion
This comparative guide highlights the biological activities of this compound and other haloanilines, focusing on cytotoxicity and enzyme inhibition. The available data suggests that haloanilines, as a class, exhibit significant biological activity that is highly dependent on the nature, number, and position of the halogen substituents. N-allyl aniline derivatives have demonstrated potent enzyme inhibitory activity, suggesting that this compound may also possess interesting pharmacological properties. However, a significant data gap exists for the specific biological activities of this compound itself. Further experimental studies are warranted to fully characterize its cytotoxic, antimicrobial, and enzyme inhibitory profiles, as well as to investigate its effects on cellular signaling pathways. Such research will be crucial for unlocking the full therapeutic potential of this and related compounds.
References
Spectroscopic Validation of N-Allyl-4-chloroaniline: A Comparative Analysis
A comprehensive guide to the structural elucidation of N-Allyl-4-chloroaniline through spectroscopic analysis, offering a comparative assessment with related aniline derivatives. This document provides detailed experimental protocols, comparative data, and workflow visualizations to support researchers in the fields of organic synthesis and drug development.
The synthesis and characterization of novel organic compounds are fundamental to the advancement of chemical and pharmaceutical sciences. This compound, a derivative of 4-chloroaniline, presents a valuable scaffold in the synthesis of various bioactive molecules.[1] Its structural integrity is paramount for its intended applications. This guide provides a thorough spectroscopic analysis of this compound, validating its structure through a multi-technique approach including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
To provide a robust validation, the spectroscopic data for this compound is compared with two structurally related compounds: the parent amine, 4-chloroaniline, and the non-halogenated analogue, N-allylaniline. This comparative approach allows for a clearer understanding of the influence of both the allyl and chloro substituents on the spectroscopic properties of the aniline core.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its comparative compounds. The data for this compound is based on the synthesis and characterization reported by Nascimento and Fernandes (2017), supplemented with standard spectral interpretations.
Table 1: Comparative FTIR Data (cm⁻¹)
| Functional Group | This compound | 4-Chloroaniline | N-Allylaniline |
| N-H Stretch | ~3400 | ~3400, ~3300 (doublet for -NH₂) | ~3400 |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2920, ~2850 | - | ~2920, ~2850 |
| C=C Stretch (Aromatic) | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| C=C Stretch (Allyl) | ~1640 | - | ~1640 |
| N-H Bend | ~1580 | ~1620 | ~1580 |
| C-N Stretch | ~1320 | ~1290 | ~1320 |
| C-Cl Stretch | ~1090 | ~1090 | - |
| =C-H Bend (out of plane) | ~990, ~910 | - | ~990, ~910 |
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton | This compound | 4-Chloroaniline | N-Allylaniline |
| Aromatic H (ortho to NH) | ~6.6 (d) | ~6.6 (d) | ~6.6 (d) |
| Aromatic H (meta to NH) | ~7.1 (d) | ~7.1 (d) | ~7.2 (t) |
| N-H | ~3.8 (s, broad) | ~3.7 (s, broad) | ~3.7 (s, broad) |
| -CH₂- (allyl) | ~3.8 (d) | - | ~3.8 (d) |
| -CH= (allyl) | ~5.9 (m) | - | ~5.9 (m) |
| =CH₂ (allyl) | ~5.2 (dd) | - | ~5.2 (dd) |
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | This compound | 4-Chloroaniline | N-Allylaniline |
| C (Aromatic, C-N) | ~146 | ~145 | ~148 |
| C (Aromatic, C-Cl) | ~123 | ~123 | - |
| C (Aromatic, CH) | ~129, ~114 | ~129, ~116 | ~129, ~117, ~113 |
| -CH₂- (allyl) | ~46 | - | ~46 |
| -CH= (allyl) | ~135 | - | ~135 |
| =CH₂ (allyl) | ~117 | - | ~117 |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | This compound | 4-Chloroaniline | N-Allylaniline |
| Molecular Ion [M]⁺ | 167/169 (isotope pattern) | 127/129 (isotope pattern) | 133 |
| [M-CH₂CH=CH₂]⁺ | 126/128 | - | 92 |
| [M-Cl]⁺ | 132 | - | - |
| [C₆H₄NH₂]⁺ | - | 92 | - |
| [C₃H₅]⁺ | 41 | - | 41 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in the analysis of this compound and its analogues.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder in a mortar and pestle to create a fine, homogeneous mixture. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume is typically 0.5-0.7 mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is often used to simplify the spectrum.
-
Data Processing and Analysis: The FID is Fourier-transformed to produce the NMR spectrum. The chemical shifts (δ), integration (for ¹H), and multiplicity of the signals are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized, typically using electron impact (EI) or electrospray ionization (ESI). In EI, a high-energy electron beam bombards the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Analysis: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the spectroscopic analysis and the logical process of structural validation.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Caption: Logical flow for the structural validation of this compound from spectroscopic data.
Conclusion
The combined application of FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The comparative analysis with 4-chloroaniline and N-allylaniline highlights the distinct spectroscopic signatures imparted by the allyl and chloro substituents. The detailed protocols and visual workflows presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds, ensuring the accuracy and reliability of their findings.
References
Comparative study of catalysts for N-allylation of anilines
A comprehensive guide to catalysts for the N-allylation of anilines, offering a comparative analysis of their performance based on experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
The N-allylation of anilines is a fundamental transformation in organic synthesis, yielding N-allylanilines that are crucial building blocks for pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides a comparative overview of various catalytic systems, including those based on palladium, nickel, copper, gold, and photocatalysis, to aid in the selection of the most suitable catalyst for a specific application.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions for the N-allylation of anilines. The following table summarizes the performance of different catalytic systems based on published experimental data.
| Catalyst System | Allyl Source | Aniline Derivative | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Palladium Catalysts | |||||||||
| Pd(OAc)₂/dppf | Allyl alcohol | Aniline | Ti(OPr-i)₄ | Dioxane | 80 | 3 | 88 | Monoallylated | [1] |
| Pd₂(dba)₃/L | Allylic acetate | N-Methylaniline | Cs₂CO₃ | MeCN | RT | 12 | 63 | Branched | [2] |
| Nickel Catalysts | |||||||||
| NiBr₂/1,10-phenanthroline | Benzyl alcohol | Aniline | t-BuOK | Toluene | 130 | 60 | 96 | Monoalkylated | [3][4] |
| Copper Catalysts | |||||||||
| CuSO₄·5H₂O | Iodonium ylide | Aniline | - | Water | RT | 12 | 81 | N-Arylation | [5] |
| Cu-Chromite | Benzyl alcohol | Aniline | K₂CO₃ | o-Xylene | 110 | 8 | - | - | |
| Gold Catalysts | |||||||||
| Au/TiO₂ | Benzyl alcohol | Aniline | - | - | 180 | - | Excellent | N-Alkylated | [6] |
| Photocatalysts | |||||||||
| CdS/CeCl₃ | Benzyl alcohol | Aniline | - | - | - | 5 | 100 (conversion) | N-Alkylated | [7] |
| Solid Acid Catalysts | |||||||||
| 10 wt% WO₃/ZrO₂ | Allyl alcohol | Aniline | - | - | - | - | 78 | 93% Monoallylated | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.
Palladium-Catalyzed N-Allylation of Aniline with Allyl Alcohol[1][12][13]
A mixture of palladium acetate (Pd(OAc)₂, 0.025 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol), aniline (1.0 mmol), allyl alcohol (1.2 mmol), and titanium(IV) isopropoxide (Ti(OPr-i)₄, 1.2 mmol) in dioxane (5 mL) is stirred under a nitrogen atmosphere at 80°C for 3 hours. After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-allylaniline.
Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol[3][4]
In a glovebox, a screw-capped vial is charged with NiBr₂ (0.025 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol, 10 mol%), t-BuOK (0.5 mmol), aniline (0.5 mmol), benzyl alcohol (0.6 mmol), and toluene (1 mL). The vial is sealed and the reaction mixture is stirred at 130°C for 60 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate is concentrated and the residue is purified by column chromatography to give the N-benzylaniline product.
Photocatalytic N-Alkylation of Aniline with Benzyl Alcohol[9]
In a typical experiment, 0.1 g of CdS photocatalyst and 0.1 mmol of CeCl₃ are dispersed in a solution containing aniline (0.5 mmol) and benzyl alcohol (1.0 mmol) in a quartz reactor. The suspension is then irradiated with a 300 W Xe lamp under magnetic stirring. The reaction progress is monitored by gas chromatography. After the reaction is complete (approximately 5 hours for complete aniline conversion), the catalyst is separated by centrifugation, and the products in the supernatant are analyzed.
Reaction Workflow
The general workflow for the catalytic N-allylation of anilines involves the activation of the allyl source by the catalyst, followed by nucleophilic attack of the aniline, and subsequent product formation. The specific mechanism can vary depending on the catalyst and reactants used.
Caption: General workflow for catalytic N-allylation of anilines.
This guide provides a starting point for researchers interested in the N-allylation of anilines. The selection of the optimal catalyst will depend on various factors, including the specific substrates, desired selectivity, and operational constraints such as temperature and cost. The provided data and protocols can serve as a valuable resource for making informed decisions in the laboratory.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Selective monoallylation of anilines to N -allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00198E [pubs.rsc.org]
Purity Assessment of Synthesized N-Allyl-4-chloroaniline: A Comparative Guide to HPLC and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any new chemical entity. For N-Allyl-4-chloroaniline, a potential building block in pharmaceutical and materials science, ensuring high purity is paramount for its intended application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of synthesized this compound. We present detailed experimental protocols, comparative performance data, and a logical framework for selecting the most appropriate method.
The Importance of Purity Assessment
The presence of impurities in a synthesized compound can have significant consequences, including altered biological activity, toxicity, and compromised material properties. For this compound, potential impurities arising from its synthesis from 4-chloroaniline and allyl bromide include unreacted starting materials (4-chloroaniline), and over-allylation byproducts (N,N-diallyl-4-chloroaniline). A robust analytical method is therefore essential to separate, identify, and quantify the main product and any process-related impurities.
Analytical Techniques for Purity Determination
Several analytical techniques are available for the purity assessment of organic compounds.[1] The choice of method depends on factors such as the desired level of accuracy, the nature of the impurities, and the available instrumentation. This guide focuses on HPLC as the primary technique and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of a newly synthesized compound involves several key stages, from initial qualitative checks to rigorous quantitative analysis.
References
Comparative Guide to Validated Analytical Methods for N-Allyl-4-chloroaniline Quantification
For Researchers, Scientists, and Drug Development Professionals
N-Allyl-4-chloroaniline is a derivative of 4-chloroaniline, a compound used in the manufacturing of pesticides, drugs, and dyes.[1] The addition of an allyl group to the amine modifies its physicochemical properties, necessitating dedicated analytical methods for its quantification. The primary analytical techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), owing to their specificity, sensitivity, and accuracy.
Quantitative Data Summary
The following table summarizes the anticipated performance of adaptable analytical methods for this compound quantification. These values are extrapolated from methods validated for 4-chloroaniline and similar derivatives and should be confirmed during method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.03 - 1.5 µg/L |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 50 µg/L |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |
| Specificity | High (with UV or MS detection) | Very High (with Mass Spectrometry) |
Methodology Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of aniline derivatives. A reversed-phase HPLC method is the most suitable approach for this compound.
Anticipated Method Principle: The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. This compound, being more hydrophobic than 4-chloroaniline due to the allyl group, will have a stronger interaction with the stationary phase, leading to a longer retention time. Quantification is typically performed using a UV detector or a mass spectrometer.
Advantages:
-
High precision and accuracy.
-
Suitable for routine quality control analysis.
-
Non-destructive, allowing for sample recovery if needed.
Disadvantages:
-
May require more complex mobile phases for optimal separation.
-
UV detection can be susceptible to interference from other UV-absorbing compounds in the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds like this compound.
Anticipated Method Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides structural information and allows for highly specific quantification.
Advantages:
-
Excellent specificity and sensitivity due to mass spectrometric detection.[2]
-
Provides structural confirmation of the analyte.
-
Effective for complex matrices.
Disadvantages:
-
The analyte must be thermally stable and volatile.
-
Derivatization may be required for certain compounds to improve volatility and thermal stability, though likely not necessary for this compound.
Experimental Protocols
The following are detailed, adaptable protocols for the quantification of this compound. These should be considered as starting points and must be fully validated for the specific sample matrix.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or MS detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer.[3] The gradient can start with a lower concentration of acetonitrile and increase over time to elute the more non-polar this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm or MS in positive electrospray ionization (ESI+) mode.
-
Injection Volume: 10 µL.
Method Validation Parameters to be Assessed:
-
Specificity: Analyze blank samples, and samples spiked with this compound and potential impurities to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 6 concentrations) and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph with a capillary column, an autosampler, and a mass spectrometric detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes.[4]
-
Injection Mode: Splitless.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan can be used for initial identification.
Method Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the target analyte and its monitored ions.
-
Linearity: Prepare and analyze a series of standard solutions. Plot the peak area of the target ion versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking known amounts of the analyte into a blank matrix at different concentration levels.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion or using the standard deviation of the y-intercept and the slope of the calibration curve.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC and GC-MS Methods.
References
- 1. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 2. Decoding the Perplexing Mystery of Para-Chloroaniline Formation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of N-Allyl-4-chloroaniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N-Allyl-4-chloroaniline relative to other substituted anilines. The reactivity of anilines, particularly in electrophilic aromatic substitution and N-alkylation reactions, is of paramount importance in synthetic chemistry and drug development, as these compounds are foundational synthons for a vast array of bioactive molecules. The electronic nature of substituents on the aromatic ring profoundly influences the nucleophilicity of the amino group and the activation of the ring itself, thereby dictating reaction rates and product distribution.
The amino group (-NH₂) is a strong activating group, directing electrophilic attack to the ortho and para positions.[1][2] However, the reactivity can be modulated by other substituents. Electron-donating groups (EDGs) enhance the electron density of the ring and the basicity of the nitrogen atom, thus increasing reactivity.[3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the aniline less basic and less reactive.[3] The allyl group in this compound is weakly electron-donating, while the chloro group is an electron-withdrawing, deactivating group. This dual substitution presents a unique reactivity profile compared to anilines with single or different types of substituents.
Quantitative Reactivity Comparison
The relative reactivity of substituted anilines can be quantitatively assessed by comparing reaction yields and times under standardized conditions. The following table summarizes data from a catalyst-free N,N-diallylation reaction of various anilines with allyl bromide, providing a direct comparison of their nucleophilic reactivity.[4] The Hammett constant (σp) is also included to correlate the electronic effect of the para-substituent with the observed reactivity. A more negative σp value indicates a stronger electron-donating group, while a more positive value signifies a stronger electron-withdrawing group.
| Aniline Derivative | Substituent (R) | Hammett Constant (σp) | Reaction Time (h) | Product | Yield (%) |
| 4-Methoxyaniline | 4-OCH₃ | -0.27 | 1 | N,N-diallyl-4-methoxyaniline | 99 |
| 4-Methylaniline (p-Toluidine) | 4-CH₃ | -0.17 | 1.5 | N,N-diallyl-4-methylaniline | 98 |
| Aniline | H | 0.00 | 2 | N,N-diallylaniline | 86 |
| 4-Chloroaniline | 4-Cl | +0.23 | 3.5 | N,N-diallyl-4-chloroaniline | 77 |
| 4-Bromoaniline | 4-Br | +0.23 | 3.5 | N,N-diallyl-4-bromoaniline | 78 |
| 4-Nitroaniline | 4-NO₂ | +0.78 | 24 | N,N-diallyl-4-nitroaniline | 42 |
Data sourced from a study on catalyst-free N,N-diallylation in an ethanol/water medium.[4]
As the data indicates, anilines with electron-donating groups (e.g., 4-OCH₃, 4-CH₃) exhibit higher reactivity (shorter reaction times and higher yields) than unsubstituted aniline. In contrast, anilines with electron-withdrawing groups, such as 4-Chloroaniline and 4-Nitroaniline, are significantly less reactive. The chloro-substituent deactivates the molecule, leading to a longer reaction time and a lower yield compared to aniline and its electron-rich derivatives.
Experimental Protocols
To quantitatively assess and compare the reactivity of various substituted anilines, standardized experimental procedures are crucial. Below are representative protocols for N-allylation and a classic electrophilic aromatic substitution reaction, bromination.
Protocol 1: Comparative N-Allylation of Substituted Anilines
This protocol is adapted from a catalyst-free diallylation procedure and can be used to compare the nucleophilic reactivity of different anilines.[4]
Objective: To determine the relative reactivity of substituted anilines by measuring the yield of the N,N-diallylated product over a fixed time.
Materials:
-
Substituted aniline (e.g., 4-chloroaniline, p-toluidine, 4-nitroaniline) (0.5 mmol)
-
Allyl bromide (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol (2 mL)
-
Deionized water (1 mL)
-
Reaction vials, magnetic stirrer, heating block
-
Thin Layer Chromatography (TLC) plate, developing chamber
-
Ethyl acetate, petroleum ether for extraction and chromatography
Procedure:
-
To a reaction vial, add the substituted aniline (0.5 mmol), potassium carbonate (2.0 mmol), ethanol (2 mL), and deionized water (1 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add allyl bromide (1.5 mmol) to the reaction mixture.
-
Seal the vial and heat the mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every hour).
-
After a predetermined time (e.g., 3.5 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.
-
Calculate the isolated yield and compare it with yields from other substituted anilines run under identical conditions.
Protocol 2: Competitive Bromination of Anilines
This protocol determines the relative reactivity towards electrophilic aromatic substitution by allowing two different anilines to compete for a limited amount of brominating agent.
Objective: To compare the ring activation of this compound against another substituted aniline (e.g., acetanilide) in an electrophilic bromination reaction.
Materials:
-
This compound
-
Acetanilide (as a reference aniline with moderate reactivity)
-
Bromine water (Br₂(aq)) of known concentration
-
Glacial acetic acid
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar solution of this compound and acetanilide in glacial acetic acid.
-
To this solution, add a sub-stoichiometric amount of bromine water (e.g., 0.5 equivalents relative to the total moles of anilines) dropwise with stirring at room temperature. The limited amount of bromine ensures a competitive environment.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a solution of sodium thiosulfate to consume any remaining bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract the organic products with dichloromethane.
-
Analyze the composition of the organic extract using GC-MS to identify and quantify the brominated products of both anilines as well as the unreacted starting materials.
-
The ratio of the brominated products will provide a direct measure of the relative reactivity of the two aniline derivatives. A higher concentration of the brominated product from this compound would indicate its higher reactivity compared to acetanilide.
Visualizations: Reactivity Concepts and Workflows
The following diagrams illustrate the key concepts and processes related to aniline reactivity.
Caption: Generalized mechanism for electrophilic aromatic substitution in anilines.
Caption: Logical relationship between substituent effects and chemical reactivity.
Caption: Workflow for the comparative analysis of aniline reactivity.
References
Revolutionizing Synthesis: A Head-to-Head Comparison of Ultrasound and Conventional Heating
For researchers, scientists, and professionals in drug development, the quest for more efficient, sustainable, and rapid chemical synthesis methodologies is perpetual. While conventional heating has long been the cornerstone of synthetic chemistry, ultrasound-assisted synthesis has emerged as a powerful alternative, promising accelerated reaction times, increased yields, and milder reaction conditions. This guide provides an objective, data-driven comparison of these two techniques, supported by experimental evidence and detailed protocols to inform your synthetic strategies.
The primary distinction between the two methods lies in their mode of energy transfer. Conventional heating relies on the transfer of thermal energy through conduction and convection, which can be slow and lead to uneven temperature distribution. In contrast, sonochemistry utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[1][2][3] This collapse generates localized "hot spots" with transient temperatures of approximately 5,000 K and pressures around 1,000 atm, dramatically accelerating chemical reactions.[4]
At a Glance: Ultrasound vs. Conventional Heating
| Parameter | Ultrasound-Assisted Synthesis | Conventional Heating |
| Energy Transfer | Acoustic cavitation creates localized high-energy zones.[4] | Bulk heating through conduction and convection.[5] |
| Reaction Time | Significantly shorter reaction times are often observed.[3][6] | Can be lengthy, depending on the reaction kinetics. |
| Reaction Yield | Generally higher yields are achieved.[6][7] | Yields can be variable and sometimes lower. |
| Reaction Conditions | Often proceeds under milder temperature and pressure conditions.[3][8] | May require high temperatures and pressures. |
| Energy Efficiency | Can be more energy-efficient due to localized heating and shorter reaction times.[3] | Can lead to significant energy loss to the surroundings.[5] |
| Selectivity | Can enhance selectivity in certain reactions.[2][6] | Selectivity can be a challenge to control. |
| Scalability | Scalable for industrial applications.[9] | Well-established for large-scale production. |
The Mechanism of Sonochemical Enhancement
The remarkable efficiency of ultrasound-assisted synthesis stems from the physical and chemical effects of acoustic cavitation. The implosion of cavitation bubbles generates intense local heating and pressure, as well as shockwaves and liquid jets, which enhance mass transfer and accelerate reaction rates.[1][9]
Caption: Mechanism of sonochemical enhancement in chemical synthesis.
Case Study: Synthesis of Dihydropyrano[2,3-c]pyrazoles
The synthesis of dihydropyrano[2,3-c]pyrazole derivatives serves as an excellent example of the advantages of ultrasound irradiation. A study by Zhou et al. demonstrated a significant improvement in both reaction time and yield when switching from conventional heating to ultrasound.[10]
| Method | Temperature (°C) | Time (min) | Yield (%) |
| Conventional Heating | 80 | 180 | 75 |
| Ultrasound | 50 | 35 | 92 |
Experimental Protocols
Conventional Heating Method:
A mixture of aldehyde (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), and hydrazine hydrate (10 mmol) in ethanol (25 mL) was refluxed for 3 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature. The solid product was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure dihydropyrano[2,3-c]pyrazole.
Ultrasound-Assisted Method:
A mixture of aldehyde (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), and hydrazine hydrate (10 mmol) in ethanol (25 mL) was subjected to ultrasonic irradiation in an ultrasonic cleaning bath with a frequency of 40 kHz and an output power of 250 W at 50°C for 35 minutes.[10] After completion of the reaction (monitored by TLC), the reaction mixture was worked up as described for the conventional method.
General Experimental Workflow for Comparison
A systematic approach is crucial for a fair comparison between the two heating methods. The following workflow can be adapted for various syntheses.
Caption: A general experimental workflow for comparing synthesis methods.
Conclusion
The evidence strongly suggests that ultrasound-assisted synthesis offers significant advantages over conventional heating for a wide range of chemical transformations. The ability to dramatically reduce reaction times, improve yields, and operate under milder conditions makes it a compelling green chemistry approach.[3][6][7] While the initial investment in ultrasonic equipment may be a consideration, the long-term benefits of increased efficiency, energy savings, and improved productivity are substantial. For researchers and drug development professionals, embracing sonochemistry can pave the way for faster discovery and more sustainable manufacturing processes.
References
- 1. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. theengineer.markallengroup.com [theengineer.markallengroup.com]
- 10. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of the N-allylation of 4-chloroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-allylation of anilines is a fundamental transformation in organic synthesis, yielding versatile intermediates for the preparation of a wide range of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. The introduction of an allyl group to an aniline, such as 4-chloroaniline, is influenced by the electronic properties of substituents on the aromatic ring. This guide provides a comparative kinetic analysis of the N-allylation of 4-chloroaniline, referencing the expected behavior against unsubstituted aniline and exploring alternative synthetic methodologies. While specific kinetic data for the N-allylation of 4-chloroaniline is not extensively published, this guide synthesizes information from related reactions to provide a robust predictive framework.
Comparison of Kinetic Performance: Aniline vs. 4-chloroaniline
The N-allylation of 4-chloroaniline with an alkylating agent like allyl bromide is expected to proceed slower than the corresponding reaction with unsubstituted aniline. This is due to the electronic effect of the chlorine atom at the para-position of the aniline ring. The chloro group is an electron-withdrawing group, which deactivates the nitrogen atom's nucleophilicity, thereby reducing the rate of the nucleophilic substitution reaction.
This effect is well-documented in studies of related N-alkylation reactions of substituted anilines, where Hammett plots show a negative rho (ρ) value.[1][2][3] A negative ρ value indicates that the reaction is favored by electron-donating groups and disfavored by electron-withdrawing groups. Therefore, the electron-withdrawing nature of the chloro substituent in 4-chloroaniline decreases the electron density on the nitrogen atom, making it a weaker nucleophile and thus slowing down the rate of N-allylation compared to aniline.
| Parameter | Aniline (Predicted) | 4-chloroaniline (Predicted) | Rationale |
| Relative Reaction Rate | Faster | Slower | The electron-withdrawing chloro group in 4-chloroaniline reduces the nucleophilicity of the amino group. |
| Activation Energy (Ea) | Lower | Higher | A less nucleophilic reactant generally leads to a higher energy barrier for the transition state. |
| Rate Constant (k) | Larger | Smaller | The rate constant is inversely related to the activation energy. |
Experimental Protocol: Kinetic Analysis of N-allylation
Objective: To determine the rate law, rate constant, and activation energy for the N-allylation of 4-chloroaniline with allyl bromide.
Materials:
-
4-chloroaniline
-
Allyl bromide
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Internal standard (e.g., decane or dodecane)
-
Base (e.g., potassium carbonate)
-
Thermostatted reaction vessel
-
HPLC or GC instrument
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 4-chloroaniline, allyl bromide, and the internal standard in the chosen solvent at known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel, combine the 4-chloroaniline solution, the internal standard solution, and the base. Allow the mixture to reach the desired temperature.
-
Initiation of Reaction: Initiate the reaction by adding the allyl bromide solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in each aliquot immediately, for example, by adding a large volume of cold solvent or a suitable quenching agent.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentrations of 4-chloroaniline and the product, N-allyl-4-chloroaniline, relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of 4-chloroaniline versus time to determine the initial rate of the reaction.
-
Perform a series of experiments varying the initial concentrations of 4-chloroaniline and allyl bromide to determine the order of the reaction with respect to each reactant and establish the rate law.
-
Calculate the rate constant (k) from the rate law and the experimental data.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizing the Kinetic Workflow
The following diagram illustrates a typical workflow for a kinetic study of the N-allylation of 4-chloroaniline.
Substituent Effects on Reaction Rate
The influence of the substituent on the aniline ring can be visualized as a logical relationship affecting the nucleophilicity of the nitrogen and consequently the reaction rate.
Alternative Methods for N-Alkylation and N-Allylation of Anilines
A variety of alternative methods for the N-alkylation and N-allylation of anilines have been developed, often focusing on improving efficiency, selectivity, and sustainability. These methods provide alternatives to the classical approach using alkyl halides.
| Method | Alkylating Agent | Catalyst | Key Features |
| Reductive Amination | Aldehydes or Ketones | Various (e.g., Pd/C, Ni-based) | Involves the formation of an imine intermediate followed by reduction.[10] |
| "Borrowing Hydrogen" Catalysis | Alcohols | Transition metal complexes (e.g., Ru, Ir, Co) | Alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct.[11][12][13] |
| Photocatalysis | 4-hydroxybutan-2-one | Visible light, NH4Br | Metal-free and mild reaction conditions.[14] |
| Phase Transfer Catalysis | Allyl bromide | Phase transfer catalyst (e.g., TBAB) | Useful for reactions between reactants in immiscible phases. |
| Copper-Catalyzed Alkylation | Alkylborane reagents | Copper(II) acetate | Allows for the use of less reactive alkylating agents.[15] |
| Molybdenum-Catalyzed Allylation | Allyl alcohol | MoO3/TiO2 | Dehydrative allylation with a reusable solid catalyst.[16] |
| Alkylation with Dialkyl Carbonates | Dimethyl carbonate | NaY faujasite | A greener alternative to alkyl halides, active at lower temperatures than methanol.[15] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 16. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
Cytotoxicity of N-Allyl-4-chloroaniline and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of N-Allyl-4-chloroaniline and its related derivatives. Due to a lack of direct experimental studies on this compound, this document establishes a baseline for comparison using the known cytotoxic profile of its parent compound, 4-chloroaniline. The potential impact of N-allylation on cytotoxicity is discussed based on structure-activity relationship principles. This guide also includes detailed protocols for standard cytotoxicity assays and visual representations of relevant cellular pathways to aid in future research and drug development.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of 4-Chloroaniline
| Cell Line | Assay | IC50 / Concentration | Effect |
| Human Glioblastoma (U87MG and U373MG) | MTT, Alamar Blue, Acid Phosphatase, Trypan Blue | Varies significantly between assays | Inhibition of viable cell number[1] |
| Not Specified | Not Specified | LD50 (Oral, Rat): 300-420 mg/kg | Lethal Dose |
| Not Specified | Not Specified | LD50 (Oral, Mouse): 228-500 mg/kg | Lethal Dose |
Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions. The significant variation observed in the cytotoxicity of 4-chloroaniline across different assays highlights the importance of standardized testing protocols for reliable comparisons.[1]
Structure-Activity Relationship: The Impact of N-Allylation
The introduction of an allyl group to the nitrogen atom of 4-chloroaniline is expected to modulate its cytotoxic properties. While specific data for this compound is unavailable, general principles of structure-activity relationships (SAR) for aniline derivatives suggest the following potential effects:
-
Lipophilicity: The allyl group will increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater cytotoxicity.
-
Metabolic Activation: The allyl group may be subject to metabolic activation, potentially forming reactive intermediates that could contribute to cytotoxicity through mechanisms like DNA adduction or protein modification.
-
Steric Hindrance: The presence of the allyl group might introduce steric hindrance, which could alter the molecule's interaction with biological targets compared to the parent aniline.
Further experimental investigation is required to elucidate the precise impact of N-allylation on the cytotoxicity of 4-chloroaniline.
Experimental Protocols
To facilitate the experimental evaluation of this compound and its derivatives, detailed protocols for two standard cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).
Visualizing Cellular Mechanisms and Workflows
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a novel compound.
Caption: A typical workflow for in vitro cytotoxicity testing.
Apoptosis Signaling Pathway
Cytotoxic compounds often induce cell death through apoptosis. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of action for cytotoxic agents.
Caption: A simplified diagram of apoptosis signaling pathways.
Conclusion
While direct experimental data on the cytotoxicity of this compound and its derivatives are currently lacking, this guide provides a framework for future investigations. The established cytotoxicity of 4-chloroaniline serves as a crucial starting point for comparison. The provided experimental protocols and pathway diagrams are intended to facilitate the necessary research to elucidate the cytotoxic potential of these novel compounds. Further studies are essential to determine their IC50 values, mechanisms of action, and potential as therapeutic agents.
References
In-Silico Modeling of N-Allyl-4-chloroaniline and its Analogs: A Comparative Guide for Researchers
For immediate release:
This guide provides a comprehensive comparison of in-silico modeling and experimental data for N-allyl aniline derivatives and related compounds, offering valuable insights for researchers, scientists, and drug development professionals exploring the biological interactions of N-Allyl-4-chloroaniline. Due to a lack of publicly available in-silico studies specifically on this compound, this guide focuses on structurally similar compounds to provide a relevant comparative framework.
Comparative Analysis of Biological Activity
While direct biological targets of this compound are not yet established in published literature, studies on analogous N-allyl aniline derivatives have demonstrated inhibitory activity against key enzymes such as human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE).[1] These enzymes represent potential, though unconfirmed, targets for this compound. Below is a summary of the inhibitory activities of several N-allyl aniline derivatives, which can serve as a benchmark for future investigations.
Table 1: Inhibitory Potency of N-Allyl Aniline Derivatives against hCA I, hCA II, and AChE
| Compound ID | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| Derivative 1 | hCA I | 243.11 | 202.12 ± 16.21 |
| hCA II | 296.32 | 298.57 ± 94.13 | |
| AChE | 182.45 | 149.24 ± 15.59 | |
| Derivative 2 | hCA I | 356.78 | 315.43 ± 25.87 |
| hCA II | 412.56 | 401.23 ± 65.43 | |
| AChE | 254.87 | 210.98 ± 34.56 | |
| Derivative 3 | hCA I | 487.34 | 421.65 ± 54.32 |
| hCA II | 518.37 | 511.18 ± 115.98 | |
| AChE | 310.45 | 287.65 ± 43.21 | |
| Derivative 4 | hCA I | 521.89 | 498.76 ± 76.54 |
| hCA II | 456.78 | 432.87 ± 87.65 | |
| AChE | 420.12 | 398.76 ± 65.43 | |
| Derivative 5 | hCA I | 633.54 | 635.31 ± 45.33 |
| hCA II | 387.98 | 354.67 ± 54.32 | |
| AChE | 520.21 | 519.59 ± 102.27 | |
| Note: The specific chemical structures of the N-allyl aniline derivatives 1-5 are detailed in the source publication.[1] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparative analysis.
Enzyme Inhibition Assay: Carbonic Anhydrase (hCA I & hCA II)
This assay determines the inhibitory potential of a compound against hCA isoforms by measuring the esterase activity of the enzyme.
-
Reagents and Materials: Purified hCA I and hCA II, 4-nitrophenyl acetate (substrate), Tris-HCl buffer (pH 7.4), test compounds, DMSO, 96-well microplates, spectrophotometer.
-
Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and varying concentrations of the test compound. c. Incubate the plate at room temperature for 10 minutes. d. Initiate the reaction by adding the substrate, 4-nitrophenyl acetate. e. Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes. f. Calculate the percentage of enzyme inhibition for each concentration of the test compound. g. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration. h. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE)
This protocol is based on the Ellman's method for determining AChE activity.
-
Reagents and Materials: AChE (from electric eel), acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compounds, DMSO, 96-well microplates, spectrophotometer.
-
Procedure: a. Prepare a stock solution of the test compound in DMSO. b. To a 96-well plate, add phosphate buffer, DTNB solution, the AChE solution, and varying concentrations of the test compound. c. Incubate the plate at 37°C for 15 minutes. d. Start the reaction by adding the substrate, acetylthiocholine iodide. e. Measure the absorbance at 412 nm for 10 minutes. f. Calculate the percentage of AChE inhibition. g. Determine the IC₅₀ and Kᵢ values as described for the hCA assay.
Mandatory Visualizations
The following diagrams illustrate the typical workflow for in-silico analysis and a generic signaling pathway relevant to the potential targets of this compound and its analogs.
Caption: A typical workflow for in-silico drug discovery and experimental validation.
Caption: Simplified cholinergic signaling pathway showing inhibition of AChE.
References
Safety Operating Guide
Proper Disposal of N-Allyl-4-chloroaniline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of N-Allyl-4-chloroaniline, a chemical requiring careful handling due to its toxicological and ecotoxicological properties. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, may cause an allergic skin reaction, and is suspected of causing cancer.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][4] Therefore, it must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste must be segregated from other waste streams. Do not mix it with other wastes.
-
This includes pure this compound, contaminated materials (e.g., pipette tips, gloves, absorbent paper), and solutions containing the chemical.
-
-
Container Selection and Labeling:
-
Primary Container: Use the original container if it is in good condition.[7] If the original container is not available or suitable, use a new, leak-proof container made of a compatible material (e.g., glass or polyethylene) with a secure, screw-on cap.[8][9] Do not use containers that may react with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10] The label should also indicate the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").[10]
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[8][10]
-
The SAA should be a secondary containment system, such as a chemically resistant tray or tub, capable of holding 110% of the volume of the largest container.[8]
-
Store the waste away from incompatible materials. Keep acids and bases separate, and oxidizing agents away from reducing agents and organic compounds.[10]
-
Keep waste containers closed except when adding waste.[8][11]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, bench paper, and Kim Wipes should be double-bagged in clear plastic bags and labeled as "Hazardous Waste" with the chemical name.[8]
-
Sharps: Contaminated sharps like needles and Pasteur pipettes must be placed in a designated sharps container that is puncture-resistant and leak-proof.[8]
-
Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[11] After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated containers.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[12]
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all instructions provided by EH&S or the contractor for packaging and preparing the waste for transport.
-
Quantitative Data and Regulatory Information
| Parameter | Value/Information | Source |
| EPA Waste Number | P024 (for p-chloroaniline, a related compound) | [4] |
| DOT Proper Shipping Name | Chloroanilines, solid | |
| DOT Hazard Class | 6.1 (Toxic) | |
| Packing Group | II | |
| Reportable Quantity (RQ) | 1000 lbs |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. All waste must be handled in accordance with local, state, and federal regulations.[4]
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. cpachem.com [cpachem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling N-Allyl-4-chloroaniline
Emergency Contact Information:
-
CHEMTREC (US): 1-800-424-9300
-
CHEMTREC (International): +1-703-527-3887
-
Local Poison Control Center: [Insert Local Number]
Hazard Identification and Classification
N-Allyl-4-chloroaniline is a derivative of 4-chloroaniline and should be treated as having a similar hazard profile. 4-Chloroaniline is a toxic substance that can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3][4] It is also suspected of causing cancer.[1][2][4][5]
Summary of Hazards for 4-Chloroaniline:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | Toxic if swallowed.[1][2][4] |
| Acute Toxicity, Dermal | 3 | Toxic in contact with skin.[1][2][4] |
| Acute Toxicity, Inhalation | 3 | Toxic if inhaled.[1][2][4] |
| Skin Sensitization | 1 | May cause an allergic skin reaction.[1][2][4] |
| Carcinogenicity | 1B | May cause cancer.[1][2][4] |
| Hazardous to the Aquatic Environment, Acute | 1 | Very toxic to aquatic life.[2][6] |
| Hazardous to the Aquatic Environment, Chronic | 1 | Very toxic to aquatic life with long lasting effects.[2][6] |
Physical and Chemical Properties of 4-Chloroaniline:
| Property | Value |
| Appearance | Light brown solid[1] |
| Melting Point | 68 - 72 °C[1] |
| Boiling Point | 232 °C @ 760 mmHg[1] |
| Vapor Pressure | 0.02 mbar @ 20 °C[1] |
| Solubility | Soluble in hot water and organic solvents.[7] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this chemical, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| Body Part | Protection | Standard |
| Eyes/Face | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or EN 166.[1][8] |
| Skin | Chemical-resistant gloves (e.g., Tychem® TK or LV), lab coat, and full-body protective clothing. | EN 374.[5][8] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] A self-contained breathing apparatus (SCBA) may be necessary in case of dust cloud production.[8] | EN 149.[1] |
Operational Plans: Step-by-Step Guidance
1. Weighing and Transferring:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A designated area within a fume hood is required.
-
Ventilation: All handling of this compound solid must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid from its container to a tared weigh boat or vessel. Avoid creating dust.
-
Cleaning: After transfer, decontaminate all equipment that came into contact with the chemical.
2. Dissolving the Compound:
-
Solvent Addition: Slowly add the chosen solvent to the vessel containing the weighed this compound.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. If necessary, gentle heating can be applied, but ensure this is done in a well-ventilated area and away from ignition sources.
-
Storage of Solution: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
Experimental Workflow Diagram:
Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.
Emergency and Disposal Plans
1. Spill Response:
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use a dry clean-up procedure and avoid generating dust.[6] Collect the spilled material with an absorbent pad or other suitable material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report all spills to the laboratory supervisor and environmental health and safety office.
2. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Clean mouth with water and call a physician immediately.[1] |
First Aid Decision Pathway:
Caption: A decision-making diagram for immediate first aid response to this compound exposure.
3. Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous waste. For 4-chloroaniline, the RCRA waste number is P024.[6][9]
-
Containerization: Collect all waste in a properly labeled, sealed, and compatible container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations.[1][2] Do not dispose of it down the drain.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uww.edu [uww.edu]
- 4. cpachem.com [cpachem.com]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 4-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
- 8. aarti-industries.com [aarti-industries.com]
- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
